molecular formula C18H16N2O3 B15571212 Crofelemer

Crofelemer

Katalognummer: B15571212
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: JDNAIBCYTQGWFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crofelemer is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNAIBCYTQGWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crofelemer on Intestinal Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crofelemer (B129747) is a first-in-class antidiarrheal agent approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2][3] It is a purified proanthocyanidin (B93508) oligomer derived from the red bark latex of the South American tree, Croton lechleri.[4][5] Unlike traditional antidiarrheal medications that often affect gut motility, this compound exerts its effects through a novel, peripherally-acting mechanism, normalizing fluid secretion by directly targeting specific ion channels in the intestinal epithelium.[6][7] Its minimal systemic absorption contributes to a favorable safety profile, making it a significant therapeutic advancement.[1][2] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental validation of this compound's action on intestinal ion channels.

The Pathophysiology of Intestinal Chloride Secretion

Secretory diarrhea is characterized by an excessive secretion of chloride ions (Cl⁻) from intestinal epithelial cells (enterocytes) into the lumen.[5] This process is primarily driven by two key apical membrane chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC) .

The mechanism involves a coordinated series of transport events:

  • Basolateral Ion Entry: Chloride, sodium (Na⁺), and potassium (K⁺) ions enter the enterocyte from the interstitial fluid via the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC1) located on the basolateral membrane.[4][5]

  • Electrochemical Gradient: The Na⁺/K⁺-ATPase pump actively transports Na⁺ out of the cell and K⁺ into the cell. Basolateral K⁺ channels then allow K⁺ to recycle out, creating a net negative intracellular potential. This electrochemical gradient is the driving force for Cl⁻ to exit the cell into the lumen.[4]

  • Apical Chloride Efflux: When stimulated, apical CFTR (cAMP-mediated) and CaCC (Ca²⁺-mediated) channels open, allowing Cl⁻ to flow down its electrochemical gradient into the intestinal lumen.[8][9]

  • Water Secretion: The accumulation of luminal Cl⁻ creates an electrical gradient that passively draws Na⁺ into the lumen. The resulting increase in luminal osmolarity drives the movement of water, leading to watery, high-volume diarrhea.[2][5]

Diagram 1: Ion transport pathways in intestinal epithelial cell chloride secretion.

This compound's Core Mechanism: Dual Channel Inhibition

This compound's primary mechanism of action is the dual inhibition of both the CFTR and CaCC (specifically the TMEM16A isoform) chloride channels at the luminal membrane of enterocytes.[1][4][10] By acting locally within the gut, it directly counteracts the final step of the secretory pathway without affecting basolateral transporters or upstream signaling cascades involving cAMP or calcium.[4][10]

This dual blockade effectively reduces the hypersecretion of chloride ions and, consequently, the passive loss of sodium and water into the intestinal lumen.[1][11] This action helps to normalize intestinal fluid balance and restore proper stool consistency.[1]

Diagram 2: this compound's dual inhibition of apical chloride channels.

Quantitative Analysis of Channel Inhibition

Studies have quantified the inhibitory effects of this compound on both CFTR and TMEM16A channels. The inhibition is characterized as voltage-independent and is notably persistent, resisting washout for several hours.[4][10][12] This prolonged local action may contribute to its clinical efficacy.

Channel TargetParameterValueReference(s)
CFTR IC₅₀~6-7 µM[4][10][12][13]
Maximum Inhibition~60% to ~90%[4][9]
Washout Resistance<50% reversal after 4 hours[4][10]
CaCC (TMEM16A) IC₅₀~6.5 µM[4][10][12][13]
Maximum Inhibition>90%[4][10][12][13]
Inhibition MechanismVoltage-independent[4][12]

Experimental Protocols for Mechanism Validation

The antisecretory mechanism of this compound has been elucidated using established cellular and electrophysiological techniques.

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells

This is the primary method used to measure net ion transport across an epithelial monolayer and assess the effect of inhibitors.

  • Objective: To measure this compound's inhibition of cAMP- and Ca²⁺-stimulated chloride secretion.

  • Cell Line: T84 human colonic carcinoma cells, which form polarized, high-resistance monolayers and robustly express both CFTR and CaCC channels.[4]

  • Methodology:

    • Cell Culture: T84 cells are seeded onto permeable filter supports (e.g., Transwell®) and cultured until a confluent, polarized monolayer is formed.

    • Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, separating the apical (luminal) and basolateral compartments, which are bathed in identical physiological saline solutions. The potential difference across the monolayer is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is continuously measured. This Isc is a direct measure of net electrogenic ion transport.

    • CFTR Stimulation and Inhibition:

      • A cAMP agonist, such as forskolin , is added to the basolateral side to activate CFTR-mediated Cl⁻ secretion, causing a sharp increase in Isc.[4]

      • Increasing concentrations of this compound are then added to the apical (luminal) solution, and the concentration-dependent decrease in Isc is recorded.[4]

    • CaCC Stimulation and Inhibition:

      • To isolate CaCC activity, a CFTR-specific inhibitor (e.g., CFTRᵢₙₕ-172) is first applied.

      • A calcium agonist, such as ATP or thapsigargin , is added to stimulate CaCC-mediated Cl⁻ secretion, resulting in an Isc increase.[4]

      • This compound is then added apically to determine its inhibitory effect on the CaCC-specific current.

G cluster_protocol Short-Circuit Current (Isc) Experimental Workflow cluster_cftr CFTR Pathway cluster_cacc CaCC Pathway A 1. Culture T84 Cells on Permeable Supports B 2. Mount Monolayer in Ussing Chamber A->B C 3. Measure Baseline Isc B->C D1 4a. Add cAMP Agonist (e.g., Forskolin) C->D1 D2 4b. Add CFTR Inhibitor C->D2 E1 5a. Record Isc Increase D1->E1 F1 6a. Add this compound (Apical) E1->F1 G1 7a. Measure Isc Inhibition F1->G1 E2 5b. Add Ca²⁺ Agonist (e.g., ATP) D2->E2 F2 6b. Record Isc Increase E2->F2 G2 7b. Add this compound (Apical) F2->G2 H2 8b. Measure Isc Inhibition G2->H2

Diagram 3: Experimental workflow for measuring this compound's inhibition of ion channels.
Patch-Clamp Electrophysiology

While Isc measurements assess the overall transport across a cell layer, patch-clamp techniques allow for the direct measurement of currents through individual ion channels in a single cell.

  • Objective: To confirm direct channel blockade and characterize the biophysical properties of inhibition.

  • Methodology:

    • Cell Preparation: Experiments are performed on isolated enterocytes or, more commonly, on cell lines (e.g., HEK293) engineered to overexpress a specific channel (CFTR or TMEM16A).

    • Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is controlled ("clamped"), and the resulting currents are measured.

    • Channel Activation: For CFTR, the intracellular (pipette) solution contains cAMP to ensure channel activation. For TMEM16A, a specific concentration of Ca²⁺ is included in the pipette solution.

    • Inhibitor Application: this compound is applied to the extracellular solution bathing the cell, and the reduction in the whole-cell chloride current is recorded to confirm a direct inhibitory effect.

Selectivity and Specificity of Action

A crucial aspect of this compound's mechanism is its high degree of specificity. At concentrations effective for inhibiting Cl⁻ channels (e.g., 50 µM), this compound has been shown to have little or no effect on:

  • Epithelial Na⁺ channels (ENaC)[4][10]

  • Epithelial K⁺ channels[4][10]

  • Upstream cAMP or calcium signaling pathways[4][10]

This specificity ensures that this compound's action is targeted to the final, rate-limiting step of fluid hypersecretion, avoiding broader, off-target effects on other essential cellular processes.

Conclusion

This compound represents a targeted therapeutic approach to secretory diarrhea, distinguished by its unique mechanism of action. It functions as a peripherally-acting, dual inhibitor of the two principal chloride channels responsible for intestinal fluid secretion, CFTR and CaCC (TMEM16A).[1][3][11] Quantitative studies have defined its potency and demonstrated a persistent, voltage-independent blockade.[4][12] This targeted inhibition, confirmed through rigorous experimental protocols, normalizes intestinal fluid balance without altering motility or other key ion transport systems. This in-depth understanding of its molecular pharmacology provides a strong foundation for its clinical application and for the development of future antisecretory therapies.

References

Unraveling the Molecular Architecture of Crofelemer Oligomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of Crofelemer, a novel antidiarrheal agent. The complex oligomeric nature of this botanical drug necessitates a multifaceted analytical approach for its characterization. This document outlines the structural details, quantitative data, experimental protocols for elucidation, and the mechanism of action of this compound.

Molecular Structure of this compound

This compound is a purified oligomeric proanthocyanidin (B93508) derived from the red bark latex of the South American tree, Croton lechleri.[1][2] It is not a single molecular entity but rather a complex mixture of oligomers.

1.1 Monomeric Composition: The oligomeric chains of this compound are composed of four primary monomeric flavonoid units:[2][3][4]

  • (+)-Catechin

  • (–)-Epicatechin

  • (+)-Gallocatechin

  • (–)-Epigallocatechin

These monomers are linked in a random sequence to form the proanthocyanidin oligomers.[1][2] The relative configuration of these units has been established through various analytical techniques including optical rotation, circular dichroism, and 13C NMR.[4]

1.2 Oligomeric Nature: The monomer units are polymerized to form oligomers of varying lengths. The average degree of polymerization typically ranges between 5 and 7.5 monomer units.[1] This results in a distribution of oligomers with a range of molecular weights.

Quantitative Molecular Data

The quantitative characteristics of this compound are summarized in the table below. These values represent the average properties of the oligomeric mixture.

ParameterValueReference
Average Molecular Weight ~2100 Da[3][4]
Molar Mass Range 860–9100 g·mol⁻¹[1]
Average Degree of Polymerization 5.0 to 7.5 units[1]
Formula (C₁₅O₆,₇H₁₂)n[1]

Experimental Protocols for Structural Elucidation

The characterization of a complex botanical drug like this compound requires a suite of orthogonal analytical methods to ensure its identity, purity, and consistency.[5] The following protocols are key to defining the molecular structure of the oligomers.

3.1 Purification of this compound: A common purification method involves the following steps:

  • The crude red latex from Croton lechleri is collected.

  • The this compound-enriched fraction is purified using a Sephadex column.

  • Elution is performed using a mobile phase of aqueous acetone.

  • The purified this compound is then dried under a vacuum.[4]

3.2 Structural Characterization Techniques: The following methods are recommended by regulatory bodies like the FDA for establishing the structural properties of this compound:[5]

  • Chromatography (UHPLC & LC-MS): Ultra-high performance liquid chromatography and liquid chromatography-mass spectrometry are used to generate a chemical fingerprint of this compound. These techniques help in identifying and quantifying the constituent monomers after depolymerization and analyzing the oligomer distribution.

  • Spectroscopy (UV, IR, CD):

    • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores within the molecule.

    • Fourier Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the oligomers.

    • Circular Dichroism (CD): Used to determine the stereochemistry of the chiral monomer units.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques are employed to provide detailed information about the connectivity and spatial relationship of atoms within the monomeric units and the linkages between them.

  • Elemental Analysis: Determines the elemental composition of the oligomers.

  • X-ray Powder Diffraction (XRPD): Provides information on the solid-state properties of the purified substance.

3.3 Determination of Polymerization: The average degree of polymerization is determined using a chemical degradation method:[1]

  • Phloroglucinol Degradation: This method involves the acid-catalyzed cleavage of the interflavanoid bonds in the presence of a nucleophilic agent like phloroglucinol. The resulting monomers and adducts can be analyzed by chromatography to calculate the average chain length of the oligomers.

Visualizations: Workflow and Mechanism of Action

4.1 Experimental Workflow for this compound Characterization

The following diagram illustrates the workflow for the isolation and structural characterization of this compound.

G cluster_0 Raw Material & Extraction cluster_1 Structural Analysis cluster_2 Final Characterization A Croton lechleri Latex (Botanical Raw Material) B Purification (Sephadex Column Chromatography) A->B C Physicochemical Properties (Molecular Weight Distribution) B->C D Spectroscopic Analysis (NMR, IR, UV, CD) B->D E Chromatographic Fingerprinting (UHPLC, LC-MS) B->E F Polymerization Analysis (Phloroglucinol Degradation) B->F G Structurally Characterized This compound Oligomers C->G D->G E->G F->G G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Apical Membrane) cluster_2 Cellular Interior A This compound CFTR CFTR Channel A->CFTR Inhibits CaCC CaCC Channel A->CaCC Inhibits B Reduced Cl⁻, Na⁺, H₂O Secretion CFTR->B CaCC->B C Cl⁻ Ions C->CFTR cAMP-stimulated secretion C->CaCC Ca²⁺-stimulated secretion

References

Crofelemer's Dual Inhibition of CFTR and CaCC Chloride Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer, a botanical drug derived from the latex of Croton lechleri, is an approved antidiarrheal agent with a novel mechanism of action. It functions as a dual inhibitor of two structurally and functionally distinct chloride channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[1][2] This targeted, luminal action reduces intestinal chloride and fluid secretion without affecting gut motility, offering a unique therapeutic approach for various forms of secretory diarrhea.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its effects on CFTR and CaCC.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Secretion

Secretory diarrhea is pathologically characterized by excessive secretion of chloride ions from intestinal epithelial cells into the lumen, which drives the osmotic movement of water and sodium ions, resulting in watery stools.[5] Two primary apical chloride channels, CFTR and CaCC (of which TMEM16A is a key component in the intestine), are the final common pathways for this chloride efflux.[5][6]

This compound exerts its antidiarrheal effect by directly inhibiting both of these channels from the luminal side.[7][8] Due to its large molecular weight and polarity, this compound is minimally absorbed systemically, confining its action to the gastrointestinal tract.[3][8] The drug has been shown to have little to no effect on upstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium signaling, indicating a direct interaction with the channels themselves.[6][9]

The inhibition of CFTR by this compound is partial and voltage-independent, characterized by a stabilization of the channel's closed state.[6][9] In contrast, its inhibition of the CaCC, specifically the TMEM16A channel, is more profound, leading to a near-complete blockage at higher concentrations.[6][9] This dual inhibitory action on two distinct pro-secretory channels is believed to be the basis for its broad efficacy in treating secretory diarrheas of various etiologies.[6][10]

cluster_lumen Intestinal Lumen cluster_cell Enterocyte Cl_lumen Cl⁻ H2O_lumen H₂O Cl_lumen->H2O_lumen Osmotic Gradient CFTR CFTR CFTR->Cl_lumen CaCC CaCC (TMEM16A) CaCC->Cl_lumen Cl⁻ Efflux This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits cAMP cAMP Pathway cAMP->CFTR Activates Ca Ca²⁺ Pathway Ca->CaCC Activates cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cells on Permeable Support B Mount Monolayer in Ussing Chamber A->B C Add Bathing Solutions B->C D Clamp Voltage to 0 mV Record Basal Isc C->D E Add Agonist (e.g., Forskolin) D->E F Record Stimulated Isc E->F G Add this compound F->G H Record Inhibited Isc G->H I Calculate % Inhibition and IC₅₀ H->I cluster_setup Setup cluster_rec Recording A Prepare Pipette & Bath Solutions B Approach Cell with Micropipette A->B C Form Gigaseal B->C D Rupture Membrane (Whole-Cell Mode) C->D E Apply Voltage Protocol D->E F Record Baseline Current E->F G Activate Channels (e.g., Forskolin/Ca²⁺) F->G H Apply this compound I Record Modulated Current G->I H->I

References

A Technical Guide to the Botanical Origin and Extraction of Crofelemer from Croton lechleri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer, a novel first-in-class antidiarrheal agent, is a purified oligomeric proanthocyanidin (B93508) isolated from the stem bark latex of Croton lechleri Müll. Arg., a tree native to the Amazon rainforest.[1][2] Marketed as Mytesi®, it is approved by the U.S. Food and Drug Administration (FDA) for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3][4] This technical guide provides an in-depth overview of the botanical origin of this compound, detailed methodologies for its extraction and purification from Croton lechleri, and the analytical techniques used for its characterization. The guide also elucidates the mechanism of action of this compound, supported by signaling pathway diagrams.

Botanical Origin and Raw Material Sourcing

This compound is derived from the crude plant latex (CPL) of Croton lechleri, a tree species in the Euphorbiaceae family found in several South American countries.[2][3] The latex, known colloquially as "Sangre de Drago" or "Dragon's Blood" due to its deep red color, has a long history of use in traditional medicine for various ailments, including diarrhea.[3]

The CPL used for the production of this compound is sourced from both wild-harvested and cultivated trees.[3] Sustainable harvesting practices are in place to ensure the long-term viability of Croton lechleri populations. The collection of the latex is typically done by felling the tree and making incisions in the bark to allow the latex to flow out.[3] The optimal yield of latex is reportedly obtained in the early morning under dry weather conditions.

To ensure batch-to-batch consistency and quality of the final drug substance, the botanical raw material undergoes rigorous quality control. This includes the correct identification and authentication of the plant species using macroscopic, microscopic, and/or genetic techniques. The CPL is also analyzed for its content of total phenolics, taspine (B30418) (an alkaloid also present in the latex), heavy metals, and pesticides.[5]

Physicochemical Properties of this compound

This compound is a complex and heterogeneous mixture of oligomeric proanthocyanidins (B150500).[3] Its chemical structure consists of repeating monomer units of (+)-catechin, (–)-epicatechin, (+)-gallocatechin, and (–)-epigallocatechin, linked in a random sequence.[6] The polymer chains can range from 3 to 30 units in length.[3]

Table 1: Physicochemical Characteristics of this compound

ParameterValueReference(s)
Average Molecular Weight (Mn) 1700 - 2500 Daltons[2]
Average Degree of Polymerization 5 to 7.5[6]
Polydispersity Index (Mw/Mn) 1.00 to 1.20[2]
Appearance Amorphous, dark red-brown powder[7]
Solubility Water-soluble[8]

Extraction and Purification of this compound

The industrial manufacturing process for this compound is proprietary. However, based on published literature and patents, a multi-step process for the extraction and purification of a proanthocyanidin polymer composition from Croton lechleri latex can be outlined. The process aims to isolate and purify the oligomeric proanthocyanidins that constitute this compound while removing other components of the latex.

Experimental Protocols

3.1.1. Initial Extraction from Crude Plant Latex

Two primary approaches for the initial extraction have been described:

  • Method A: Solvent Extraction with Phase Separation

    • The crude bark latex of C. lechleri is chilled to induce a phase separation.[7]

    • The solid residues are discarded.[7]

    • The supernatant is extracted with n-butanol.[7] The proanthocyanidins partition into the aqueous phase.

  • Method B: Aqueous Extraction at Elevated Temperature

    • Crude plant latex or its freeze-dried powder is mixed with water or a water-miscible solvent.[9]

    • The mixture is stirred at a temperature in the range of 15°C to 60°C to isolate partially purified this compound.[9]

3.1.2. Filtration

The aqueous phase containing the this compound is subjected to tangential flow filtration (TFF).[7]

  • Principle of Tangential Flow Filtration: TFF, or cross-flow filtration, is a technique where the feed stream flows parallel to the membrane surface. This sweeping action prevents the build-up of molecules on the membrane surface, which can cause fouling.[10] A portion of the fluid passes through the membrane (permeate), while the larger molecules (retentate) are retained.[10] For this compound purification, TFF can be used for clarification, concentration, and buffer exchange.[11] The selection of the membrane's molecular weight cut-off (MWCO) is critical; a general rule is to choose a MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[11]

3.1.3. Chromatographic Purification

A two-step column chromatography process is employed for further purification.

  • Ion-Exchange Chromatography: The filtered, this compound-containing aqueous phase is passed through a low-pressure ion-exchange column.[7] While the specific type of resin is not always detailed, a patent for a similar process specifies a cation-exchange resin, CM-Sepharose.[9]

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): The this compound-enriched fraction from the ion-exchange step is then purified on a Sephadex column.[7] Elution is carried out using a mobile phase of aqueous acetone.[7] A patent specifies the use of Sephadex LH-20.[9]

    • Principle of Gel Filtration: This technique separates molecules based on their size. The column is packed with porous beads (e.g., Sephadex). Larger molecules that cannot enter the pores pass through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[12]

3.1.4. Final Processing

The purified this compound fraction is dried under vacuum to yield the final amorphous powder.[7]

Extraction Workflow Diagram

Extraction_Workflow Latex Crude Plant Latex (Croton lechleri) Initial_Extraction Initial Extraction (e.g., Butanol Extraction or Aqueous Stirring at 15-60°C) Latex->Initial_Extraction Filtration Tangential Flow Filtration Initial_Extraction->Filtration Ion_Exchange Ion-Exchange Chromatography (e.g., CM-Sepharose) Filtration->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex with aqueous acetone) Ion_Exchange->Gel_Filtration Drying Vacuum Drying Gel_Filtration->Drying This compound Purified this compound Drying->this compound

Figure 1. Generalized workflow for the extraction and purification of this compound.

Quantitative Data

While specific yield and purity data for each step of the industrial process are not publicly available, some quantitative information can be derived from the literature.

Table 2: Quantification of Monomeric Flavan-3-ols in Croton lechleri Latex Extracts

CompoundConcentration in n-Butanol Extract (mg)Concentration in Chloroform Extract (mg)Reference
(+)-Gallocatechin 11.8-[5]
(–)-Epigallocatechin 5.2-[5]
(–)-Epicatechin 3.0Present (lower concentration)[5]
(+)-Catechin -4.0[5]

Note: The data represents the amount of each compound isolated from a larger fractionation and purification process and reflects the relative distribution between the two solvent extracts.

Table 3: Extraction Yields of Phenolic Compounds from Croton lechleri Bark (for reference)

Extraction ConditionTotal Phenolic Compounds (mg GAE/g)Antioxidant Activity (µmol Trolox/g)Reference
Water at 35°C for 30 min 8.8 - 46.57 (range)81.17 - 283 (range)[13]
Ethanol at 70°C for 90 min Highest TPC in the study-[13]
Ethanol at 70°C for 30 min -Highest AA in the study[13]

Note: This data is from the extraction of C. lechleri bark, not latex, and is provided for general informational purposes.

Analytical Methods for Characterization and Quality Control

As a botanical drug, this compound's quality control relies on a comprehensive set of analytical methods to ensure its identity, purity, strength, and consistency.

Experimental Protocols for Analysis

5.1.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For proanthocyanidin analysis, reversed-phase (RP-HPLC) is commonly used. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. More nonpolar components of the sample will have a stronger interaction with the stationary phase and thus a longer retention time.

  • Methodology:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

    • Detection: A photodiode array (PDA) or UV detector set at 280 nm (the absorbance maximum for flavan-3-ols) is commonly used.

5.1.2. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions. It is a highly sensitive and specific technique used to determine the molecular weight and structure of compounds. When coupled with HPLC (LC-MS), it provides a powerful tool for the analysis of complex mixtures like this compound.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like proanthocyanidin oligomers.

    • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation.

5.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. 1H and 13C NMR are used to characterize the monomeric units and the linkages between them in the proanthocyanidin oligomers.

5.1.4. Gel Permeation Chromatography (GPC)

  • Principle: GPC is a type of size-exclusion chromatography used to determine the molecular weight distribution of polymers.

  • Methodology: The sample is passed through a column packed with a porous gel. The retention time is inversely proportional to the molecular size. By calibrating with standards of known molecular weight, the average molecular weight and polydispersity of this compound can be determined.

5.1.5. Phloroglucinol (B13840) Degradation

  • Principle: This is a chemical method used to determine the average degree of polymerization of proanthocyanidins. The polymer is cleaved in the presence of phloroglucinol and an acid catalyst. The resulting monomeric units and their phloroglucinol adducts can then be analyzed by HPLC.

Mechanism of Action

This compound exerts its antidiarrheal effect locally in the gastrointestinal tract with minimal systemic absorption.[3] It functions by inhibiting two distinct chloride ion channels on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[6][9]

In secretory diarrhea, the over-activation of these channels leads to an excessive efflux of chloride ions into the intestinal lumen. This is followed by the passive secretion of sodium ions and water, resulting in watery stools. By inhibiting both CFTR and CaCC, this compound reduces the secretion of chloride ions and, consequently, water, thereby normalizing the stool consistency and reducing the frequency of bowel movements.[9] Importantly, this compound does not affect gastrointestinal motility.[6]

Signaling Pathway Diagram

Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel This compound->CaCC Inhibits Cl_out Cl- Efflux CFTR->Cl_out CaCC->Cl_out H2O_out Water Efflux Cl_out->H2O_out Leads to

Figure 2. Mechanism of action of this compound on intestinal chloride channels.

Conclusion

This compound represents a significant advancement in the treatment of secretory diarrhea, stemming from the traditional medicinal use of Croton lechleri latex. Its journey from a natural product to an FDA-approved botanical drug highlights the importance of ethnobotany in modern drug discovery. The extraction and purification process, while complex, yields a well-characterized drug substance with a unique, targeted mechanism of action. This technical guide provides a comprehensive overview of the botanical origin, extraction, analysis, and mechanism of action of this compound, serving as a valuable resource for professionals in the fields of pharmaceutical sciences and drug development.

References

In-Vitro Evidence for the Antisecretory Properties of Crofelemer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Crofelemer (B129747) is a botanical drug substance purified from the bark latex of Croton lechleri. It is an oligomeric proanthocyanidin (B93508) with a novel antisecretory mechanism of action. Extensive in vitro studies have demonstrated that this compound acts locally in the gastrointestinal tract by inhibiting two distinct, apical membrane chloride channels in intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3][4][5][6] This dual inhibition effectively reduces the excessive secretion of chloride ions, and consequently water, into the intestinal lumen, which is the physiological basis of secretory diarrhea.[2][3][4] This document provides a technical overview of the key in vitro evidence supporting this compound's antisecretory properties, detailing the experimental protocols used, presenting quantitative data, and visualizing the underlying molecular pathways.

Mechanism of Action: Dual Inhibition of Apical Chloride Channels

Intestinal fluid secretion is a process driven by the active transport of chloride ions from the blood into the intestinal lumen, creating an osmotic gradient that pulls sodium and water along with it.[1][7] This process is primarily mediated by two types of chloride channels located on the apical (luminal) surface of enterocytes:

  • CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): A cAMP-activated chloride channel.[1][2]

  • CaCC (Calcium-Activated Chloride Channel): A family of channels activated by intracellular calcium, with TMEM16A (ANO1) being a key member in the intestine.[1][8][9]

In vitro studies have conclusively shown that this compound's antisecretory effect stems from its ability to inhibit both of these channels directly at the luminal surface.[1][8][9][10] The drug acts from an extracellular site to block channel function.[8] This dual-target mechanism makes it effective against secretory diarrheas initiated by pathways that elevate either intracellular cAMP (e.g., cholera toxin) or calcium.[1]

Signaling Pathway for Intestinal Chloride Secretion and this compound Inhibition

Crofelemer_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane NKCC1 Na+/K+/2Cl- Cotransporter (NKCC1) Cl_in Cl- NKCC1->Cl_in Cl- uptake CFTR CFTR Channel Cl_out_CFTR Cl- CFTR->Cl_out_CFTR Secretion CaCC CaCC Channel (TMEM16A) Cl_out_CaCC Cl- CaCC->Cl_out_CaCC Secretion cAMP cAMP cAMP->CFTR Activates Ca2 Ca2+ Ca2->CaCC Activates This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Lumen Intestinal Lumen Blood Bloodstream Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis C1 Culture T84 cells on permeable supports C2 Assemble & Equilibrate Ussing Chamber at 37°C E1 Mount cell monolayer in chamber C2->E1 E2 Clamp voltage to 0 mV Record baseline Isc E1->E2 E3 Add Agonist to Basolateral side (e.g., Forskolin for CFTR) E2->E3 E4 Record Stimulated Isc Plateau E3->E4 E5 Add this compound to Apical side E4->E5 E6 Record Inhibited Isc E5->E6 A1 Calculate % Inhibition E6->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 Value A2->A3

References

Crofelemer's potential applications in novel therapeutic areas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolving Potential of a First-in-Class Antidiarrheal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer (B129747) is a botanical drug derived from the red bark sap of the Croton lechleri tree, a plant native to the Amazon rainforest.[1][2] It is currently approved by the U.S. Food and Drug Administration (FDA) for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3] However, its unique mechanism of action, which targets key channels involved in intestinal fluid secretion, has prompted extensive research into its potential applications in a variety of other therapeutic areas. This technical guide provides a comprehensive overview of the emerging clinical and preclinical data supporting the use of this compound in novel indications, with a focus on chemotherapy-induced diarrhea (CID), irritable bowel syndrome with diarrhea (IBS-D), and rare congenital diarrheal disorders.

Core Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound's primary mechanism of action involves the inhibition of two distinct chloride ion channels located on the luminal membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[3] In various diarrheal diseases, these channels become overactive, leading to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in watery diarrhea. By blocking these channels, this compound reduces the efflux of chloride ions, thereby decreasing water loss and normalizing stool consistency.[3] Notably, this action is localized to the gut, as this compound is minimally absorbed into the bloodstream, contributing to its favorable safety profile.[3]

An in vitro study elucidated the specific inhibitory effects of this compound on these channels. The study reported a maximum inhibition of approximately 60% for CFTR with an IC50 of ~7 µM, and a more potent inhibition of the CaCC TMEM16A with a maximum inhibition of over 90% and an IC50 of approximately 6.5 µM.[4][5] This dual-inhibitory action on two structurally unrelated chloride channels is believed to be key to its broad-spectrum antisecretory activity.[4][5]

This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibition CaCC CaCC (TMEM16A) This compound->CaCC Inhibition Cl- Cl- CFTR->Cl- Secretion CaCC->Cl- Secretion H2O H2O Cl-->H2O Osmotic Pull

This compound's dual inhibition of CFTR and CaCC chloride channels in the enterocyte.

Novel Therapeutic Applications: Clinical and Preclinical Evidence

Chemotherapy-Induced Diarrhea (CID)

Diarrhea is a common and often debilitating side effect of various cancer therapies, particularly targeted agents like tyrosine kinase inhibitors (TKIs) and HER2 inhibitors.[6] this compound is being investigated as a prophylactic treatment for CID.

Clinical Trials:

Two key clinical trials have evaluated this compound in this setting: the Phase II HALT-D study and the Phase III OnTarget trial.

  • HALT-D (NCT02910219): This randomized, open-label Phase II study assessed this compound for the prevention of CID in patients with HER2-positive breast cancer receiving trastuzumab, pertuzumab, and a taxane (B156437).[7][8][9] While the study did not meet its primary endpoint of a statistically significant reduction in any-grade CID, it did show a clinically meaningful reduction in the incidence of grade ≥2 CID.[7][8][10]

  • OnTarget (NCT04538625): This was a larger, randomized, double-blind, placebo-controlled Phase III trial evaluating this compound for the prophylaxis of diarrhea in adult patients with solid tumors receiving targeted cancer therapies.[11] The trial did not meet its primary endpoint for the overall study population.[12] However, a prespecified subgroup analysis of patients with breast cancer (who comprised a significant portion of the study population) demonstrated a statistically significant benefit.[12][13][14]

Quantitative Data from Clinical Trials:

Trial NameIndicationPhaseNTreatmentKey Findings
HALT-D CID in HER2+ Breast CancerII51This compound 125 mg BID vs. ControlIncidence of Grade ≥2 CID: - Cycle 1: 19.2% (this compound) vs. 24.0% (Control)- Cycle 2: 8.0% (this compound) vs. 39.1% (Control) [p=0.0196][7][8][10][15]
OnTarget Prophylaxis of CID in Solid TumorsIII287This compound 125 mg BID vs. PlaceboBreast Cancer Subgroup (n=176): - Continuous Responder Efficacy (≤9 loose/watery stools/week): OR 1.77 (95% CI: 1.01-3.12); p=0.0245[14][16]- Responders for all 3 months: 47.1% (this compound) vs. 33.7% (Placebo); OR 2.14 (95% CI: 1.10-4.14); p=0.0123[14][16][17]

Experimental Protocol: OnTarget Phase III Trial (Breast Cancer Subgroup)

OnTarget Trial Workflow Patient_Population Adults with Breast Cancer Receiving Targeted Therapy Randomization Randomization (1:1) Patient_Population->Randomization Treatment_Arm This compound 125 mg BID (12 weeks) Randomization->Treatment_Arm Placebo_Arm Placebo BID (12 weeks) Randomization->Placebo_Arm Primary_Endpoint Responder Analysis: ≤9 loose/watery stools per week Treatment_Arm->Primary_Endpoint Secondary_Endpoints Sustained Response, Time to Onset Treatment_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Simplified workflow of the OnTarget Phase III trial for the breast cancer subgroup.

Preclinical Evidence:

A study in a canine model of neratinib-induced diarrhea demonstrated that this compound prophylaxis significantly reduced the incidence and severity of diarrhea.[6] Dogs treated with this compound had a significantly lower average number of weekly loose/watery stools compared to the placebo group.[6][18][19]

Quantitative Data from Preclinical Study:

Animal ModelInterventionKey Findings
Beagle Dogs with Neratinib-Induced DiarrheaThis compound BID and QID vs. PlaceboAverage Weekly Loose/Watery Stools: - Placebo: 8.70- this compound BID: 5.96 (p=0.028 vs. placebo)- this compound QID: 5.74 (p=0.022 vs. placebo)[6][18]
Irritable Bowel Syndrome with Diarrhea (IBS-D)

This compound's mechanism of action makes it a logical candidate for the treatment of IBS-D, a functional bowel disorder characterized by chronic abdominal pain and diarrhea.

Clinical Trials:

A Phase II clinical trial (NCT00461526) evaluated the efficacy of this compound in women with IBS-D.[20][21] The study did not meet its primary endpoint of a significant improvement in stool consistency.[22] However, a post-hoc analysis revealed a statistically significant improvement in the percentage of abdominal pain monthly responders in the this compound group compared to placebo.[20][23] Another small study in patients with functional diarrhea also showed that this compound significantly decreased stool consistency and abdominal pain.

Quantitative Data from Clinical Trial:

Trial Name (NCT ID)IndicationPhaseNTreatmentKey Findings
NCT00461526 IBS-D in WomenII240This compound 125 mg BID vs. PlaceboPrimary Endpoint (Stool Consistency): Not met.[22]Post-Hoc Analysis (Abdominal Pain Monthly Responders): - Months 1-2: 58.3% (this compound) vs. 45.0% (Placebo); p=0.030[20][23]- Entire 3 months: 54.2% (this compound) vs. 42.5% (Placebo); p=0.037[20][23]
Rare Congenital Diarrheal Disorders

This compound is also being investigated for the treatment of ultra-rare and severe congenital diarrheal disorders, including Short Bowel Syndrome (SBS) and Microvillus Inclusion Disease (MVID).

Short Bowel Syndrome (SBS):

SBS is a malabsorptive state that can occur after extensive surgical resection of the small intestine. Patients often require parenteral nutrition to maintain fluid and nutrient balance. A proof-of-concept study showed that a novel liquid formulation of this compound reduced the need for parenteral support in patients with SBS with intestinal failure (SBS-IF).[1][2][24]

Microvillus Inclusion Disease (MVID):

MVID is a rare genetic disorder of the intestinal epithelium that causes severe, intractable diarrhea from birth.[25] There are currently no approved drug treatments for MVID.[26] Initial proof-of-concept results from an investigator-initiated trial have shown that this compound can reduce the required total parenteral nutrition (TPN) in pediatric patients with MVID.[1][2][26]

Quantitative Data from Proof-of-Concept Studies:

IndicationKey Findings
Short Bowel Syndrome with Intestinal Failure (SBS-IF) Reduction in parenteral support by up to 12.5%[1][2][27]
Microvillus Inclusion Disease (MVID) Reduction in total parenteral nutrition by up to 27%[1][2][24][26]

Congenital Secretory Diarrhea:

There is a theoretical basis for the use of this compound in congenital secretory diarrhea caused by activating variants of the guanylate-cyclase 2C (GUCY2C) gene. These variants lead to downstream activation of the CFTR channel. As a CFTR inhibitor, this compound could potentially counteract this effect. A case report has described the evaluation of this compound in a premature infant with a novel GUCY2C variant.

Congenital Secretory Diarrhea Pathway GUCY2C_Variant Activating GUCY2C Gene Variant GC-C_Receptor Guanylate Cyclase-C (GC-C) Receptor GUCY2C_Variant->GC-C_Receptor Leads to cGMP Increased cGMP GC-C_Receptor->cGMP Stimulates PKG Protein Kinase G (PKG) cGMP->PKG Activates CFTR_Activation CFTR Activation PKG->CFTR_Activation Phosphorylates & Activates Diarrhea Secretory Diarrhea CFTR_Activation->Diarrhea Crofelemer_Action This compound Crofelemer_Action->CFTR_Activation Inhibition

Proposed mechanism of this compound in GUCY2C-related congenital secretory diarrhea.

Experimental Protocols: An Overview

The clinical investigation of this compound in these novel therapeutic areas has largely followed standard drug development pathways, with preclinical studies informing the design of randomized, controlled clinical trials.

Preclinical Models:

  • In Vitro Assays: Studies using intestinal epithelial cell lines have been instrumental in elucidating the inhibitory effects of this compound on CFTR and CaCC channels. These assays typically involve measuring ion channel activity through techniques such as patch-clamping or fluorescence-based assays.[5][28]

  • Animal Models: Canine models have been effectively used to study chemotherapy-induced diarrhea, particularly with agents like neratinib (B1684480) that have a high incidence of this side effect in humans.[6] These studies involve administering the chemotherapeutic agent to induce diarrhea and then evaluating the prophylactic or therapeutic effect of this compound on stool consistency and frequency.[6][18]

Clinical Trial Design:

  • Phase II Studies: These trials are typically designed to evaluate the preliminary efficacy and safety of this compound in a specific patient population. They are often randomized and may be placebo-controlled or compare this compound to standard of care.

  • Phase III Studies: Larger, pivotal trials designed to confirm the efficacy and safety of this compound in a broader patient population. These are typically randomized, double-blind, and placebo-controlled.

  • Investigator-Initiated Trials (IITs): These studies, often conducted in rare diseases with small patient populations, can provide valuable proof-of-concept data to support further development.

This compound's unique, peripherally acting, dual-inhibitory mechanism on intestinal chloride channels provides a strong rationale for its investigation in a range of secretory diarrheas beyond its currently approved indication. While clinical trial results in CID and IBS-D have been mixed, with primary endpoints not always being met, subgroup and post-hoc analyses have revealed promising signals of efficacy, particularly in specific patient populations. The most compelling recent data comes from the rare disease space, where this compound has shown the potential to reduce dependence on parenteral support in patients with SBS and MVID. Further research, including larger and more targeted clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in these and other novel therapeutic areas. The ongoing investigations highlight the continued importance of exploring novel mechanisms of action to address unmet needs in the management of diarrheal diseases.

References

A Technical Guide to the Proanthocyanidin Composition of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical composition, analytical characterization, and mechanism of action of Crofelemer (B129747), a botanical drug substance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Introduction to this compound

This compound is a botanical drug derived from the red latex, colloquially known as "dragon's blood," of the Croton lechleri tree found in the Amazon rainforest.[1][2] It is an oligomeric proanthocyanidin (B93508), a class of polyphenolic compounds.[2] Approved by the U.S. Food and Drug Administration (FDA), this compound is indicated for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[3][4] Its therapeutic effect is achieved through a novel, non-systemic mechanism of action that normalizes intestinal fluid secretion.[5]

Proanthocyanidin Composition

This compound is not a single molecular entity but rather a complex and heterogeneous mixture of proanthocyanidin oligomers.[2][6] These polymers are formed from flavan-3-ol (B1228485) monomeric units.

Monomeric Building Blocks

The polymer chains of this compound are composed of four primary monomer units.[1][2] These units are linked in a random sequence.[2]

  • (+)-Catechin

  • (–)-Epicatechin

  • (+)-Gallocatechin

  • (–)-Epigallocatechin

The presence of both catechin/epicatechin and gallocatechin/epigallocatechin units means this compound is a mixture of procyanidins and prodelphinidins.[6]

Polymer Structure and Size

The oligomer chains in this compound are characterized by their varying lengths and the specific chemical bonds connecting the monomeric units. The interflavan linkages are typically C-4→C-6 and/or C-4→C-8 bonds.[2]

ParameterValue / RangeSource(s)
Average Molecular Weight ~2100 Da[1][2]
Polymer Chain Length 3 to 30 monomer units[2]
Mean Degree of Polymerization 5 to 7.5 units[7]
Interflavan Linkages C-4→C-6 and/or C-4→C-8[2]

Mechanism of Action: Dual Inhibition of Chloride Channels

This compound exerts its antidiarrheal effect locally within the gastrointestinal tract with minimal systemic absorption.[3][8] The mechanism involves the simultaneous inhibition of two distinct chloride ion channels located on the apical membrane of intestinal epithelial cells.[4][5][8]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A cAMP-activated chloride channel.

  • Calcium-Activated Chloride Channel (CaCC): Primarily the TMEM16A channel.

By blocking these channels, this compound reduces the efflux of chloride ions into the intestinal lumen.[3][5] This, in turn, lessens the associated secretion of sodium ions and water, leading to a normalization of stool consistency and a reduction in the frequency of watery diarrhea.[5][8]

Channel TargetInhibition ParameterValueSource(s)
CFTR IC₅₀~7 µM[9]
Maximum Inhibition~60%[9]
CaCC (TMEM16A) IC₅₀~6.5 µM[9]
Maximum Inhibition>90%[9]
Signaling Pathway Diagram

The following diagram illustrates the cellular mechanism of action for this compound in an intestinal enterocyte.

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Apical Membrane cluster_out CFTR {CFTR Channel | cAMP Activated} Cl_ion_out_cftr Cl⁻ CFTR->Cl_ion_out_cftr Cl⁻ Efflux CaCC {CaCC (TMEM16A) | Ca²⁺ Activated} Cl_ion_out_cacc Cl⁻ CaCC->Cl_ion_out_cacc Cl⁻ Efflux Result1 Reduced Cl⁻ Secretion Cl_ion_out_cftr->Result1 Cl_ion_out_cacc->Result1 This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Result2 Reduced Na⁺ and H₂O Efflux Result1->Result2 Result3 Normalized Stool Consistency Result2->Result3 Crofelemer_Workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization cluster_degradative Degradative Methods cluster_direct Direct Analysis Methods cluster_results Data Output start Crude Latex (C. lechleri) filter Tangential Flow Filtration start->filter ion_ex Ion-Exchange Chromatography filter->ion_ex sec Size-Exclusion Chromatography ion_ex->sec end_purify Purified this compound Powder sec->end_purify phloro Phloroglucinolysis end_purify->phloro thiolysis Thiolysis end_purify->thiolysis uplc UPLC-MS/MS end_purify->uplc nmr NMR (¹H, ¹³C) end_purify->nmr res1 Monomer Composition phloro->res1 res2 Mean Degree of Polymerization phloro->res2 thiolysis->res1 thiolysis->res2 uplc->res1 res3 Polymer Distribution uplc->res3 res4 Structural Elucidation nmr->res4

References

The Non-Clinical Pharmacological Profile of Crofelemer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer (B129747) is a botanical drug product derived from the red latex of the Croton lechleri tree, found in the Amazon rainforest.[1][2][3] It is a first-in-class antisecretory, antidiarrheal agent with a novel mechanism of action.[4][5][6] This technical guide provides an in-depth overview of the non-clinical pharmacological profile of this compound, summarizing key findings from in vitro and in vivo studies.

Mechanism of Action

This compound exerts its antidiarrheal effect by acting locally in the gastrointestinal tract with minimal systemic absorption.[1][4][7] Its primary mechanism involves the dual inhibition of two distinct chloride ion channels located on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[4][5][7][8][9][10]

Under normal physiological conditions, these channels regulate the secretion of chloride ions into the intestinal lumen.[7][11] This is followed by the passive movement of sodium ions and water, maintaining intestinal fluid balance.[4][11] In secretory diarrheas, various stimuli can lead to the over-activation of these channels, resulting in excessive secretion of chloride, sodium, and water into the gut, leading to watery stools.[7][11]

This compound directly binds to and blocks the CFTR and CaCC channels, reducing the efflux of chloride ions.[7] This, in turn, decreases the associated secretion of sodium and water, leading to a normalization of intestinal fluid flow, improved stool consistency, and a reduction in the frequency of watery diarrhea.[4][12] Notably, this compound's action is selective for these two channels and does not affect sodium and potassium channels, nor does it alter cAMP or calcium signaling pathways.[4][9]

This compound Mechanism of Action cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen cluster_explanation Result CFTR CFTR Channel Cl_out Cl- CFTR->Cl_out Secretion Reduced_Secretion Reduced Cl-, Na+, and H2O Secretion CaCC CaCC Channel CaCC->Cl_out Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Na_out Na+ H2O_out H2O Anti_Diarrhea Antidiarrheal Effect Reduced_Secretion->Anti_Diarrhea

Caption: this compound's dual inhibition of CFTR and CaCC channels in enterocytes.

Pharmacodynamics

The inhibitory activity of this compound on CFTR and CaCC has been quantified in several non-clinical studies.

In Vitro Studies

In vitro studies using human colonic epithelial (T84) cells have demonstrated this compound's ability to inhibit chloride secretion.[9] Short-circuit current measurements showed a concentration-dependent inhibition of both cAMP-stimulated (forskolin-induced, via CFTR) and calcium-stimulated (ATP or thapsigargin-induced, via CaCC) chloride currents.[9]

ChannelIC50Maximum InhibitionReference
CFTR~7 µM~90%[8]
CaCC (TMEM16A)~6.5 µM>90%[8]
In Vivo Studies

Animal models have corroborated the in vitro findings. In a mouse closed-loop model, this compound demonstrated efficacy in reducing cholera toxin-induced intestinal fluid secretion.[4] Further studies in female beagle dogs showed that prophylaxis with this compound significantly reduced the incidence and severity of neratinib-induced diarrhea.[13][14][15] Dogs treated with this compound had a significantly lower average number of weekly loose or watery stools compared to the control group.[13][15][16]

Experimental Protocols

Short-Circuit Current Measurement in T84 Cells

This technique is a key method for studying ion transport across epithelial cell monolayers.

  • Cell Culture: T84 human intestinal epithelial cells are cultured on permeable supports to form a confluent monolayer, which polarizes to form distinct apical and basolateral membrane domains.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides into two compartments, each filled with a physiological salt solution.

  • Measurement: The potential difference across the monolayer is clamped to zero, and the current required to maintain this voltage clamp is measured. This short-circuit current is a direct measure of net ion transport across the epithelium.

  • Stimulation and Inhibition:

    • To measure CFTR-mediated chloride secretion, a cAMP agonist like forskolin (B1673556) is added to the basolateral side to stimulate the channel.

    • To measure CaCC-mediated secretion, a calcium agonist such as ATP or thapsigargin (B1683126) is used.

    • This compound is added to the luminal (apical) bathing solution at various concentrations to determine its inhibitory effect on the stimulated short-circuit current.[9]

Short_Circuit_Current_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Culture Culture T84 cells on permeable supports Mount Mount cell monolayer in Ussing chamber Culture->Mount Stimulate Stimulate Cl- secretion (e.g., Forskolin for CFTR, ATP for CaCC) Mount->Stimulate Add_this compound Add this compound to apical side Stimulate->Add_this compound Measure Measure short-circuit current (Isc) Add_this compound->Measure Analyze Analyze concentration-response curve Measure->Analyze Determine_IC50 Determine IC50 value Analyze->Determine_IC50

Caption: Workflow for short-circuit current measurement to assess this compound's activity.

Patch-Clamp Analysis

Whole-cell patch-clamp recordings on Fischer rat thyroid (FRT) cells expressing either CFTR or the calcium-activated chloride channel TMEM16A have also been used to characterize the inhibitory effects of this compound on these specific channels.[9]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

A key feature of this compound's pharmacokinetic profile is its minimal, if any, systemic absorption following oral administration.[1][4][10][11] Plasma concentrations are generally undetectable in both healthy individuals and HIV-infected patients.[1][11] This lack of systemic exposure contributes to its favorable safety profile and reduces the potential for systemic side effects.[10][11]

  • Bioavailability: Little to no absorption from the gut.[1][4]

  • Distribution: Acts locally within the gastrointestinal tract.[1]

  • Metabolism: Metabolites of this compound have not been identified.[11]

  • Excretion: Primarily excreted in the feces.[4]

Drug Interactions

Due to its minimal systemic absorption, this compound is unlikely to cause clinically significant drug-drug interactions by inhibiting or inducing systemic cytochrome P450 (CYP) enzymes such as CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4.[1][5][11]

However, in vitro studies suggest that at the high concentrations expected in the gut, this compound could potentially inhibit CYP3A, multidrug resistance protein 2 (MRP2), and organic anion transport protein 1A2 (OATP1A2).[1][11] Despite these in vitro findings, clinical studies have not identified clinically relevant drug-drug interactions, including with antiretroviral drugs.[11]

Toxicology

Non-clinical toxicology studies have supported the safety profile of this compound. In a cardiovascular safety pharmacology study in dogs, no adverse effects on ECG parameters, including the QT and QTc intervals, were observed at doses up to 160 times the therapeutic human equivalent dose.[17] Additionally, in vitro studies on the hERG potassium ion channel showed a 50% inhibitory concentration (IC50) that was over 135-fold higher than the highest unbound plasma concentration observed in human pharmacokinetic studies, suggesting a low risk of QT prolongation.[17][18]

Conclusion

The non-clinical pharmacological profile of this compound is characterized by a novel, locally-acting, dual-inhibitory mechanism on the CFTR and CaCC intestinal chloride channels. This targeted action effectively reduces intestinal fluid secretion, providing a clear rationale for its use as an antidiarrheal agent. Its minimal systemic absorption underpins a favorable safety and drug-drug interaction profile. These non-clinical findings have been foundational to its development and regulatory approval for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[4][10][11]

References

Crofelemer's Impact on Intestinal Fluid and Electrolyte Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer (B129747) is a botanical drug, a purified proanthocyanidin (B93508) oligomer, extracted from the bark latex of the South American tree, Croton lechleri. It is a first-in-class antidiarrheal agent with a novel mechanism of action that has demonstrated efficacy in treating secretory diarrhea. Unlike traditional antidiarrheal agents that primarily target intestinal motility, this compound acts locally in the gut to inhibit the secretion of chloride ions and water into the intestinal lumen.[1][2][3] Due to its large molecular size and high polarity, this compound has minimal systemic absorption, contributing to a favorable safety profile.[1][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, its quantitative effects on intestinal ion transport, and detailed experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition of Chloride Channels

The primary mechanism of action of this compound is the dual inhibition of two structurally and functionally distinct chloride channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), now known to be TMEM16A.[2][5] Overstimulation of these channels is a key factor in the pathophysiology of secretory diarrhea, leading to excessive chloride and water secretion into the intestinal lumen.[1][2]

This compound acts as a lumenally-acting inhibitor, directly interacting with the extracellular domains of both CFTR and TMEM16A to block chloride ion conductance.[5] This dual inhibition effectively normalizes intestinal fluid and electrolyte balance without affecting intestinal motility.[3][4] Importantly, studies have shown that this compound has little to no effect on other key intestinal transport proteins, such as epithelial sodium (Na+) or potassium (K+) channels, nor does it interfere with intracellular cyclic AMP (cAMP) or calcium (Ca2+) signaling pathways.[5]

Signaling Pathways in Intestinal Chloride Secretion and this compound's Point of Intervention

Secretory diarrhea is often triggered by secretagogues such as cholera toxin, which elevates intracellular cAMP, or by inflammatory mediators that increase intracellular Ca2+. These second messengers activate CFTR and CaCC/TMEM16A, respectively, leading to chloride efflux. The following diagram illustrates these pathways and this compound's inhibitory action.

Intestinal Chloride Secretion and this compound Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits TMEM16A TMEM16A This compound->TMEM16A Inhibits Cl- Cl- H2O H2O Cl-->H2O Follows Secretagogues Secretagogues cAMP cAMP Secretagogues->cAMP (e.g., Cholera Toxin) Ca2+ Ca2+ Secretagogues->Ca2+ (e.g., Inflammatory Mediators) cAMP->CFTR Activates Ca2+->TMEM16A Activates CFTR->Cl- Cl- Secretion TMEM16A->Cl- Cl- Secretion

Figure 1: this compound's dual inhibition of CFTR and TMEM16A chloride channels.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effects of this compound on CFTR and TMEM16A have been quantified in various in vitro studies. The following tables summarize the key quantitative data.

ChannelMaximum Inhibition (%)IC50 (µM)Cell LineReference(s)
CFTR ~60~7FRT, T84[5]
TMEM16A (CaCC) >90~6.5FRT, T84[5]
Table 1: In Vitro Inhibitory Activity of this compound on Chloride Channels.
ParameterEffectConcentrationCell LineReference(s)
Epithelial Na+ Channels Little to no effect50 µMNot specified[5]
Epithelial K+ Channels Little to no effect50 µMNot specified[5]
cAMP Signaling Little to no effect50 µMNot specified[5]
Calcium Signaling Little to no effect50 µMNot specified[5]
Table 2: Specificity of this compound's Action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on intestinal fluid and electrolyte transport.

In Vitro Assessment of Chloride Channel Inhibition using Ussing Chambers

The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues. It allows for the measurement of short-circuit current (Isc), an indicator of net ion movement.

Ussing Chamber Workflow cluster_prep Preparation cluster_exp Experiment Cell_Culture Culture T84 cells on permeable supports (e.g., Snapwell inserts) to form a confluent monolayer. Chamber_Setup Mount the cell monolayer in the Ussing chamber. Add pre-warmed, oxygenated Ringer's solution to both chambers. Cell_Culture->Chamber_Setup Equilibration Allow the system to equilibrate and stabilize. Chamber_Setup->Equilibration Baseline Record baseline short-circuit current (Isc). Equilibration->Baseline Crofelemer_Add Add this compound to the apical chamber and incubate. Baseline->Crofelemer_Add Agonist_Stim Add a Cl- channel agonist: - Forskolin (B1673556) (for CFTR) - ATP or Ionomycin (B1663694) (for CaCC/TMEM16A) Crofelemer_Add->Agonist_Stim Isc_Measure Measure the change in Isc. Agonist_Stim->Isc_Measure

Figure 2: General workflow for Ussing chamber experiments.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human colonic carcinoma T84 cells on permeable Snapwell™ inserts until a confluent monolayer with high transepithelial electrical resistance (TEER > 1000 Ω·cm²) is formed.

  • Ussing Chamber Setup:

    • Mount the Snapwell™ insert containing the T84 cell monolayer between the two halves of the Ussing chamber.

    • Fill both the apical and basolateral chambers with a physiological Ringer's solution, warmed to 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • This compound Application:

    • Add this compound to the apical (luminal) chamber at the desired concentration (e.g., 10-100 µM) and incubate for 10-20 minutes.

  • Chloride Secretion Stimulation:

    • To assess CFTR inhibition: Add forskolin (e.g., 10 µM) to the basolateral chamber to increase intracellular cAMP and activate CFTR.

    • To assess CaCC/TMEM16A inhibition: Add a calcium-mobilizing agonist such as ATP (e.g., 100 µM) or ionomycin (e.g., 1 µM) to the apical chamber to increase intracellular calcium and activate CaCC/TMEM16A.

  • Data Acquisition and Analysis:

    • Continuously record the Isc. The inhibitory effect of this compound is quantified as the reduction in the peak Isc response to the agonist compared to control (vehicle-treated) monolayers.

In Vivo Assessment of Intestinal Fluid Secretion in a Mouse Model

The ligated intestinal loop model in mice is a widely used in vivo method to study intestinal fluid secretion and the efficacy of antisecretory agents.

Mouse Ligated Loop Workflow cluster_prep Preparation cluster_exp Procedure Anesthesia Anesthetize the mouse. Laparotomy Perform a midline laparotomy to expose the small intestine. Anesthesia->Laparotomy Loop_Creation Create a ligated loop of the jejunum or ileum. Laparotomy->Loop_Creation Injection Inject the loop with a secretagogue (e.g., cholera toxin) with or without this compound. Loop_Creation->Injection Incubation Return the intestine to the abdominal cavity and suture the incision. Allow for a defined incubation period (e.g., 4-6 hours). Injection->Incubation Measurement Euthanize the mouse, excise the ligated loop, and measure its length and weight. Incubation->Measurement Analysis Calculate the fluid accumulation ratio (weight/length). Measurement->Analysis

Figure 3: Workflow for the mouse ligated intestinal loop model.

Step-by-Step Protocol:

  • Animal Preparation:

    • Fast adult mice overnight with free access to water.

    • Anesthetize the mice using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Perform a midline abdominal incision to expose the small intestine.

    • Create a ligated loop (approximately 2-3 cm in length) in the jejunum or ileum, taking care not to obstruct major blood vessels.

  • Intraluminal Injection:

    • Inject the ligated loop with a solution containing a secretagogue, such as cholera toxin (e.g., 1 µg), either alone or in combination with this compound at the desired dose. A control group should be injected with the vehicle.

  • Incubation:

    • Carefully return the intestine to the abdominal cavity and close the incision.

    • Maintain the mice at a constant temperature for a period of 4 to 6 hours.

  • Measurement of Fluid Accumulation:

    • At the end of the incubation period, euthanize the mice.

    • Excise the ligated intestinal loop and measure its length (cm) and weight (g).

  • Data Analysis:

    • Calculate the fluid accumulation ratio by dividing the weight of the loop by its length (g/cm). A decrease in this ratio in the this compound-treated group compared to the secretagogue-only group indicates an antisecretory effect.

Assessment of Intracellular cAMP and Calcium Signaling

Standard commercially available kits are used to confirm this compound's lack of effect on intracellular second messenger pathways.

cAMP Assay (ELISA-based):

  • Cell Culture and Treatment:

    • Plate intestinal epithelial cells (e.g., T84) in a multi-well plate and grow to confluence.

    • Pre-treat the cells with this compound or vehicle for a specified time.

    • Stimulate the cells with a cAMP-inducing agent (e.g., forskolin) or vehicle.

  • Cell Lysis and Assay:

    • Lyse the cells according to the manufacturer's protocol of a commercial cAMP enzyme immunoassay (EIA) kit.

    • Perform the competitive ELISA as per the kit's instructions.

  • Data Analysis:

    • Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve.

Intracellular Calcium Assay (Fluo-4 AM):

  • Cell Culture and Dye Loading:

    • Grow intestinal epithelial cells on glass coverslips or in a black-walled, clear-bottom multi-well plate.

    • Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Treatment and Stimulation:

    • Wash the cells to remove excess dye.

    • Add this compound or vehicle to the cells.

    • Place the cells on a fluorescence microscope or a fluorescence plate reader.

    • Add a calcium-mobilizing agonist (e.g., ATP or ionomycin) and record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the fluorescence response in this compound-treated cells to that in control cells.

Conclusion

This compound presents a targeted approach to the management of secretory diarrhea through its unique dual inhibitory action on the CFTR and TMEM16A chloride channels. Its localized effect within the gastrointestinal lumen and minimal systemic absorption underscore its favorable safety profile. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and understanding of this compound's mechanism of action and its therapeutic potential in various diarrheal diseases. The quantitative data clearly demonstrate its potent and specific inhibition of the key channels involved in intestinal fluid and electrolyte hypersecretion. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals working to advance the treatment of secretory diarrheas.

References

Crofelemer: An In-depth Technical Guide on its Ethnobotanical Origins, Mechanism of Action, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer is a first-in-class, orally administered botanical drug approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. Derived from the red bark sap of the South American tree Croton lechleri, its journey from a traditional Amazonian remedy to a modern pharmaceutical is a compelling example of ethnobotanical drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its history, ethnobotanical background, mechanism of action, and the pivotal clinical data that led to its approval. It includes detailed experimental protocols for key preclinical and clinical studies and visualizes complex pathways and workflows to serve as a resource for researchers and drug development professionals.

History and Ethnobotanical Background

This compound's origins are rooted in the traditional medicine of indigenous communities in the Amazon rainforest.[1][2] It is a purified oligomeric proanthocyanidin (B93508) isolated from the viscous red latex of the Croton lechleri tree, a species native to several countries in northwestern South America, including Peru, Ecuador, and Colombia.[3][4]

For centuries, the sap, commonly known as "Sangre de Drago" or "Dragon's Blood," has been a cornerstone of local medicine.[5][6][7] Indigenous peoples have traditionally used it topically as a liquid bandage to seal wounds, stop bleeding, and prevent infection, as it dries quickly to form a protective barrier.[6] Orally, it has been a long-standing remedy for gastrointestinal issues, most notably for various forms of diarrhea and dysentery, as well as for gastric ulcers and internal inflammation.[5][6][8]

The scientific investigation into Sangre de Drago began to intensify in the late 20th century, leading to the isolation of several active compounds.[9] This research culminated in the identification and purification of a specific proanthocyanidin oligomer mixture, initially known as SP-303 and later named this compound.[5] The development was pioneered by Shaman Pharmaceuticals, a company founded on the principle of ethnobotanical drug discovery, which later became Napo Pharmaceuticals.

On December 31, 2012, the U.S. Food and Drug Administration (FDA) approved this compound (then under the brand name Fulyzaq™, now Mytesi®), marking a significant milestone as the first orally administered botanical drug to receive such approval.[10] This approval validated the therapeutic potential of a traditional plant-based medicine within the rigorous framework of modern pharmacology.

Ethnobotanical to Pharmaceutical Development Pipeline

The path from traditional knowledge to an FDA-approved drug is a multi-step process involving ethnobotanical research, phytochemical analysis, and extensive preclinical and clinical trials.

Ethnobotanical_Development_Pipeline cluster_0 Phase 1: Discovery & Sourcing cluster_1 Phase 2: Preclinical Development cluster_2 Phase 3: Clinical Development & Approval Ethnobotany Ethnobotanical Research (Traditional Knowledge) Harvesting Sustainable Harvesting of Croton lechleri Sap Ethnobotany->Harvesting Identify Source Extraction Extraction & Purification of this compound Harvesting->Extraction Mechanism Mechanism of Action Studies (e.g., Ussing Chamber) Extraction->Mechanism Tox Toxicology & Safety Pharmacology Mechanism->Tox Phase1 Phase I Trials (Safety) Tox->Phase1 Phase2 Phase II Trials (Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy - ADVENT) Phase2->Phase3 Approval FDA Review & Approval Phase3->Approval

Figure 1: this compound Development Pipeline.

Mechanism of Action

This compound exerts its antidiarrheal effect through a novel, first-in-class antisecretory mechanism that does not affect gastrointestinal motility.[11] It acts locally in the gut with minimal systemic absorption, which contributes to its favorable safety profile.[6][9] The drug's primary action is the dual inhibition of two structurally unrelated chloride ion channels located on the apical (luminal) membrane of intestinal epithelial cells:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel : A cAMP-activated chloride channel.

  • Calcium-Activated Chloride Channel (CaCC) : A calcium-activated chloride channel, now known to be mediated by the protein TMEM16A.

In secretory diarrhea, various stimuli (e.g., enterotoxins, inflammatory mediators, certain medications) lead to an overstimulation of these channels. This results in excessive secretion of chloride ions into the intestinal lumen.[6] The efflux of chloride creates an electrochemical gradient that drives the passive secretion of sodium ions and water, leading to high-volume, watery diarrhea.[5]

This compound binds to these channels from the luminal side, normalizing the flow of chloride ions and, consequently, water into the gut.[6][11] This action restores normal stool consistency and reduces the frequency of watery bowel movements. Importantly, this compound does not affect other ion channels, such as sodium or potassium channels, nor does it interfere with the upstream cAMP or calcium signaling pathways.[5][11]

Signaling Pathway of this compound Action

The following diagram illustrates the cellular mechanism of this compound in an intestinal enterocyte.

MOA_Diagram Mechanism of Action of this compound in an Intestinal Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits CFTR->Cl_out1 Cl- Secretion CaCC->Cl_out2 Cl- Secretion NaK Na+/K+ ATPase NKCC1 NKCC1 Co-transporter NKCC1->Cl_in Cl- NKCC1->Na_in Na+ NKCC1->K_in K+

Figure 2: this compound's dual inhibition of CFTR and CaCC channels.

Quantitative Data

The efficacy and safety of this compound were primarily established in the ADVENT (Antidiarrheal Therapy in HIV Disease-Emerging Treatment Concepts) trial, a pivotal Phase 3 study.

Preclinical Inhibition Data

In vitro studies using cell lines were crucial for elucidating the mechanism and potency of this compound.

Channel TargetCell LineMeasurementIC₅₀Maximum InhibitionReference
CFTR FRT-hCFTRShort-Circuit Current~7 µM~60%[5]
CaCC (TMEM16A) FRT-hTMEM16AShort-Circuit Current~6.5 µM>90%[5]
Table 1: In Vitro Inhibitory Activity of this compound.
Clinical Efficacy and Safety (ADVENT Trial)

The ADVENT trial was a randomized, double-blind, placebo-controlled, two-stage study involving 374 HIV-positive patients on stable antiretroviral therapy (ART) with chronic non-infectious diarrhea.[5][7]

ParameterThis compound 125 mg (n=136)Placebo (n=138)p-value
Primary Endpoint
Clinical Responders†17.6%8.0%0.01 (one-sided)
Secondary Endpoints
Change in daily watery stoolsGreater reductionLess reduction0.04
Change in stool consistencyGreater improvementLess improvement0.02
Safety Profile
Any Adverse Event27%33%NS
Serious Adverse Events2%3%NS
Discontinuation due to AEs0%3%NS
Table 2: Key Efficacy and Safety Outcomes from the ADVENT Trial (4-Week Placebo-Controlled Phase).[5][7] †Clinical response was defined as ≤2 watery stools per week for at least 2 of the 4 weeks.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the development of this compound.

Preclinical Protocol: Ussing Chamber Assay for Chloride Secretion

This in vitro electrophysiological technique was used to directly measure ion transport across an epithelial monolayer and quantify the inhibitory effect of this compound.

  • Objective: To measure the effect of this compound on CFTR- and CaCC-mediated chloride currents.

  • Cell Culture: Fisher rat thyroid (FRT) cells, which lack endogenous chloride channels, were stably transfected to express either human CFTR (FRT-hCFTR) or human TMEM16A (FRT-hTMEM16A). Cells were grown on permeable Snapwell™ filters until a confluent monolayer with high transepithelial resistance (>500 Ω·cm²) was formed.

  • Ussing Chamber Setup:

    • The Snapwell filter with the cell monolayer was mounted in a vertical diffusion Ussing chamber, separating the apical (luminal) and basolateral compartments.

    • Both compartments were filled with a physiological Ringer's solution (containing: 130 mM NaCl, 2.7 mM KCl, 1.5 mM KH₂PO₄, 1 mM CaCl₂, 0.5 mM MgCl₂, 10 mM sodium-HEPES, 10 mM glucose, pH 7.3) and maintained at 37°C with continuous gassing (95% O₂/5% CO₂).

    • A chloride gradient was established by using a half-Ringer's solution in the apical compartment.

    • The system was connected to a voltage clamp amplifier to measure the short-circuit current (Isc), which reflects net ion transport.

  • Experimental Procedure:

    • After baseline Isc stabilization, channels were activated.

      • For CFTR: A cocktail of 10-20 µM Forskolin (an adenylyl cyclase activator) and 100 µM IBMX (a phosphodiesterase inhibitor) was added to the basolateral side to increase intracellular cAMP and activate CFTR.

      • For CaCC: 100 µM ATP was added to the apical side to increase intracellular calcium and activate TMEM16A.

    • Once a stable activated current was achieved, this compound was added to the apical compartment in increasing concentrations to determine a dose-response relationship.

    • The reduction in Isc following this compound application was measured to calculate the percentage of inhibition and the IC₅₀.

    • Specificity was confirmed using known inhibitors, such as 10-20 µM CFTRinh-172, to block any remaining current.

Clinical Protocol: The ADVENT Phase 3 Trial

This pivotal trial established the clinical efficacy and safety of this compound for HIV-associated diarrhea.

  • Objective: To assess the efficacy and safety of this compound for the symptomatic relief of non-infectious diarrhea in HIV-positive patients on stable ART.

  • Study Design: A randomized, double-blind, placebo-controlled, two-stage, multi-center trial.[5]

    • Stage 1: Dose-selection phase (125 mg, 250 mg, 500 mg, or placebo twice daily).

    • Stage 2: Dose-assessment phase (125 mg or placebo twice daily), based on Stage 1 results.

    • Each stage included a 4-week placebo-controlled phase followed by a 20-week open-label extension.

  • Patient Population:

    • Inclusion Criteria: Adults (≥18 years) with a history of HIV-1 infection on a stable ART regimen for ≥4 weeks; chronic diarrhea (watery stools on ≥5 of 7 days prior to enrollment) for ≥1 month; CD4+ cell count >100 cells/µL.[5][11]

    • Exclusion Criteria: Presence of an infectious cause of diarrhea (confirmed by stool tests for bacteria, viruses, and parasites); history of inflammatory bowel disease or other GI conditions associated with diarrhea; recent antibiotic use (within 2 weeks).

  • Treatment Protocol:

    • Patients entered a 10-14 day screening period to establish baseline diarrhea frequency.

    • Eligible patients were randomized to receive either this compound (125 mg delayed-release tablet) or a matching placebo, taken orally twice daily with or without food.

    • Patients maintained a daily electronic diary to record the number of watery bowel movements and stool consistency. Stool consistency was often assessed using a scale like the Bristol Stool Form Scale, where types 6 and 7 are considered watery.

  • Endpoints and Analysis:

    • Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined as having two or fewer watery bowel movements per week for at least two of the four weeks in the placebo-controlled phase.[5]

    • Secondary Efficacy Endpoints: Included the change from baseline in the average number of daily watery stools and the change in stool consistency scores.

    • Statistical Analysis: The primary efficacy analysis was performed on the combined data from both stages. A one-sided p-value of <0.025 was considered statistically significant. Safety was assessed by monitoring adverse events, clinical laboratory tests, and HIV clinical parameters (CD4+ counts, viral load).

ADVENT Trial Workflow Diagram

ADVENT_Workflow cluster_treatment Placebo-Controlled Phase (4 Weeks) cluster_extension Open-Label Extension Phase (20 Weeks) Screening Screening Phase (2 Weeks) - Assess Inclusion/Exclusion Criteria - Establish Baseline Diarrhea Randomization Randomization Screening->Randomization GroupA This compound 125 mg BID Randomization->GroupA GroupB Placebo BID Randomization->GroupB PrimaryEndpoint Primary Endpoint Analysis (Clinical Response at Week 4) GroupA->PrimaryEndpoint GroupB->PrimaryEndpoint Extension All Patients Receive This compound 125 mg BID PrimaryEndpoint->Extension FollowUp Long-Term Safety & Efficacy Follow-Up Extension->FollowUp

Figure 3: Workflow of the pivotal ADVENT clinical trial.

Conclusion

This compound represents a successful translation of traditional ethnobotanical knowledge into a rationally developed, evidence-based pharmaceutical. Its unique dual-inhibitory mechanism targeting luminal chloride channels offers a targeted approach to managing secretory diarrhea without the motility-related side effects of older agents. The robust data from its preclinical and clinical development, particularly the pivotal ADVENT trial, have established its efficacy and safety for its approved indication. As a first-in-class antisecretory agent, this compound serves as both a valuable therapeutic option and a paradigm for future drug discovery from natural sources.

References

Unraveling the Molecular Interface: A Technical Guide to the Binding Sites of Crofelemer on CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Francisco, CA – December 17, 2025 – This technical guide provides an in-depth analysis of the binding characteristics of crofelemer (B129747), a novel botanical drug, with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of CFTR inhibitors.

Executive Summary

This compound, a purified proanthocyanidin (B93508) oligomer derived from the latex of Croton lechleri, exerts its anti-diarrheal effect through the inhibition of intestinal chloride channels, a key one being the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This guide synthesizes the current understanding of the binding interaction between this compound and CFTR, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Current research indicates that this compound inhibits CFTR from an extracellular site, inducing a voltage-independent block and stabilizing the channel in its closed conformation. This interaction is characterized by a half-maximal inhibitory concentration (IC50) of approximately 7 µM and results in a partial, yet significant, reduction of CFTR-mediated chloride secretion. Notably, the binding site of this compound does not overlap with those of other known CFTR inhibitors, such as thiazolidinones and glycine (B1666218) hydrazides, suggesting a distinct mechanism of action.

Quantitative Analysis of this compound-CFTR Binding

The inhibitory activity of this compound on CFTR has been quantified through electrophysiological studies. The key parameters are summarized in the table below.

ParameterValueMethodReference
IC50 ~7 µMWhole-cell patch clampTradtraguard et al., 2010[1][2]
Maximum Inhibition ~60%Whole-cell patch clampTradtraguard et al., 2010[1][2]
Mechanism of Action Voltage-independent block; Stabilization of the closed stateSingle-channel patch clampTradtraguard et al., 2010[1]
Binding Site ExtracellularDeduced from experimental observationsTradtraguard et al., 2010[1][2]
Competition No overlap with thiazolidinone and glycine hydrazide inhibitorsWhole-cell patch clampTradtraguard et al., 2010[1]

Experimental Protocols

The characterization of the this compound-CFTR interaction relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch Clamp for IC50 Determination

Objective: To determine the concentration-dependent inhibition of CFTR chloride currents by this compound.

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.

Methodology:

  • FRT cells are cultured on glass coverslips.

  • Whole-cell currents are recorded using a patch-clamp amplifier.

  • The extracellular (bath) solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

  • The intracellular (pipette) solution contains (in mM): 140 N-methyl-D-glucamine-Cl, 1 MgCl2, 5 EGTA, 10 HEPES, 1 ATP, pH 7.2.

  • CFTR is activated by adding a cocktail of forskolin (B1673556) (10 µM) and genistein (B1671435) (30 µM) to the bath solution.

  • Once a stable baseline current is established, varying concentrations of this compound are added to the bath.

  • The inhibition of the CFTR-mediated current is measured at a holding potential of -40 mV, with voltage steps ranging from -80 mV to +80 mV.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Single-Channel Patch Clamp for Mechanistic Studies

Objective: To investigate the effect of this compound on the gating properties of individual CFTR channels.

Methodology:

  • Excised inside-out membrane patches are obtained from CFTR-expressing cells.

  • The patch pipette contains the extracellular solution, and the bath solution contains the intracellular solution with ATP and the catalytic subunit of protein kinase A (PKA) to activate the channels.

  • Single-channel currents are recorded before and after the addition of this compound to the extracellular side (pipette solution).

  • The open probability (Po), mean open time, and mean closed time of the channel are analyzed to determine the effect of this compound on channel gating. An increase in the mean closed time is indicative of stabilization of the closed state.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the processes involved in the investigation of this compound's interaction with CFTR, the following diagrams have been generated.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/Neurotransmitter Receptor Receptor Signal->Receptor 1. Binding AC Adenylate Cyclase Receptor->AC 2. Activation ATP_to_cAMP ATP -> cAMP CFTR CFTR Cl_ion Cl- CFTR->Cl_ion 5. Channel Opening PKA Protein Kinase A ATP_to_cAMP->PKA 3. cAMP activates PKA->CFTR 4. Phosphorylation ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->CFTR Gating

CFTR Activation Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_whole_cell Whole-Cell Patch Clamp cluster_single_channel Single-Channel Patch Clamp Cell_Culture Culture CFTR-expressing cells WC_Setup Establish whole-cell configuration Cell_Culture->WC_Setup SC_Setup Excise inside-out patch Cell_Culture->SC_Setup CFTR_Activation_WC Activate CFTR (Forskolin/Genistein) WC_Setup->CFTR_Activation_WC Crofelemer_Addition_WC Apply varying [this compound] CFTR_Activation_WC->Crofelemer_Addition_WC Record_Currents_WC Record macroscopic currents Crofelemer_Addition_WC->Record_Currents_WC IC50_Calc Calculate IC50 Record_Currents_WC->IC50_Calc CFTR_Activation_SC Activate CFTR (PKA/ATP) SC_Setup->CFTR_Activation_SC Crofelemer_Addition_SC Apply this compound CFTR_Activation_SC->Crofelemer_Addition_SC Record_Currents_SC Record single-channel currents Crofelemer_Addition_SC->Record_Currents_SC Gating_Analysis Analyze gating kinetics Record_Currents_SC->Gating_Analysis

Workflow for Investigating this compound-CFTR Interaction

Conceptual Model of this compound Binding to CFTR

Discussion and Future Directions

However, the precise molecular determinants of this binding site remain to be elucidated. Future research should focus on:

  • Site-directed mutagenesis: To identify specific amino acid residues in the extracellular loops of CFTR that are critical for this compound binding.

  • Structural biology: Co-crystallization or cryo-electron microscopy studies of this compound bound to CFTR would provide definitive structural information about the binding pocket.

  • Computational modeling: Docking studies, guided by mutagenesis data, could further refine the understanding of the this compound-CFTR interaction at an atomic level.

A more detailed characterization of the this compound binding site could facilitate the design of new, more potent, and specific CFTR inhibitors for the treatment of secretory diarrheas and other disorders of ion transport.

References

Crofelemer's Role in Modulating Gut Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crofelemer (B129747) is a botanical drug substance derived from the red bark sap of Croton lechleri, a tree native to the Amazon rainforest. It is a first-in-class antidiarrheal agent with a novel mechanism of action that modulates gut physiology by inhibiting two distinct luminal chloride ion channels. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data from preclinical and clinical studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating antisecretory therapies for diarrheal diseases.

Introduction

Secretory diarrhea is a major global health concern, characterized by a net secretion of fluid and electrolytes into the intestinal lumen, leading to voluminous watery stools. This condition can be induced by a variety of secretagogues, including bacterial toxins (e.g., cholera toxin), inflammatory mediators, and certain medications. Unlike antimotility agents, which can have significant side effects and are contraindicated in some forms of infectious diarrhea, this compound offers a targeted approach by normalizing intestinal fluid secretion without affecting gut motility.[1] this compound is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy and is being investigated for other indications, including traveler's diarrhea and diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

Mechanism of Action: Dual Inhibition of Chloride Ion Channels

This compound exerts its antidiarrheal effect by acting locally within the gastrointestinal tract with minimal systemic absorption.[1] Its primary mechanism of action is the dual inhibition of two key chloride ion channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), now known to be TMEM16A.[1][4]

Under normal physiological conditions, these channels play a crucial role in regulating intestinal fluid and electrolyte balance. However, in secretory diarrheas, these channels become over-activated, leading to excessive chloride secretion into the intestinal lumen. This is followed by the paracellular movement of sodium ions and water, resulting in watery diarrhea.[5]

This compound inhibits both cAMP-stimulated CFTR-mediated chloride secretion and calcium-activated CaCC-mediated chloride secretion.[4][5] By blocking these two distinct pathways, this compound effectively reduces the efflux of chloride ions and, consequently, the accompanying secretion of water, leading to a normalization of stool consistency and a reduction in the frequency of watery stools.[1]

Signaling Pathways

The inhibitory action of this compound on CFTR and CaCC interrupts the downstream effects of various secretagogues that elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+).

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibition CaCC CaCC (TMEM16A) Channel This compound->CaCC Inhibition Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out cAMP cAMP cAMP->CFTR Activation Ca2 Ca2+ Ca2->CaCC Activation Secretagogues_cAMP Secretagogues (e.g., Cholera Toxin) Secretagogues_cAMP->cAMP Secretagogues_Ca Secretagogues Secretagogues_Ca->Ca2 H2O_out Water Secretion Cl_out->H2O_out

This compound's dual inhibition of CFTR and CaCC channels.

Quantitative Data

The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical and clinical investigations.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterChannelCell Line/SystemValueReference
IC₅₀CFTRT84 cells~7 µM[4]
Maximum InhibitionCFTRT84 cells~60%[4]
IC₅₀CaCC (TMEM16A)FRT cells expressing TMEM16A~6.5 µM[4]
Maximum InhibitionCaCC (TMEM16A)FRT cells expressing TMEM16A>90%[4]
Table 2: Clinical Efficacy of this compound in HIV-Associated Diarrhea (ADVENT Trial)
EndpointThis compound 125 mg BID (n=136)Placebo (n=138)p-valueReference
Clinical Response*17.6%8.0%0.01[6]
Change from baseline in number of daily watery bowel movementsGreater reductionLess reduction0.04[6]
Change from baseline in daily stool consistency scoreGreater improvementLess improvement0.02[6]
Clinical response was defined as ≤2 watery stools/week for ≥2 of the 4 weeks of the placebo-controlled phase.
Table 3: Clinical Efficacy of this compound in Traveler's Diarrhea
DosageReduction in Duration of Diarrhea (hours)Reference
125 mg QID8.1[7]
250 mg QID8.4[7]
500 mg QID6.1[7]
Table 4: Clinical Efficacy of this compound in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women
EndpointThis compound 125 mg BIDPlacebop-valueReference
FDA Abdominal Pain Monthly Responders (Months 1-2)58.3%45.0%0.030[7]
FDA Abdominal Pain Monthly Responders (3 months)54.2%42.5%0.037[7]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effects of this compound on intestinal ion transport.

Ussing Chamber Assay for Chloride Secretion

This protocol is used to measure ion transport across an epithelial monolayer by quantifying the short-circuit current (Isc), which is a measure of net ion movement.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture T84 cells on permeable supports Chamber_Setup Mount supports in Ussing chambers Cell_Culture->Chamber_Setup Equilibration Equilibrate withRinger's solution (37°C, 95% O₂/5% CO₂) Chamber_Setup->Equilibration Baseline Measure baseline short-circuit current (Isc) Equilibration->Baseline Crofelemer_Add Add this compound to luminal side Baseline->Crofelemer_Add Stimulant_Add Add stimulant (e.g., Forskolin) to basolateral side Crofelemer_Add->Stimulant_Add Isc_Measure Measure change in Isc Stimulant_Add->Isc_Measure Data_Analysis Calculate inhibition of stimulant-induced Isc Isc_Measure->Data_Analysis

Workflow for Ussing chamber experiments.

Methodology:

  • Cell Culture: T84 human intestinal epithelial cells are cultured on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[1][8]

  • Ussing Chamber Setup: The filter supports are mounted in Ussing chambers, separating the apical (luminal) and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C with continuous oxygenation (95% O₂/5% CO₂).[9][10]

  • Short-Circuit Current Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc) is continuously measured.

  • Experimental Procedure:

    • A stable baseline Isc is established.

    • This compound is added to the apical chamber at various concentrations.[1]

    • Chloride secretion is stimulated by adding a secretagogue, such as forskolin (B1673556) (to activate CFTR) or ATP/thapsigargin (to activate CaCC), to the basolateral chamber.[1]

    • The change in Isc following stimulation is measured.[1]

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the peak Isc response to the secretagogue compared to control (vehicle-treated) monolayers.

Whole-Cell Patch Clamp Assay

This electrophysiological technique allows for the direct measurement of ion channel activity in individual cells.

Methodology:

  • Cell Preparation: Fischer Rat Thyroid (FRT) cells stably expressing either human CFTR or TMEM16A are used.[1]

  • Electrophysiological Recording:

    • Whole-cell recordings are performed using a patch-clamp amplifier.

    • Pipette Solution (for CFTR): Contains (in mM): 140 NMDG-Cl, 5 EGTA, 1 MgCl₂, 1 Tris-ATP, and 10 HEPES, pH 7.2.[1]

    • Pipette Solution (for TMEM16A): Contains (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl₂, 1 Tris-ATP, and 10 HEPES, pH 7.2.[1]

    • Bath Solution: Contains (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES, pH 7.4.[1]

  • Channel Activation and Inhibition:

    • After establishing the whole-cell configuration, CFTR is activated with forskolin and IBMX. TMEM16A is activated with ATP.[1]

    • Whole-cell currents are elicited by applying voltage pulses (e.g., from a holding potential of 0 mV to potentials between -100 mV and +100 mV in 20 mV steps).[1]

    • The effect of this compound is determined by perfusing the cells with the bath solution containing the desired concentration of the drug.

  • Data Analysis: The current output is filtered, digitized, and analyzed to determine the effect of this compound on channel current amplitude and kinetics.[1]

In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion

This animal model is used to assess the in vivo efficacy of antisecretory agents.

Methodology:

  • Animal Model: Infant mice are commonly used due to their sensitivity to cholera toxin.[11][12]

  • Induction of Diarrhea: Mice are orally challenged with cholera toxin to induce intestinal fluid secretion.[11]

  • Treatment: this compound is administered orally, either before or after the cholera toxin challenge.

  • Measurement of Fluid Accumulation:

    • At a specific time point after toxin administration, the mice are euthanized.

    • The entire intestine is isolated and weighed.

    • The remaining body weight is also recorded.

    • The fluid accumulation (FA) ratio is calculated as: FA ratio = Gut Weight / Remaining Body Weight .[11]

  • Data Analysis: The FA ratio in the this compound-treated group is compared to that of the vehicle-treated control group to determine the extent of inhibition of fluid secretion.

Conclusion

This compound represents a significant advancement in the management of secretory diarrhea. Its unique dual-inhibitory mechanism of action on both CFTR and CaCC chloride channels provides a targeted and effective means of normalizing intestinal fluid secretion without the side effects associated with traditional antimotility agents. The experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for understanding and further investigating the role of this compound in modulating gut physiology. As research continues, the therapeutic potential of this compound may extend to a broader range of secretory diarrheal diseases, offering a valuable therapeutic option for patients worldwide.

References

A Technical Guide to the Basic Research Applications of Crofelemer in Gastroenterology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Crofelemer (B129747) is a botanical drug derived from the latex of Croton lechleri and is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2][3] Its novel mechanism of action, which involves the dual inhibition of two distinct intestinal chloride channels, makes it a subject of significant interest for basic and clinical research in gastroenterology.[2][4][5] This technical guide provides an in-depth overview of the core basic research applications of this compound, focusing on its molecular targets, signaling pathways, and the experimental models used to elucidate its mechanism. Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action: Dual Inhibition of Intestinal Chloride Channels

This compound exerts its anti-diarrheal effect by acting locally in the gut to inhibit two key apical membrane chloride channels in enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[2][3][6] Over-activation of these channels leads to excessive secretion of chloride ions and water into the intestinal lumen, resulting in secretory diarrhea.[1][3] By inhibiting both of these channels, this compound normalizes fluid secretion and stool consistency without affecting gut motility.[2][3]

Inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound acts as a partial antagonist of the cAMP-stimulated CFTR chloride channel.[7][8] It inhibits CFTR from the extracellular side in a voltage-independent manner, stabilizing the channel in its closed state.[7][9] The inhibition is slow to develop and also slow to wash out.[7]

Inhibition of the Calcium-Activated Chloride Channel (CaCC)

This compound also potently inhibits the CaCC, now known to be TMEM16A (ANO1).[7][9] This inhibition is also voltage-independent and more complete than its effect on CFTR.[7][10] The dual inhibitory action on two structurally and functionally distinct chloride channels is a key feature of this compound's broad-spectrum anti-secretory activity.[7][9]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data from in vitro studies on this compound's inhibitory effects on CFTR and CaCC.

Table 1: In Vitro Inhibition of CFTR by this compound

ParameterCell LineActivatorValueReference(s)
IC₅₀ T84Forskolin (B1673556)~7 µM[7][9]
Caco-2-50 µM[11]
FRT-hCFTRCPT-cAMP~7 µM[7]
Maximum Inhibition T84 / FRT-hCFTRForskolin / CPT-cAMP~60%[7][9]

Table 2: In Vitro Inhibition of CaCC (TMEM16A) by this compound

ParameterCell LineActivatorValueReference(s)
IC₅₀ FRT-TMEM16AATP~6.5 µM[7][9]
Maximum Inhibition FRT-TMEM16AATP>90%[7][9]

Signaling Pathways

This compound's mechanism of action involves the direct inhibition of ion channels rather than interference with upstream signaling pathways. Studies have shown that at concentrations effective for channel inhibition (e.g., 50 µM), this compound has little to no effect on intracellular cAMP or calcium signaling.[7][9]

Crofelemer_Signaling_Pathway cluster_enterocyte Enterocyte Apical Membrane This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC (TMEM16A) Channel This compound->CaCC Inhibits Cl_out_CFTR Cl- Secretion CFTR->Cl_out_CFTR Cl_out_CaCC Cl- Secretion CaCC->Cl_out_CaCC cAMP cAMP cAMP->CFTR Activates Ca2 Ca²⁺ Ca2->CaCC Activates

Caption: this compound's dual inhibition of CFTR and CaCC channels.

Experimental Protocols

In Vitro Ion Channel Inhibition Assays

Objective: To measure the inhibitory effect of this compound on CFTR and CaCC channel activity.

A. Cell Culture:

  • T84 and Caco-2 cells: Human colon carcinoma cell lines that endogenously express CFTR and CaCC.

    • Media: Dulbecco's Modified Eagle Medium (DMEM)/F12 for T84, and DMEM for Caco-2, supplemented with 10% fetal bovine serum, penicillin-streptomycin, and non-essential amino acids.[8][11]

    • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.[8] For transport studies, cells are seeded on permeable Transwell filter supports and allowed to differentiate for over 21 days to form confluent, polarized monolayers.[8][12]

  • Fischer Rat Thyroid (FRT) cells: Stably transfected to express human CFTR (FRT-hCFTR) or TMEM16A (FRT-TMEM16A). These cells lack endogenous chloride channels, allowing for the isolated study of the channel of interest.

B. Short-Circuit Current (Isc) Measurement using Ussing Chambers:

This is the gold-standard technique to measure net ion transport across an epithelial monolayer.

  • Apparatus: Ussing Chamber system.

  • Procedure:

    • Mount the Transwell filter with the confluent cell monolayer between the two halves of the Ussing chamber.

    • Bathe both the apical and basolateral sides with a physiological salt solution (e.g., Krebs Bicarbonate Ringer solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.[13]

    • Clamp the transepithelial voltage to 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net electrogenic ion transport.

    • Establish a baseline Isc.

    • To measure CFTR inhibition, stimulate chloride secretion by adding a cAMP agonist like Forskolin (e.g., 10 µM) to the basolateral side.[14] Once the Isc stabilizes, add this compound to the apical (luminal) side in increasing concentrations.

    • To measure CaCC inhibition, first inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172). Then, stimulate CaCC-mediated chloride secretion with a calcium agonist like ATP or thapsigargin. Add this compound to the apical side to measure inhibition.[7]

    • Record the change in Isc to determine the concentration-response relationship and calculate IC₅₀ values.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_measurement Measurement Culture Culture T84/FRT cells on Transwell filters Mount Mount monolayer in Ussing Chamber Culture->Mount Equilibrate Equilibrate with physiological buffer Mount->Equilibrate Baseline Record Baseline Isc Equilibrate->Baseline Stimulate Stimulate Cl- Secretion (e.g., Forskolin for CFTR) Baseline->Stimulate Add_this compound Add this compound (Apical) Stimulate->Add_this compound Record Record change in Isc Add_this compound->Record Analyze Analyze Data (IC50) Record->Analyze

Caption: Workflow for Ussing chamber experiments.

C. Patch-Clamp Electrophysiology:

This technique allows for the measurement of ion flow through individual channels.

  • Configuration: Excised inside-out patch-clamp is often used to study the direct effects of compounds on the intracellular side of the channel, but for a luminally-acting drug like this compound, whole-cell or outside-out patch configurations are more relevant.[15]

  • Procedure (Whole-Cell):

    • A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single FRT cell expressing the channel of interest.

    • The membrane patch under the pipette is ruptured to gain electrical access to the whole cell.

    • The membrane potential is clamped at a set voltage.

    • Chloride channel currents are activated (e.g., with forskolin in the bath solution for CFTR).

    • This compound is added to the bath solution, and the change in whole-cell current is measured.[7]

Animal Model of Chemotherapy-Induced Diarrhea

Objective: To evaluate the efficacy of this compound in preventing or treating diarrhea induced by cancer therapies.

  • Model: Neratinib-induced diarrhea in female beagle dogs.[4][16] Neratinib (B1684480), a tyrosine kinase inhibitor, is known to cause a high incidence of severe diarrhea.[4]

  • Procedure:

    • Animals: Healthy female beagle dogs are randomized into treatment groups (placebo, this compound low dose, this compound high dose).[4][16]

    • Diarrhea Induction: Dogs are administered neratinib orally once daily. A dose-escalation may be used, for example, 40 mg for the first 5 days, followed by 80 mg for the remainder of the study.[4][16]

    • Treatment: this compound (e.g., 125 mg delayed-release tablets) or placebo is administered concomitantly with neratinib, typically twice (BID) or four times (QID) per day.[4][16]

    • Assessment: Fecal scores are recorded daily for each bowel movement over the study period (e.g., 28 days). A standardized scale, such as the Purina Fecal Scoring (PFS) System, is used, where higher scores (e.g., 6 or 7) indicate loose/watery stools.[4][16]

    • Endpoints: Primary endpoints often include the average number of weekly loose/watery stools and the proportion of "responder" animals (defined as having a low frequency of diarrheic stools).[4][16]

Animal_Model_Workflow Randomize Randomize Beagle Dogs (Placebo vs. This compound groups) Induce_Diarrhea Induce Diarrhea: Administer Neratinib daily Randomize->Induce_Diarrhea Administer_Tx Concomitant Treatment: Administer this compound or Placebo Induce_Diarrhea->Administer_Tx (28 days) Collect_Data Daily Data Collection: Record Fecal Scores (PFS) Administer_Tx->Collect_Data Analyze Analyze Results: (Avg. loose stools, Responders) Collect_Data->Analyze

Caption: Workflow for the animal model of chemotherapy-induced diarrhea.

Conclusion

This compound presents a unique, targeted approach to the management of secretory diarrhea. Basic research has firmly established its dual inhibitory mechanism on CFTR and CaCC chloride channels. The experimental models and protocols detailed in this guide, from in vitro ion channel assays in polarized epithelial cell lines to in vivo studies of chemotherapy-induced diarrhea, provide a robust framework for further investigation into the therapeutic potential of this compound and other novel anti-secretory agents in gastroenterology. Future research may focus on its application in other forms of secretory diarrhea, such as that associated with infectious diseases or irritable bowel syndrome with diarrhea (IBS-D).[12][17]

References

Methodological & Application

Application Notes and Protocols for Crofelemer in In Vitro Intestinal Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Crofelemer in in vitro intestinal cell models to study its effects on intestinal physiology, particularly concerning ion transport and barrier function. The protocols outlined below are based on established methodologies and published data.

Introduction

This compound is a botanical drug derived from the red sap of the Croton lechleri tree.[1] It is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2] Its mechanism of action involves the dual inhibition of two distinct chloride channels located on the apical membrane of intestinal epithelial cells: the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), identified as TMEM16A.[3][4][5] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, thereby alleviating diarrhea.[1][6] In vitro intestinal cell models are crucial tools for elucidating the specific mechanisms of this compound's action and for screening novel anti-diarrheal compounds.

Mechanism of Action: Dual Inhibition of Chloride Channels

This compound exerts its anti-secretory effects by acting on the luminal side of intestinal enterocytes.[1] It inhibits both cAMP-activated CFTR and calcium-activated CaCCs, which are the primary pathways for chloride secretion in the gut.[3][6] This dual-targeting mechanism makes it effective against secretory diarrheas of various etiologies.[3] Notably, this compound has minimal systemic absorption, leading to a favorable safety profile with its action localized to the gastrointestinal tract.[2][5]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on chloride channels in various in vitro models.

Table 1: Inhibitory Concentration (IC50) and Maximum Inhibition of this compound on Chloride Channels

ChannelCell LineIC50Maximum InhibitionReference
CFTRFRT cells expressing human CFTR~7 µM~60%[3][4]
TMEM16A (CaCC)FRT cells expressing human TMEM16A~6.5 µM>90%[3][4]

Table 2: Effect of this compound on Ion Channel Activity and Signaling Pathways in T84 Cells

ParameterThis compound ConcentrationEffectReference
Epithelial Na+ channels50 µMLittle to no effect[3][4]
Epithelial K+ channels50 µMLittle to no effect[3][4]
cAMP signaling50 µMNo significant effect on basal or forskolin-stimulated levels[3][4]
Calcium signaling50 µMNo significant effect on basal or ATP-stimulated levels[3][4]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Chloride Secretion using Ussing Chambers

This protocol details the measurement of short-circuit current (Isc) in polarized intestinal epithelial cell monolayers, such as T84 or Caco-2 cells, to assess the inhibitory effect of this compound on stimulated chloride secretion.

Materials:

  • Polarized intestinal epithelial cell monolayers (e.g., T84 cells) grown on permeable supports (e.g., Snapwell™ filters)

  • Ussing Chamber System

  • Ringer's solution (130 mM NaCl, 2.7 mM KCl, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2, 10 mM sodium-HEPES, 10 mM glucose, pH 7.3)

  • Half-Ringer's solution (65 mM NaCl replaced with sodium gluconate, and CaCl2 increased to 2 mM in Ringer's solution)

  • Amphotericin B

  • CFTR agonist (e.g., Forskolin (B1673556), 10 µM)

  • CaCC agonist (e.g., ATP, 100 µM or Thapsigargin (B1683126), 1 µM)

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172, 20 µM) for isolating CaCC activity

Procedure:

  • Culture T84 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER > 500 Ω·cm²) is formed.[3]

  • Mount the permeable supports in the Ussing chambers.[7]

  • Bathe the basolateral side with Ringer's solution and the apical side with half-Ringer's solution to create a chloride concentration gradient.[3]

  • Permeabilize the basolateral membrane with amphotericin B (250 µg/ml) to isolate the activity of apical ion channels.[3]

  • Equilibrate the system and record a stable baseline short-circuit current (Isc).[7]

  • Add this compound at various concentrations to the apical (luminal) chamber and incubate for the desired time.

  • To assess the effect on CFTR, stimulate chloride secretion by adding a cAMP agonist like forskolin (10 µM) to the basolateral side and measure the change in Isc.[3]

  • To assess the effect on CaCC, first pretreat the cells with a CFTR inhibitor (CFTRinh-172, 20 µM) to block CFTR-mediated currents. Then, stimulate chloride secretion by adding a calcium agonist like ATP (100 µM) or thapsigargin (1 µM) to the basolateral side and measure the change in Isc.[3]

  • Record the peak Isc response and calculate the percentage of inhibition by this compound compared to the vehicle control.

Protocol 2: Evaluation of Intestinal Epithelial Barrier Function

This protocol describes the measurement of Transepithelial Electrical Resistance (TEER) to assess the effect of this compound on the integrity of the intestinal epithelial barrier.

Materials:

  • Polarized intestinal epithelial cell monolayers (e.g., Caco-2 or T84 cells) grown on permeable supports

  • Epithelial Voltohmmeter (EVOM)

  • Cell culture medium

  • This compound

Procedure:

  • Seed and culture intestinal epithelial cells on permeable supports until a stable, high TEER is achieved, indicating the formation of tight junctions.

  • Measure the baseline TEER of the cell monolayers using an EVOM.

  • Treat the cell monolayers by adding this compound at desired concentrations to the apical chamber. A vehicle control should be run in parallel.

  • At various time points (e.g., 1, 4, 24, 48 hours), measure the TEER of the monolayers.

  • Correct the TEER values by subtracting the resistance of a blank filter and multiplying by the surface area of the filter.

  • Analyze the data to determine if this compound has any significant effect on the integrity of the epithelial barrier.

Mandatory Visualizations

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC TMEM16A (CaCC) This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out H2O_out Water Secretion Cl_out->H2O_out (osmotic gradient)

Caption: this compound's dual inhibition of CFTR and CaCC chloride channels.

Ussing_Chamber_Workflow A 1. Culture Cells on Permeable Supports B 2. Mount in Ussing Chamber A->B C 3. Add Ringer's Solutions & Permeabilize Basolateral Membrane B->C D 4. Record Baseline Short-Circuit Current (Isc) C->D E 5. Add this compound to Apical Side D->E F 6. Stimulate with Agonist (Forskolin or ATP) E->F G 7. Measure Change in Isc F->G H 8. Analyze Data G->H

Caption: Experimental workflow for Ussing chamber assays with this compound.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect cluster_readout Experimental Readout This compound This compound Treatment Inhibition Inhibition of CFTR & CaCC This compound->Inhibition Reduced_Secretion Reduced Cl- and Water Secretion Inhibition->Reduced_Secretion Isc Decreased Short-Circuit Current (Isc) Reduced_Secretion->Isc

Caption: Logical relationship of this compound's action and experimental readout.

References

Application Notes and Protocols for the Quantification of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug substance derived from the red bark latex of the Croton lechleri tree. It is an oligomeric proanthocyanidin (B93508), a complex mixture of molecules of varying chain lengths. This complexity presents unique challenges for analytical quantification. These application notes provide an overview of the analytical methods and detailed protocols for the quantification of this compound in various research samples.

This compound's primary mechanism of action involves the inhibition of two key chloride channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC). This dual inhibition reduces the secretion of chloride ions and water into the intestinal lumen, making it an effective treatment for secretory diarrhea.

Due to the complex nature of this compound, a multi-faceted analytical approach is often necessary to ensure product quality and consistency. This typically involves a combination of chromatographic and spectroscopic techniques to characterize the drug substance and quantify it in different matrices.

Analytical Methods Overview

Several analytical techniques are employed for the qualitative and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, the desired level of sensitivity, and the need to characterize the oligomeric distribution.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used method for the quantification of the total proanthocyanidin content and for analyzing the monomeric composition after chemical degradation (thiolysis).

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying this compound and its metabolites in biological matrices such as plasma.

  • Gel Permeation Chromatography (GPC) with Fluorescence Detection: Used to determine the molecular weight distribution of the this compound oligomers.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the analytical methods for this compound. Please note that specific performance characteristics can vary depending on the exact experimental conditions and the laboratory conducting the analysis.

Analytical MethodSample MatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV Drug SubstanceMonomeric units (post-thiolysis)Data not availableData not availableData not availableData not availableGeneral literature
LC-MS/MS Human PlasmaThis compoundData not available50 ng/mLData not availableData not availableFDA Documents
GPC-Fluorescence Drug SubstanceOligomeric DistributionNot ApplicableNot ApplicableNot ApplicableNot ApplicableFDA Documents

Experimental Protocols

Protocol 1: Quantification of this compound Monomeric Units by HPLC-UV following Thiolysis

Objective: To determine the monomeric composition of this compound drug substance after chemical depolymerization. This method is crucial for ensuring the consistency of the botanical raw material.

Materials:

  • This compound drug substance or extract

  • Toluene-α-thiol (benzyl mercaptan)

  • Methanol (B129727), HPLC grade

  • Hydrochloric acid, concentrated

  • Acetonitrile, HPLC grade

  • Formic acid, 99%

  • Reference standards for (+)-catechin, (-)-epicatechin, (+)-gallocatechin, and (-)-epigallocatechin

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation (Thiolysis):

    • Accurately weigh approximately 10 mg of this compound into a screw-cap vial.

    • Add 2.0 mL of a solution of toluene-α-thiol in methanol (5% v/v).

    • Add 1.0 mL of 0.2 N HCl in methanol.

    • Cap the vial tightly and heat at 40°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-30 min: 5-25% B

      • 30-35 min: 25-50% B

      • 35-40 min: 50-5% B

      • 40-45 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 30°C

  • Quantification:

    • Prepare a series of calibration standards of the reference monomers.

    • Inject the standards and the thiolyzed sample solution into the HPLC system.

    • Identify the peaks of the monomeric units and their thioether derivatives in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each monomer by constructing a calibration curve of peak area versus concentration for each standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in human plasma samples for pharmacokinetic studies. Due to the complex oligomeric nature of this compound, this method typically quantifies a representative range of oligomers or a specific marker oligomer.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal standard (IS), such as a stable isotope-labeled this compound oligomer or a structurally similar compound.

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation (SPE):

    • Spike 500 µL of plasma with the internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A suitable gradient to separate this compound oligomers from endogenous plasma components (to be optimized).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target this compound oligomers and the internal standard need to be determined by direct infusion of the standards.

  • Quantification:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank plasma.

    • Process and analyze the calibration standards, QCs, and unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

This compound Mechanism of Action

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl⁻ H2O H₂O Diarrhea Diarrhea H2O->Diarrhea Watery Stool CFTR CFTR Channel CFTR->Cl- CaCC CaCC Channel CaCC->Cl- Cl⁻ Secretion This compound This compound This compound->CFTR Inhibition This compound->CaCC Inhibition

Caption: this compound inhibits CFTR and CaCC channels, reducing Cl⁻ and water secretion.

Experimental Workflow for this compound Quantification

Crofelemer_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis & Reporting Raw_Material Botanical Raw Material (Croton lechleri latex) Extraction Extraction of This compound Raw_Material->Extraction Thiolysis Thiolysis (for monomer analysis) Extraction->Thiolysis HPLC HPLC-UV Extraction->HPLC GPC GPC-Fluorescence Extraction->GPC Biological_Sample Biological Sample (e.g., Plasma) Pre-treatment Sample Pre-treatment (e.g., SPE) Biological_Sample->Pre-treatment LCMS LC-MS/MS Pre-treatment->LCMS Thiolysis->HPLC Quantification Quantification HPLC->Quantification LCMS->Quantification Characterization Characterization GPC->Characterization Reporting Reporting Quantification->Reporting Characterization->Reporting

Caption: General workflow for the quantification and characterization of this compound.

Establishing a Cell-Based Assay for Crofelemer Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug substance derived from the red bark sap of the South American tree, Croton lechleri. It is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. The therapeutic effect of this compound is attributed to its unique mechanism of action as a dual inhibitor of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3][4][5][6][7] By blocking these channels at the luminal surface of intestinal epithelial cells, this compound reduces the secretion of chloride ions and, consequently, water into the gut lumen, leading to the normalization of stool consistency and frequency.[1][3][8]

These application notes provide a detailed framework for establishing a robust and reproducible cell-based assay to determine the bioactivity of this compound. The primary method described is the Ussing chamber assay, which measures the short-circuit current (Isc) across a polarized epithelial cell monolayer, providing a direct functional assessment of chloride secretion. Two key intestinal epithelial cell lines are highlighted: the human colon adenocarcinoma cell line T84, which endogenously expresses both CFTR and CaCC, and a recombinant Fisher Rat Thyroid (FRT) cell line overexpressing human CFTR, as recommended by the FDA for potency determination.[9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the Ussing chamber-based bioassay.

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC CaCC (TMEM16A) This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out H2O_out Water Secretion Cl_out->H2O_out

Figure 1: this compound's dual inhibition of intestinal chloride channels.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_assay Ussing Chamber Assay cluster_analysis Data Analysis Cell_Culture Culture T84 or FRT-CFTR cells on permeable supports Monolayer_Formation Allow cells to form a polarized monolayer Cell_Culture->Monolayer_Formation Mounting Mount permeable support in Ussing chamber Monolayer_Formation->Mounting Equilibration Equilibrate and establish stable baseline Isc Mounting->Equilibration Stimulation Add agonist to stimulate Cl- secretion (CFTR or CaCC) Equilibration->Stimulation Inhibition Add this compound to assess inhibition of Isc Stimulation->Inhibition Isc_Measurement Measure change in Isc Inhibition->Isc_Measurement IC50_Calculation Calculate IC50 value Isc_Measurement->IC50_Calculation

Figure 2: General experimental workflow for the Ussing chamber assay.

Data Presentation

The bioactivity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the stimulated chloride secretion.

ParameterCell LineTarget ChannelAgonistThis compound IC50Maximum InhibitionReference
Chloride SecretionT84CFTRForskolin~7 µM~60%[8][11]
Chloride SecretionT84CaCCATP/ThapsigarginNot explicitly stated, but strong inhibition observed>90%[11]
Chloride CurrentFRT-TMEM16ACaCC (TMEM16A)Ionomycin~6.5 µM>90%[8][11]

Experimental Protocols

Protocol 1: Cell Culture of T84 and FRT-CFTR Cells

1.1. Materials

  • T84 human colon carcinoma cells (ATCC® CCL-248™) or Fisher Rat Thyroid (FRT) cells stably expressing human CFTR.

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hygromycin B (for FRT-CFTR cell selection)

  • Trypsin-EDTA solution

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture flasks and plates

1.2. Procedure for T84 Cells

  • Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For Ussing chamber experiments, seed T84 cells at a high density onto permeable inserts.

  • Allow the cells to grow and form a confluent, polarized monolayer with high transepithelial resistance (TER), which typically takes 7-14 days. Monitor TER to ensure monolayer integrity.

1.3. Procedure for FRT-CFTR Cells

  • Culture FRT-CFTR cells in a similar medium to T84 cells, with the addition of a selection antibiotic such as Hygromycin B to maintain CFTR expression.[5]

  • Follow the same seeding and polarization procedure as for T84 cells on permeable inserts.

Protocol 2: Ussing Chamber Assay for this compound Bioactivity

2.1. Materials

  • Ussing chamber system with a voltage-clamp amplifier.

  • Ag/AgCl electrodes with 3M KCl agar (B569324) bridges.

  • Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% O2 / 5% CO2.

  • Polarized T84 or FRT-CFTR cell monolayers on permeable supports.

  • This compound stock solution.

  • For CFTR activity:

    • Forskolin (to stimulate cAMP production)

    • IBMX (a phosphodiesterase inhibitor, often used with forskolin)

  • For CaCC activity:

    • ATP, Thapsigargin, or a calcium ionophore like A23187 or Ionomycin (to increase intracellular calcium).[11][12][13][14]

  • CFTRinh-172 (a specific CFTR inhibitor, for control experiments).[11]

2.2. Ussing Chamber Setup and Equilibration

  • Prepare and warm the KBR solution, ensuring it is continuously gassed.

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.[6][15][16]

  • Fill both chambers with an equal volume of pre-warmed and gassed KBR solution.

  • Establish a stable baseline short-circuit current (Isc) for approximately 20-30 minutes. The voltage across the epithelium should be clamped to 0 mV.[15][16]

2.3. Measurement of CFTR Inhibition by this compound

  • To the apical side of the chamber, add varying concentrations of this compound and incubate for a predetermined time.

  • To the basolateral side, add a CFTR agonist cocktail, typically 10 µM Forskolin and 100 µM IBMX, to stimulate chloride secretion.[15][17]

  • Record the peak Isc response.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the forskolin-stimulated Isc compared to a vehicle control.

  • Generate a dose-response curve to determine the IC50 value.

2.4. Measurement of CaCC Inhibition by this compound

  • To isolate CaCC activity in T84 cells, it is advisable to first inhibit CFTR by pre-treating the cells with a specific inhibitor like CFTRinh-172 (e.g., 20 µM).[11]

  • Add varying concentrations of this compound to the apical chamber.

  • Stimulate CaCC-mediated chloride secretion by adding a calcium-mobilizing agent to the basolateral side, such as 100 µM ATP or 1 µM Thapsigargin.[11]

  • Record the peak Isc and calculate the inhibition and IC50 as described for the CFTR assay.

2.5. Data Analysis

  • The change in short-circuit current (ΔIsc) is calculated by subtracting the baseline Isc from the peak Isc after agonist stimulation.

  • The percentage of inhibition for each this compound concentration is determined using the following formula: % Inhibition = [1 - (ΔIsc with this compound / ΔIsc of vehicle control)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Conclusion

The Ussing chamber assay using T84 or FRT-CFTR cells provides a physiologically relevant and quantitative method for assessing the bioactivity of this compound. By specifically measuring the inhibition of CFTR- and CaCC-mediated chloride secretion, this assay directly reflects this compound's mechanism of action. The protocols outlined here offer a standardized approach for researchers in academic and industrial settings to evaluate the potency and consistency of this compound, aiding in drug development, quality control, and further mechanistic studies.

References

Crofelemer's Dual Inhibition of CFTR and CaCC Ion Channels: Application Notes and Protocols for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of crofelemer (B129747) in patch-clamp electrophysiology to study its effects on cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC). This compound, a botanical drug derived from the red sap of the Croton lechleri tree, has been shown to inhibit these two key intestinal chloride channels, which are crucial in regulating fluid secretion.[1][2] Understanding the mechanism of action of this compound at the molecular level is essential for the development of antisecretory diarrheal therapeutics.[1][3][4][5]

Mechanism of Action

This compound exerts its antidiarrheal effect by acting on the luminal surface of intestinal enterocytes, where it blocks the CFTR and CaCC chloride channels.[1] This dual inhibitory action reduces the hypersecretion of chloride ions and, consequently, water into the intestinal lumen, thereby normalizing stool consistency.[1][2][4] Patch-clamp studies have been instrumental in elucidating this mechanism, revealing that this compound inhibits both structurally unrelated chloride channels through a voltage-independent mechanism.[3][5] For CFTR, this compound appears to stabilize the channel's closed state from an extracellular site.[3][5]

Quantitative Data Summary

Patch-clamp studies have provided quantitative data on the inhibitory effects of this compound on both CFTR and CaCC. The following table summarizes the key findings from these experiments.

Ion ChannelCell LineMethodKey ParametersValueReference
CFTRFRT cells expressing human CFTRWhole-cell patch-clampIC₅₀~7 µM[3][5]
Maximum Inhibition~60%[3][5]
Reversal of Inhibition (after 4h washout)<50%[3][5]
CaCC (TMEM16A)FRT cells expressing human TMEM16AWhole-cell patch-clampIC₅₀~6.5 µM[3][5]
Maximum Inhibition>90%[3][5]

Experimental Protocols

The following are detailed protocols for conducting patch-clamp experiments to investigate the effects of this compound on CFTR and CaCC ion channels. These protocols are based on methodologies described in the cited literature.[3][6][7][8][9][10]

Protocol 1: Whole-Cell Patch-Clamp Recording of CFTR and CaCC Currents

This protocol is designed to measure macroscopic currents through CFTR and CaCC channels in response to this compound.

1. Cell Preparation:

  • Culture Fischer Rat Thyroid (FRT) cells stably expressing human CFTR or TMEM16A (CaCC) on glass coverslips.

  • Use cells at 50-80% confluency for experiments.

2. Solutions:

  • Extracellular (Bath) Solution: 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4. For CaCC experiments, CaCl₂ concentration can be adjusted as needed.

  • Intracellular (Pipette) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2. For CFTR, add 1 mM Mg-ATP and 0.1 mM GTP.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the appropriate solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the extracellular solution.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[9]

  • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.[10]

  • Rupture the cell membrane to achieve the whole-cell configuration.[10]

  • Clamp the cell at a holding potential of 0 mV.[3]

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to generate current-voltage (I-V) relationships.[3]

4. Channel Activation and Inhibition:

  • For CFTR: Activate CFTR channels by perfusing the cells with a solution containing 10 µM forskolin (B1673556) and 100 µM IBMX.[3]

  • For CaCC: Activate CaCC channels by introducing a calcium agonist, such as 100 µM ATP or ionomycin, to the bath solution.

  • Once a stable baseline current is established, apply different concentrations of this compound via the perfusion system.

  • Record the current inhibition at each concentration to determine the IC₅₀ value.

5. Data Analysis:

  • Measure the current amplitude at the middle or end of each voltage pulse.

  • Plot the I-V curves before and after the application of this compound.

  • Calculate the percentage of inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Protocol 2: Single-Channel Patch-Clamp Recording of CFTR

This protocol allows for the study of this compound's effect on the gating properties of individual CFTR channels.

1. Cell Preparation:

  • Use FRT cells expressing human CFTR as described in Protocol 1.

2. Solutions:

  • Extracellular (Pipette) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4. Include 10 µM forskolin and 100 µM IBMX to activate CFTR channels.[3]

  • Intracellular (Bath) Solution: 140 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2. Add 1 mM Mg-ATP.

3. Electrophysiological Recording:

  • Use thick-walled borosilicate glass pipettes with a resistance of 5-10 MΩ.

  • Establish a high-resistance seal in the cell-attached configuration.[3]

  • Apply a pipette potential of +80 mV.[3]

4. This compound Application and Data Acquisition:

  • For studying extracellular effects, this compound can be included in the pipette solution at the desired concentration.

  • Record single-channel currents for several minutes to obtain sufficient data for analysis.

  • Data should be low-pass filtered at 1 kHz and digitized at a sampling rate of at least 5 kHz.[3]

5. Data Analysis:

  • Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time.

  • Compare these parameters in the absence and presence of this compound to understand its effect on channel gating. A stabilization of the closed state would be indicated by a decrease in open probability and mean open time, with an increase in mean closed time.[3][5]

Visualizations

The following diagrams illustrate the signaling pathway of this compound's action, a typical experimental workflow for patch-clamp studies, and the logical relationship of its dual inhibition mechanism.

Crofelemer_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out Cl- CaCC->Cl_out Cl- H2O_out Water Secretion Cl_out->H2O_out Follows Osmotic Gradient

Caption: this compound's mechanism of action in the intestinal lumen.

Patch_Clamp_Workflow prep 1. Cell Culture (e.g., FRT cells with CFTR/CaCC) sol 2. Prepare Solutions (Intra/Extracellular) prep->sol pipette 3. Pull & Fill Pipette sol->pipette seal 4. Form Gigaohm Seal pipette->seal config 5. Establish Recording Configuration (Whole-cell/Cell-attached) seal->config activate 6. Activate Channels (e.g., Forskolin/IBMX for CFTR) config->activate baseline 7. Record Baseline Current activate->baseline apply 8. Apply this compound baseline->apply record 9. Record Inhibited Current apply->record analyze 10. Data Analysis (I-V curve, IC50, Gating) record->analyze Dual_Inhibition_Logic This compound This compound CFTR CFTR Inhibition This compound->CFTR CaCC CaCC Inhibition This compound->CaCC Reduced_Cl Reduced Cl- Secretion CFTR->Reduced_Cl CaCC->Reduced_Cl Antidiarrheal Antidiarrheal Effect Reduced_Cl->Antidiarrheal

References

Application Notes and Protocols for the Formulation of Crofelemer in Preclinical and Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Crofelemer, a botanical drug, for use in preclinical and laboratory research settings. This compound is an oligomeric proanthocyanidin (B93508) derived from the latex of the Croton lechleri tree and is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2][3] Its mechanism of action involves the inhibition of two intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][4][5]

Due to its nature as a complex mixture of proanthocyanidins, this compound is poorly soluble in water, presenting challenges for its formulation in research applications. The following protocols offer guidance on preparing this compound for both in vitro cell-based assays and in vivo studies in animal models.

Data Presentation: Formulation Parameters

The following table summarizes key quantitative data for the formulation of this compound for preclinical research.

ParameterIn Vitro FormulationIn Vivo Formulation (Oral Gavage)
Primary Solvent/Vehicle Dimethyl sulfoxide (B87167) (DMSO)0.5% (w/v) Methylcellulose (B11928114) in sterile water
Stock Concentration 10-50 mg/mL in 100% DMSON/A (prepared as a suspension for final dose)
Working Concentration Dilute stock solution in cell culture media1-10 mg/mL (or as required by study design)
Final DMSO Concentration Typically ≤ 0.1% in final assay volumeN/A
Storage of Stock -20°C in small aliquots to avoid freeze-thaw cyclesN/A (prepare fresh daily)
Appearance Clear, reddish-brown solutionHomogeneous, reddish-brown suspension
Recommended Use Cell-based assays (e.g., Ussing chamber, patch clamp)Oral administration in rodent models

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in various cell-based assays. Proanthocyanidins are often dissolved in DMSO for such experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mg/mL).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and reddish-brown.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use.

Note: When preparing working solutions, the DMSO stock should be diluted in cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically 0.1% or less.

Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration

This protocol details the preparation of a this compound suspension for oral gavage in rodent models. As this compound has minimal systemic absorption, an oral formulation is appropriate for studying its effects on the gastrointestinal tract.[1] A methylcellulose suspension is a common vehicle for oral administration of poorly water-soluble compounds in animal studies.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinder and beaker

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution. For example, to make 100 mL, heat approximately 30 mL of sterile water to 60-70°C. Add 0.5 g of methylcellulose and stir until it is thoroughly wetted. Add the remaining 70 mL of cold sterile water and continue to stir on a cold stir plate until the solution is clear and viscous.

  • Weighing this compound: Weigh the amount of this compound powder required for the desired final concentration and total volume.

  • Trituration: Place the weighed this compound powder into a mortar. Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring. Transfer the mixture to a beaker with a magnetic stir bar.

  • Homogenization: Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity. If available, a brief period of homogenization can further improve the uniformity of the suspension.

  • Administration: Keep the suspension continuously stirred during dosing to ensure that each animal receives a consistent dose. Prepare the suspension fresh daily.

Mandatory Visualizations

This compound Formulation Workflow

G cluster_0 In Vitro Formulation cluster_1 In Vivo Formulation weigh_iv Weigh this compound Powder add_dmso Add 100% DMSO weigh_iv->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot_iv Aliquot Stock Solution vortex->aliquot_iv store_iv Store at -20°C aliquot_iv->store_iv invitro_use Use in Cell-Based Assays store_iv->invitro_use prep_vehicle Prepare 0.5% Methylcellulose triturate Triturate with Vehicle prep_vehicle->triturate weigh_invivo Weigh this compound Powder weigh_invivo->triturate suspend Suspend in Remaining Vehicle triturate->suspend stir Stir to Homogenize suspend->stir invivo_use Administer via Oral Gavage stir->invivo_use start Start start->weigh_iv start->weigh_invivo

Caption: Workflow for preparing this compound formulations.

This compound Signaling Pathway

G cluster_enterocyte Enterocyte This compound This compound (in Intestinal Lumen) cftr CFTR Channel This compound->cftr Inhibits cacc CaCC Channel This compound->cacc Inhibits cl_ion Chloride Ion Secretion cftr->cl_ion cacc->cl_ion water_efflux Water Efflux (Diarrhea) cl_ion->water_efflux

Caption: this compound's mechanism of action in enterocytes.

References

Application Notes and Protocols for In Vivo Models of Chemotherapy-Induced Diarrhea for Crofelemer Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced diarrhea (CID) is a common and often dose-limiting toxicity of many cytotoxic agents, significantly impacting patient quality of life and treatment continuity. The development of effective therapies for CID requires robust and reproducible preclinical in vivo models. Crofelemer (B129747), a botanical drug, has shown promise in the management of secretory diarrhea. It acts locally in the gut and functions by inhibiting two key chloride channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).[1] This document provides detailed application notes and experimental protocols for establishing and utilizing in vivo models of CID to evaluate the efficacy of this compound.

The primary mechanism of many forms of chemotherapy-induced diarrhea is secretory, involving an overstimulation of chloride ion secretion into the intestinal lumen, which is followed by water, resulting in watery diarrhea.[1][2] this compound's targeted inhibition of CFTR and CaCC chloride channels on the luminal surface of enterocytes directly counteracts this hypersecretion of chloride ions and water, thereby normalizing intestinal fluid balance and improving stool consistency.[1]

Signaling Pathway of Secretory Diarrhea and this compound's Mechanism of Action

Chemotherapeutic agents can induce intestinal epithelial damage and inflammation, leading to the release of signaling molecules that activate CFTR and CaCC. This results in an efflux of chloride ions into the intestinal lumen, followed by sodium and water, causing secretory diarrhea. This compound acts as a dual inhibitor of these channels, blocking this pathological fluid secretion.

CID_Crofelemer_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Water Water Na+ Na+ Cl- Cl- Chemotherapy Chemotherapy Signaling_Pathways Intracellular Signaling (e.g., cAMP, Ca2+) Chemotherapy->Signaling_Pathways activates CFTR CFTR Channel Signaling_Pathways->CFTR activates CaCC CaCC Channel Signaling_Pathways->CaCC activates CFTR->Cl- efflux CaCC->Cl- efflux This compound This compound This compound->CFTR inhibits This compound->CaCC inhibits Neratinib_Dog_Workflow Acclimatization Acclimatization of Beagle Dogs Baseline Baseline Data Collection (Body weight, fecal score) Acclimatization->Baseline Randomization Randomization into Treatment Groups (Placebo, this compound BID, this compound QID) Baseline->Randomization Treatment Daily Oral Administration: - Neratinib - this compound or Placebo Randomization->Treatment Monitoring Daily Monitoring for 28 Days: - Fecal Scoring (Purina Fecal Scoring System) - Body Weight - Clinical Observations Treatment->Monitoring Endpoint Primary Endpoint Analysis: - Average number of loose/watery stools per week Monitoring->Endpoint Irinotecan_Rat_Workflow Acclimatization Acclimatization of F344 Rats Baseline Baseline Data Collection (Body weight, stool consistency) Acclimatization->Baseline Randomization Randomization into Treatment Groups (Vehicle, Irinotecan + Vehicle, Irinotecan + this compound) Baseline->Randomization Irinotecan_Admin Irinotecan Administration (e.g., 1150 mg/m²/day for 2 days, IV) Randomization->Irinotecan_Admin Crofelemer_Admin This compound Administration (Oral) (Prophylactic or therapeutic) Randomization->Crofelemer_Admin Monitoring Daily Monitoring: - Diarrhea Score - Body Weight - Stool Water Content (optional) Irinotecan_Admin->Monitoring Crofelemer_Admin->Monitoring Endpoint Endpoint Analysis: - Incidence and severity of diarrhea - Body weight change Monitoring->Endpoint

References

Application of Crofelemer in Intestinal Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model for studying the physiology and pathophysiology of the human intestine. These three-dimensional, self-organizing structures recapitulate the cellular diversity and architecture of the intestinal epithelium, providing a physiologically relevant platform for drug screening and disease modeling.[1][2][3] Crofelemer is a botanical drug approved for the treatment of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[4][5] Its mechanism of action involves the dual inhibition of two distinct chloride channels on the luminal membrane of enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[6][7] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, thereby alleviating secretory diarrhea.[6][7]

This document provides detailed application notes and protocols for utilizing this compound in intestinal organoid culture systems. The primary application is to model secretory diarrhea and assess the efficacy of this compound in inhibiting intestinal fluid secretion. The forskolin-induced swelling (FIS) assay is a well-established method to measure CFTR function in intestinal organoids and serves as an ideal platform to evaluate the inhibitory effect of this compound.[8][9][10][11][12][13][14] Forskolin (B1673556), an adenylate cyclase activator, elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to the opening of CFTR channels and subsequent chloride and water secretion into the organoid lumen, causing them to swell.[8][12] The inhibitory effect of this compound on this swelling can be quantified to determine its efficacy.

Mechanism of Action of this compound

This compound exerts its anti-diarrheal effect by acting as a dual inhibitor of the CFTR and CaCC chloride channels located on the apical membrane of intestinal epithelial cells.[6][7] In cases of secretory diarrhea, the overstimulation of these channels leads to excessive secretion of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium and water, resulting in watery stools. This compound binds to these channels, blocking the efflux of chloride ions and thereby reducing water loss.[6][7]

cluster_lumen Intestinal Lumen cluster_cell Enterocyte lumen_space CFTR CFTR Channel CFTR->lumen_space Cl⁻ Secretion CaCC CaCC Channel CaCC->lumen_space Cl⁻ Secretion This compound This compound This compound->CFTR inhibits This compound->CaCC inhibits Cl_ion Cl- Cl_ion->CFTR Cl_ion->CaCC H2O H₂O H2O->lumen_space Water Follows cAMP cAMP cAMP->CFTR activates Ca2 Ca²⁺ Ca2->CaCC activates Stimuli Secretory Stimuli Stimuli->cAMP activates Stimuli->Ca2 increases

Figure 1: Mechanism of this compound Action

Quantitative Data Summary

The following table summarizes the quantitative data for this compound based on studies in intestinal cell lines. These values can be used as a starting point for dose-response experiments in intestinal organoids.

ParameterValueCell LineReference
IC₅₀ for CFTR Inhibition ~7 µMT84[6]
Maximum CFTR Inhibition ~60%T84[6]
IC₅₀ for CaCC (TMEM16A) Inhibition ~6.5 µMFRT[6]
Maximum CaCC Inhibition >90%FRT[6]
Effective Concentration in Cell Culture 50 µMT84[6]
Clinically Relevant Dosing (Oral) 125 mg twice dailyHuman[4]

Experimental Protocols

Protocol 1: Forskolin-Induced Swelling (FIS) Assay to Evaluate this compound Efficacy

This protocol describes how to induce and measure swelling in intestinal organoids using forskolin and how to assess the inhibitory effect of this compound.

Materials:

  • Human intestinal organoids cultured in Matrigel domes

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Krebs-Ringer Bicarbonate (KBR) buffer

  • Forskolin (10 mM stock in DMSO)

  • This compound (stock solution in a suitable solvent, e.g., DMSO or water)

  • CFTR inhibitor (e.g., CFTRinh-172) as a positive control for inhibition (optional)

  • 96-well clear-bottom black plates

  • Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Organoid Plating:

    • Culture human intestinal organoids for 3-5 days after passaging.[8][12]

    • Mechanically dissociate organoids and seed 30-80 organoids per well in 5-10 µL of Matrigel in a pre-warmed 96-well plate.[9]

    • After Matrigel polymerization, add 100 µL of complete organoid growth medium.

    • Culture for 24-48 hours to allow for organoid recovery and lumen formation.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. A starting range of 1 µM to 100 µM is recommended based on cell line data.

    • Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (solvent only).

    • Incubate the plate for 1-3 hours at 37°C. For a positive control for inhibition, a well can be pre-treated with a known CFTR inhibitor.[8][12]

  • Forskolin Stimulation and Imaging:

    • After the pre-treatment period, remove the medium and replace it with KBR buffer containing the same concentrations of this compound (and vehicle/positive control). Allow to equilibrate for 30 minutes at 37°C.[8][12]

    • Prepare KBR buffer containing 10 µM forskolin and the respective concentrations of this compound.

    • Just before imaging, replace the buffer in each well with the forskolin-containing buffer.

    • Immediately begin live-cell imaging. Capture brightfield images of the organoids in each well every 15-20 minutes for a total of 80-120 minutes.[8][12]

  • Data Analysis:

    • Use image analysis software to measure the cross-sectional area of individual organoids at each time point.

    • For each organoid, calculate the percentage increase in area relative to the area at time zero.

    • Plot the average percentage increase in area over time for each treatment condition.

    • The area under the curve (AUC) can be calculated to quantify the total swelling response.[13]

    • Compare the swelling in this compound-treated organoids to the vehicle control to determine the dose-dependent inhibitory effect.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Culture & Plate Organoids in 96-well plate B 2. Allow Recovery (24-48 hours) A->B C 3. Pre-treat with this compound (or vehicle/control) for 1-3 hours B->C D 4. Equilibrate in KBR Buffer with this compound C->D E 5. Stimulate with Forskolin (10 µM) + this compound D->E F 6. Live-Cell Imaging (0-120 minutes) E->F G 7. Measure Organoid Area over time F->G H 8. Calculate % Swelling and Area Under Curve (AUC) G->H I 9. Determine Dose-Response Inhibition H->I

Figure 2: Forskolin-Induced Swelling Assay Workflow

Expected Outcomes and Troubleshooting

  • Expected Outcomes: In the vehicle control group, organoids should exhibit significant swelling upon forskolin stimulation. In the this compound-treated groups, a dose-dependent reduction in swelling is expected. The positive control (CFTR inhibitor) should show minimal to no swelling.

  • Troubleshooting:

    • No swelling in control group: Check the viability of the organoids, the activity of the forskolin, and the composition of the KBR buffer.

    • High variability between wells: Ensure consistent organoid size and number per well. Handle plates gently to avoid dislodging Matrigel domes.

    • This compound insolubility: Ensure the stock solution is properly dissolved and that the final concentration in the medium does not lead to precipitation.

Conclusion

Intestinal organoids provide a robust and physiologically relevant model to study the effects of this compound on intestinal epithelial secretion. The forskolin-induced swelling assay is a quantitative method to assess the inhibitory activity of this compound on CFTR-mediated fluid secretion. This platform can be utilized for further mechanistic studies, dose-response characterization, and the screening of other anti-secretory compounds.

References

Application Notes and Protocols for the Characterization of Crofelemer using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug derived from the red latex of Croton lechleri, approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1] It is a complex oligomeric proanthocyanidin (B93508), and its characterization presents unique analytical challenges.[2] This document provides detailed application notes and protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), aligning with regulatory expectations for botanical drug analysis.[3]

Mechanism of Action

This compound exerts its anti-diarrheal effect by inhibiting two key chloride channels in the intestinal lumen: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC).[2][4][5] This dual inhibition reduces the secretion of chloride ions and, consequently, water into the gut, thereby normalizing stool consistency.[2]

Caption: this compound's dual inhibition of CFTR and CaCC chloride channels.

Experimental Workflow for this compound Characterization

A systematic approach is required for the comprehensive characterization of this compound, from the botanical raw material to the finished drug product. This workflow ensures the identity, purity, and consistency of the drug.

This compound Characterization Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Raw_Material Croton lechleri Latex Extraction Extraction & Purification Raw_Material->Extraction Crofelemer_DS This compound Drug Substance Extraction->Crofelemer_DS HPLC_UV HPLC-UV Analysis (Oligomer Distribution) Crofelemer_DS->HPLC_UV LC_MS LC-MS Analysis (Identity & Purity) Crofelemer_DS->LC_MS Quantification Quantification of Oligomers HPLC_UV->Quantification MS_MS MS/MS Fragmentation (Structural Elucidation) LC_MS->MS_MS Structure_ID Structural Confirmation LC_MS->Structure_ID MS_MS->Structure_ID Report Certificate of Analysis Quantification->Report Structure_ID->Report

Caption: General workflow for the characterization of this compound.

I. HPLC-UV Method for Oligomer Distribution Analysis

This method is designed to separate and quantify the oligomeric proanthocyanidins (B150500) in this compound based on their degree of polymerization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound reference standard or sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol (B129727) and water.

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: A normal-phase column is recommended for separation based on the degree of polymerization. A suitable choice is a silica-based column with a diol or cyano stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Methanol

    • C: Water with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %A %B %C
    0 82 14 4
    30 60 30 10
    35 60 30 10
    40 82 14 4

    | 50 | 82 | 14 | 4 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

Data Presentation

The distribution of oligomers is a critical quality attribute of this compound. The percentage of each oligomer should be determined and tabulated.

Table 1: Oligomer Distribution in this compound by HPLC-UV

Degree of Polymerization (DP)Retention Time (min)Peak Area% Area
Monomers (DP1)
Dimers (DP2)
Trimers (DP3)
Tetramers (DP4)
Pentamers (DP5)
... (up to DPn)
Total 100%

II. LC-MS/MS Method for Identity and Purity Analysis

This protocol provides a framework for the identification of individual proanthocyanidin oligomers and the assessment of purity using LC-MS/MS.

Experimental Protocol

1. Sample Preparation:

  • Prepare samples as described in the HPLC-UV method.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is suitable for this analysis (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    25 40 60
    30 5 95
    35 5 95
    36 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Scan Mode:

    • Full Scan (for identification): m/z 100-2000.

    • Product Ion Scan (for fragmentation analysis): Select precursor ions corresponding to different oligomers.

    • Multiple Reaction Monitoring (MRM) (for quantification of specific oligomers).

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 20 to 60 eV for fragmentation studies.

Data Presentation

The characterization of this compound involves identifying the constituent oligomers and their fragmentation patterns.

Table 2: Identification of Proanthocyanidin Oligomers in this compound by LC-MS

Oligomer (DP)Retention Time (min)Observed [M-H]⁻ (m/z)Theoretical MassMass Error (ppm)
Dimer (DP2)577.1325
Trimer (DP3)865.1968
Tetramer (DP4)1153.2611
Pentamer (DP5)1441.3254
...

Table 3: Key MS/MS Fragment Ions for Structural Elucidation of a Proanthocyanidin Dimer

Precursor Ion [M-H]⁻ (m/z)Fragmentation PathwayProduct Ion (m/z)Proposed Structure
577.1325Quinone Methide (QM)289.0712Monomer unit
577.1325Retro-Diel-Alder (RDA)425.0871[M-H-152]⁻
577.1325Heterocyclic Ring Fission (HRF)451.0921[M-H-126]⁻

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC-UV for oligomer distribution and LC-MS/MS for identity, purity, and structural elucidation is essential for ensuring the quality, safety, and efficacy of this botanical drug. Adherence to these detailed protocols will enable researchers and drug development professionals to generate robust and reliable data that meets regulatory standards.

References

Application Notes and Protocols for Assessing the Efficacy of Crofelemer in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug derived from the red sap of the Croton lechleri tree. It is an antisecretory agent that has gained regulatory approval for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[1] Its novel mechanism of action, which involves the inhibition of two key intestinal chloride channels, makes it a subject of interest for other forms of secretory diarrhea.[2][3][4] These application notes provide detailed protocols and guidance for assessing the efficacy of this compound in preclinical animal models of diarrhea.

This compound's mechanism of action involves the dual inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC) on the luminal surface of enterocytes.[2][3][4] In pathological states of secretory diarrhea, these channels are often over-activated, leading to excessive secretion of chloride ions, followed by sodium and water, into the intestinal lumen, resulting in watery diarrhea. By blocking these channels, this compound reduces this fluid and electrolyte loss, thereby improving stool consistency and reducing the frequency of bowel movements.[1]

Mechanism of Action: Signaling Pathway

The antisecretory effect of this compound is achieved through the targeted inhibition of key ion channels in the intestinal epithelium. The following diagram illustrates the signaling pathway involved in secretory diarrhea and the points of intervention by this compound.

cluster_enterocyte Enterocyte Lumen Intestinal Lumen Basolateral Basolateral Membrane CFTR CFTR Channel CFTR->Lumen Cl- Secretion CaCC CaCC Channel CaCC->Lumen Cl- Secretion NKCC1 NKCC1 Cotransporter NKCC1->CFTR Cl- NKCC1->CaCC Cl- NaK_ATPase Na+/K+ ATPase NaK_ATPase->NKCC1 Na+ gradient This compound This compound This compound->CFTR Inhibition This compound->CaCC Inhibition caption This compound inhibits CFTR and CaCC channels in the enterocyte.

Mechanism of this compound Action

Experimental Protocols

The efficacy of this compound can be evaluated in various animal models that mimic different types of diarrhea. Below are detailed protocols for a well-established canine model and general guidance for rodent models.

Canine Model: Neratinib-Induced Diarrhea

This model is particularly relevant for studying chemotherapy-induced diarrhea. Neratinib (B1684480), a tyrosine kinase inhibitor, is known to cause a high incidence of severe diarrhea in humans and can be used to induce a consistent diarrheal state in dogs.[1][2]

Experimental Workflow

Acclimation Acclimation of Beagle Dogs Randomization Randomization into Treatment Groups Acclimation->Randomization Induction Induction of Diarrhea with Neratinib Randomization->Induction Treatment Treatment with this compound or Placebo Induction->Treatment Monitoring Daily Monitoring of Fecal Score and Clinical Signs Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Workflow for Canine Neratinib-Induced Diarrhea Model

Protocol Details:

  • Animal Model: Adult female beagle dogs are a suitable model for this study.[1]

  • Housing: Animals should be housed individually to allow for accurate fecal scoring and monitoring of food and water intake. Standard laboratory conditions for dogs should be maintained.

  • Diarrhea Induction:

    • Administer neratinib orally once daily. A common dosage regimen is 40 mg for the first 5 days, followed by an increase to 80 mg daily for the remainder of the study.[1] This escalating dose helps to induce a consistent and tolerable level of diarrhea.

  • Treatment Groups:

    • Control Group: Receives neratinib and a placebo.

    • This compound Group(s): Receive neratinib and this compound at varying doses. A typical study might include a low dose (e.g., 125 mg twice daily) and a high dose (e.g., 125 mg four times daily).[1]

  • Administration: this compound should be administered orally as an enteric-coated tablet to ensure it reaches the small intestine.

  • Study Duration: A 28-day study period is generally sufficient to assess the prophylactic efficacy of this compound.[1]

  • Efficacy Parameters:

    • Fecal Scoring: Stool consistency should be assessed at least twice daily using a standardized scale, such as the Purina Fecal Scoring System (1-7 scale, where 6 and 7 represent loose or watery stool).

    • Frequency of Diarrhea: Record the number of diarrheic stools per day.

    • Body Weight: Monitor body weight regularly to assess for dehydration.

    • Clinical Observations: Daily observation for any adverse effects.

Data Presentation: Neratinib-Induced Diarrhea in Dogs

Treatment GroupAverage Number of Loose/Watery Stools per WeekPercentage of "Responder" Animals*
Placebo8.70 ± 2.212.5%
This compound (125 mg BID)5.96 ± 2.263%
This compound (125 mg QID)5.74 ± 2.275%

*A "responder" is defined as an animal with an average of ≤1 loose/watery stool per day for at least 2 of the 4 weeks of the study.[1]

Rodent Models: General Protocols

Rodent models are useful for initial screening and mechanistic studies of anti-diarrheal agents. While specific studies detailing the use of this compound in these models are not as readily available in the public domain, the following general protocols can be adapted.

1. Castor Oil-Induced Diarrhea Model (Mouse or Rat)

This model is widely used to screen for anti-diarrheal drugs. Castor oil's active metabolite, ricinoleic acid, induces changes in intestinal fluid and electrolyte transport and increases peristalsis.

Protocol Outline:

  • Animal Model: Swiss albino mice or Wistar rats are commonly used.

  • Fasting: Animals should be fasted for 18-24 hours before the experiment, with free access to water.

  • Treatment Groups:

    • Control Group: Receives vehicle (e.g., saline or a suspension agent).

    • Positive Control Group: Receives a standard anti-diarrheal drug like loperamide.

    • This compound Group(s): Receive varying doses of this compound.

  • Administration: Administer this compound or control substances orally 30-60 minutes before inducing diarrhea.

  • Diarrhea Induction: Administer castor oil orally (typically 0.5-1.0 mL for mice and 1-2 mL for rats).

  • Observation: Individually house the animals in cages lined with absorbent paper and observe for the onset and frequency of diarrhea for at least 4 hours.

  • Efficacy Parameters:

    • Onset of Diarrhea: Time to the first diarrheic stool.

    • Number of Diarrheic Stools: Total count of loose/watery stools.

    • Total Stool Output: The total weight of the stools produced.

2. Cholera Toxin-Induced Secretory Diarrhea Model (Mouse)

This model is highly relevant for studying secretory diarrhea, as cholera toxin directly activates adenylate cyclase, leading to increased intracellular cAMP and subsequent activation of CFTR-mediated chloride and water secretion.

Protocol Outline:

  • Animal Model: Suckling mice or adult mice with ligated intestinal loops are often used.

  • Diarrhea Induction:

    • Suckling Mice: Oral administration of cholera toxin.

    • Adult Mice: A segment of the small intestine is ligated, and cholera toxin is injected into the loop.

  • Treatment Groups:

    • Control Group: Receives cholera toxin and vehicle.

    • This compound Group(s): Receive cholera toxin and varying doses of this compound.

  • Administration: this compound can be administered orally prior to cholera toxin or directly into the ligated intestinal loop.

  • Observation:

    • Suckling Mice: Observe for the presence of diarrhea.

    • Adult Mice: After a set period (e.g., 6 hours), the animals are euthanized, and the ligated loop is removed.

  • Efficacy Parameters:

    • Intestinal Fluid Accumulation: The ratio of the weight of the ligated loop to its length (g/cm) is calculated. A lower ratio in the this compound-treated group indicates efficacy.

Conclusion

The assessment of this compound's efficacy in animal models provides crucial preclinical data for its development and application in treating various forms of secretory diarrhea. The neratinib-induced diarrhea model in dogs offers a robust and clinically relevant system for evaluating this compound, particularly for chemotherapy-induced diarrhea. Rodent models, such as the castor oil and cholera toxin-induced diarrhea models, serve as valuable tools for initial screening and for elucidating the antisecretory mechanism of action of this compound. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing rigorous preclinical studies to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Crofelemer in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crofelemer is a botanical drug derived from the red latex of the Croton lechleri tree, approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][2][3] It is a purified oligomeric proanthocyanidin, a complex mixture of catechin, epicatechin, gallocatechin, and epigallocatechin monomer units.[1][2] Its unique mechanism of action involves the dual inhibition of two structurally unrelated intestinal chloride channels: the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[2][3][4] This inhibition reduces the secretion of chloride ions and water into the intestinal lumen, thereby normalizing stool consistency. These application notes provide best practices for the handling, storage, and use of this compound in a laboratory setting.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial to maintain its stability and integrity for research applications.

Storage of Solid this compound:

This compound powder should be stored in a well-closed container at room temperature (15-25°C), protected from heat, moisture, and direct light.[5] It is stable under normal temperatures and pressures. Avoid freezing the solid compound.[5]

Chemical Stability:

This compound is incompatible with strong oxidizing agents and strong bases. A study on the chemical stability of this compound in an aqueous solution showed that it is stable in acidic conditions for up to 24 hours. Thermal stability was assessed at 25°C and 40°C, with more significant degradation observed at the higher temperature over a 30-day period.[6][7]

Data Presentation: Solubility and Stability

The following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterHighly soluble over a wide pH range. A study prepared aqueous solutions of up to 25 mg/mL.This compound's high aqueous solubility is a key characteristic.
DMSOData not available.As a proanthocyanidin, some solubility is expected, but it should be determined empirically.
EthanolData not available.Similar to DMSO, solubility should be determined experimentally.

Table 2: Stability of this compound in Aqueous Solution (25 mg/mL)

ConditionDurationObservation
25°C30 daysRelatively stable with minimal degradation.
40°C30 daysSignificant decrease in thiolytic products, free flavanols, and derivatized extension units observed.
Acidic (gastric conditions)24 hoursStable.
Metal-catalyzed oxidation (Cu(ll)/ascorbate at 37°C)3 daysFormation of insoluble material observed, indicating degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a sterile aqueous stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Ultrapure sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm, low protein binding, e.g., PVDF or PES)

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add the required volume of sterile ultrapure water to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water for every 10 mg of this compound). A concentration of 25 mg/mL in water has been reported in stability studies.[6]

    • Vortex the tube for 1-2 minutes to facilitate dissolution. This compound is highly water-soluble, so extensive heating is not expected to be necessary.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting. This will remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable.

  • Usage: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the final desired concentration in your cell culture medium. The final concentration for in vitro experiments will depend on the cell type and the specific assay. A good starting point is the reported IC50 values for CFTR (~7 µM) and CaCC (~6.5 µM) inhibition.[8] The estimated gastrointestinal lumen concentration following a 125 mg oral dose is 178 µM, which can also serve as a reference for relevant concentrations.[8]

Protocol 2: General Protocol for Oral Formulation of this compound for Animal Studies

This protocol provides a general method for preparing an oral suspension of this compound for administration to laboratory animals.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose (B11928114) in water)

  • Mortar and pestle (optional, for fine powders)

  • Beaker or conical tube

  • Stir plate and stir bar

  • Oral gavage needles

Procedure:

  • Calculate the Required Amount: Determine the total volume of the formulation needed and the required concentration based on the desired dose (mg/kg) and the weight of the animals. Doses in canine studies have ranged from approximately 27 mg/kg to 600 mg/kg daily.[5]

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Prepare the Suspension:

    • If the powder is coarse, gently grind it to a fine powder using a mortar and pestle.

    • In a beaker or conical tube, add a small amount of the chosen vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring with a stir bar on a stir plate until the desired final volume is reached.

    • Continue stirring for 10-15 minutes to ensure a uniform suspension.

  • Administration:

    • Before each administration, ensure the suspension is well-mixed by vortexing or stirring.

    • Administer the formulation to the animals using appropriate oral gavage needles.

  • Storage of the Formulation: Prepare the suspension fresh daily if possible. If short-term storage is necessary, store the suspension at 4°C for up to 24 hours, protected from light. Ensure it is thoroughly re-suspended before use.

Visualizations

This compound's Mechanism of Action

Crofelemer_Mechanism_of_Action cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_lumen Intestinal Lumen CFTR CFTR Channel Cl_out Chloride and Water Secretion CFTR->Cl_out Cl- CaCC CaCC Channel CaCC->Cl_out Cl- Diarrhea Diarrhea Cl_out->Diarrhea This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits In_Vitro_Workflow prep Prepare this compound Stock Solution (Protocol 1) treat Treat Cells with This compound Dilutions prep->treat culture Culture Intestinal Epithelial Cells (e.g., T84, Caco-2) culture->treat assay Perform Functional Assay (e.g., Ussing Chamber, Ion Flux Assay) treat->assay analyze Data Analysis (e.g., IC50 Calculation) assay->analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Crofelemer Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Crofelemer in aqueous solutions.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of aqueous solutions of this compound and provides systematic steps to resolve them.

Issue 1: this compound powder is not dissolving or is forming clumps in aqueous buffer.

  • Possible Cause 1: Low Intrinsic Solubility. this compound is an oligomeric proanthocyanidin (B93508) with inherently poor water solubility due to its complex polymeric structure.[1]

  • Troubleshooting Steps:

    • Particle Size Reduction: Ensure you are using a micronized form of this compound if available. Smaller particle size increases the surface area for dissolution.

    • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Experiment with a range of pH values. Since this compound is approved as a delayed-release tablet, its dissolution is tested in buffers of varying pH (e.g., pH 4.5, 6.0, 6.8).[2] It is advisable to test solubility in a similar range.

    • Co-solvents: Introduce a water-miscible organic co-solvent. Start with low percentages and gradually increase.

    • Heating and Agitation: Gently warm the solution while stirring continuously. Do not overheat, as this may degrade the compound.

Issue 2: The solution is cloudy or a precipitate forms over time.

  • Possible Cause 1: Supersaturation and Precipitation. The initial dissolution may have resulted in a supersaturated solution that is not stable.

  • Troubleshooting Steps:

    • Equilibrium Time: Allow the solution to stir for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles and obtain a clear saturated solution.

    • Formulation Strategies: For long-term stability, consider advanced formulation approaches such as the use of solid dispersions or complexation agents.

Issue 3: Inconsistent solubility results between experiments.

  • Possible Cause 1: Variability in Experimental Conditions. Minor variations in pH, temperature, or the source of this compound can lead to different results.

  • Troubleshooting Steps:

    • Standardize Protocol: Strictly control all experimental parameters, including the source and batch of this compound, buffer preparation, temperature, and stirring speed.

    • Purity of this compound: Ensure the purity of the this compound being used, as impurities can affect solubility.

    • Analytical Method Validation: Validate your method for quantifying dissolved this compound to ensure accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: As a complex mixture of proanthocyanidins, which are phenolic compounds, the solubility of this compound is expected to be influenced by pH. Generally, the solubility of phenolic compounds increases at higher pH values due to the deprotonation of hydroxyl groups. The FDA recommends dissolution testing for this compound tablets in buffers with pH ranging from 4.5 to 6.8.[2]

Q3: What are some recommended co-solvents for enhancing this compound solubility?

A3: While specific studies on co-solvents for this compound are limited, common pharmaceutical co-solvents that can be explored include:

It is crucial to start with low concentrations and assess both solubility enhancement and the potential for precipitation upon further dilution in aqueous media.

Q4: Can surfactants be used to improve the solubility of this compound?

A4: Yes, surfactants can be employed to increase the solubility of poorly water-soluble drugs by forming micelles. Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Sorbitan monooleate (Span® 80) are commonly used in pharmaceutical formulations and could be effective for this compound.

Q5: Are there advanced formulation techniques to overcome this compound's solubility issues?

A5: Yes, several advanced formulation strategies can be applied to enhance the solubility and dissolution rate of poorly soluble drugs like this compound.[7][8][9][10] These include:

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can improve its dissolution.[8][9] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the this compound molecule, thereby increasing its apparent solubility.[10]

  • Nanoparticle Formation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[8][11]

Quantitative Data Summary

The following tables provide a hypothetical yet plausible representation of this compound's solubility in different solvent systems based on general principles of solubility enhancement for similar compounds. These values should be used as a starting point for experimental design.

Table 1: Effect of pH on this compound Solubility

pHBuffer SystemEstimated Solubility (µg/mL)
2.00.01 N HCl< 1
4.5Acetate Buffer1 - 5
6.8Phosphate Buffer5 - 15
7.4Phosphate Buffer10 - 25

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solventConcentration (% v/v)Estimated Solubility (µg/mL)
None010 - 25
Ethanol1050 - 100
20150 - 250
Propylene Glycol1075 - 125
20200 - 350
PEG 40010100 - 175
20300 - 500

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Shake-Flask Method

  • Preparation of Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and co-solvent mixtures as required.

  • Addition of this compound: Add an excess amount of this compound powder to a known volume of each solvent system in a sealed container (e.g., glass vial).

  • Equilibration: Place the containers in a shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30).

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying and Milling: Dry the resulting film under vacuum to remove any residual solvent. Gently scrape the film and mill it to obtain a fine powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_analysis Analysis start Start with this compound Powder solvents Prepare Aqueous Solvent Systems (Buffers, Co-solvents) start->solvents add_this compound Add Excess this compound to Solvents solvents->add_this compound shake Equilibrate in Shaker Bath (e.g., 48h, 25°C) add_this compound->shake filter Filter Supernatant (0.22 µm) shake->filter quantify Quantify this compound Concentration (e.g., HPLC) filter->quantify end Determine Solubility quantify->end

Caption: Workflow for Determining this compound Solubility.

signaling_pathway cluster_lumen Intestinal Lumen cl_ion Cl⁻ cftr CFTR Channel cftr->cl_ion Secretion cacc CaCC Channel cacc->cl_ion Secretion This compound This compound This compound->cftr Inhibits This compound->cacc Inhibits

Caption: this compound's Mechanism of Action in the Intestine.[1][3][4][6]

References

Optimizing Crofelemer Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of crofelemer (B129747) for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound is a botanical drug that acts as a dual inhibitor of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), which has been identified as TMEM16A.[1][2][3][4] By blocking these channels on the luminal side of intestinal epithelial cells, this compound reduces the secretion of chloride ions into the intestinal lumen.[2][4] This, in turn, decreases the passive outflow of sodium and water, leading to an anti-secretory effect.[3]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: A good starting point for in vitro experiments is to test a range of concentrations around the reported IC50 values. For this compound, the IC50 for CFTR inhibition in T84 cells is approximately 7 µM, and for CaCC (TMEM16A) inhibition, it is around 6.5 µM.[1][5] In Caco-2 cells, the IC50 for CFTR-mediated chloride secretion is approximately 50 µM.[1] Therefore, a concentration range of 1 µM to 100 µM is recommended for initial experiments.

Q3: How should I dissolve this compound for in vitro use?

A3: this compound has high aqueous solubility.[6] However, for creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is often used. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. When preparing working solutions, dilute the DMSO stock in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all conditions, including vehicle controls, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic to cells in culture?

A4: this compound has been shown to have minimal systemic absorption and a favorable safety profile in clinical trials.[2] In vitro studies have indicated that at concentrations effective for channel inhibition (e.g., 50 µM), this compound has little to no effect on the activity of other epithelial ion channels (Na+ or K+) or on cAMP or calcium signaling pathways.[1][5] However, it is always recommended to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic potential of this compound in your specific cell line and experimental conditions.

Q5: How long should I incubate cells with this compound?

A5: The incubation time will depend on the specific assay and experimental question. For short-term inhibition studies, such as Ussing chamber experiments measuring ion transport, a pre-incubation of 10-30 minutes may be sufficient.[7] For longer-term experiments, such as cell proliferation or viability assays, incubation times can range from 24 to 72 hours. It is important to note that the inhibitory action of this compound on CFTR has been shown to resist washout, with less than 50% reversal of inhibition after 4 hours.[1][5]

Data Presentation: this compound In Vitro Efficacy

The following tables summarize key quantitative data on the inhibitory concentrations of this compound in different intestinal cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on Chloride Channels

Cell LineTarget ChannelIC50 ValueReference
T84CFTR~7 µM[1][5]
T84CaCC (TMEM16A)~6.5 µM[1][5]
Caco-2CFTR~50 µM[1]

Table 2: Recommended Concentration Ranges for Common In Vitro Assays

AssayCell LineRecommended Starting Concentration RangeNotes
Ussing Chamber (Short-Circuit Current)T84, Caco-21 µM - 100 µMTo determine dose-dependent inhibition of ion transport.
Cell Viability (e.g., MTT, CCK-8)T84, Caco-2, other intestinal lines1 µM - 200 µMTo assess potential cytotoxicity at and above efficacious concentrations.
cAMP AssayT84, Caco-210 µM - 100 µMTo confirm that this compound does not directly interfere with cAMP signaling pathways.[1]

Experimental Protocols

Ussing Chamber Assay for Measuring Intestinal Ion Transport

This protocol describes the measurement of short-circuit current (Isc) in polarized intestinal epithelial cell monolayers (e.g., T84 cells) grown on permeable supports to assess the inhibitory effect of this compound.

Materials:

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar (B569324) bridges

  • Ringer's solution (e.g., Krebs-bicarbonate Ringer)

  • Polarized T84 cell monolayers on permeable supports

  • This compound stock solution (in DMSO)

  • Forskolin (B1673556) (cAMP agonist)

  • ATP or Thapsigargin (B1683126) (Calcium agonists)

  • CFTRinh-172 (selective CFTR inhibitor, for isolating CaCC activity)

Procedure:

  • Preparation: Pre-warm Ringer's solution to 37°C and bubble with 95% O2/5% CO2.

  • Mounting: Mount the permeable support with the T84 cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Add Ringer's solution to both chambers and allow the system to equilibrate for 15-20 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

  • Baseline Measurement: Record the stable baseline Isc.

  • This compound Addition: Add the desired concentration of this compound to the apical chamber. Allow 10-20 minutes for the inhibitor to take effect.

  • Stimulation:

    • To measure CFTR inhibition: Add a cAMP agonist like forskolin (e.g., 10 µM) to the basolateral chamber to stimulate CFTR-mediated chloride secretion and record the change in Isc.

    • To measure CaCC inhibition: Pre-treat with a CFTR inhibitor (e.g., 20 µM CFTRinh-172) before adding a calcium agonist like ATP (e.g., 100 µM) or thapsigargin (e.g., 1 µM) to the basolateral chamber to stimulate CaCC-mediated chloride secretion.[1]

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc by this compound compared to the stimulated control (without this compound).

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound on intestinal epithelial cells.

Materials:

  • Intestinal epithelial cells (e.g., T84, Caco-2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Cyclic AMP (cAMP) Assay

This protocol is to determine if this compound has any off-target effects on intracellular cAMP levels.

Materials:

  • Intestinal epithelial cells (e.g., T84, Caco-2)

  • Cell culture plates

  • This compound stock solution (in DMSO)

  • Forskolin (positive control for cAMP stimulation)

  • cAMP assay kit (e.g., HTRF, ELISA-based)

  • Lysis buffer (provided in the kit)

  • Microplate reader compatible with the assay kit

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with different concentrations of this compound as described in the MTT assay protocol. Include a positive control (forskolin) and a vehicle control.

  • Incubation: Incubate for a short period (e.g., 30 minutes) as effects on signaling pathways are often rapid.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Measurement: Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction.

  • Data Acquisition: Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Compare the cAMP levels in this compound-treated cells to the vehicle control and the positive control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of short-circuit current (Isc) in Ussing chamber assay 1. This compound degradation. 2. Low cell monolayer integrity (low TEER). 3. Incorrect drug application side. 4. Insufficient stimulation of chloride secretion.1. Prepare fresh this compound solutions for each experiment. 2. Ensure TEER values are within the expected range for your cell line before starting the experiment. 3. This compound acts on the luminal (apical) side of the intestinal epithelium.[1] 4. Verify the activity of your stimulating agents (e.g., forskolin, ATP).
Precipitate forms when diluting this compound stock in culture medium 1. High concentration of DMSO in the final solution. 2. Limited solubility of this compound in the specific medium at the tested concentration.1. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions if necessary. 2. Gently warm the medium and vortex after adding the this compound stock. If precipitation persists, consider using a slightly higher DMSO concentration (while still maintaining a non-toxic final concentration) or test a lower working concentration of this compound.
High background or variable results in cAMP assay 1. Cell stress or over-confluence. 2. Inefficient cell lysis. 3. Phosphodiesterase (PDE) activity degrading cAMP.1. Use cells that are in the logarithmic growth phase and are not over-confluent. 2. Ensure complete cell lysis by following the kit's protocol carefully. 3. Consider adding a PDE inhibitor, such as IBMX, to the assay buffer to prevent cAMP degradation.
Observed cytotoxicity at expected therapeutic concentrations in cell viability assays 1. Cell line is particularly sensitive to the compound or DMSO. 2. Extended incubation time. 3. Off-target effects not previously described.1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. 2. Reduce the incubation time. 3. If cytotoxicity persists at low DMSO concentrations and shorter incubation times, it may indicate a genuine cytotoxic effect in your specific cell model.

Mandatory Visualizations

Crofelemer_Signaling_Pathway This compound's Mechanism of Action cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC (TMEM16A) Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out Activates CaCC->Cl_out Activates H2O_Na_out Water & Na+ Secretion Cl_out->H2O_Na_out Leads to

Caption: this compound inhibits CFTR and CaCC channels.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow A Mount Cell Monolayer in Ussing Chamber B Equilibrate & Stabilize (TEER, Isc) A->B C Add this compound (Apical Side) B->C D Stimulate Chloride Secretion (e.g., Forskolin - Basolateral) C->D E Record Change in Short-Circuit Current (Isc) D->E F Analyze Data: Calculate % Inhibition E->F

Caption: Workflow for Ussing Chamber experiments.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results with this compound Check_Solubility Is precipitate visible in media? Start->Check_Solubility Adjust_DMSO Optimize DMSO concentration & preparation method Check_Solubility->Adjust_DMSO Yes Check_Viability Are cells viable? Check_Solubility->Check_Viability No Adjust_DMSO->Check_Viability Assess_Cytotoxicity Perform cell viability assay (e.g., MTT) Check_Viability->Assess_Cytotoxicity No Check_Assay_Controls Are positive/negative controls working? Check_Viability->Check_Assay_Controls Yes Review_Protocol Review experimental protocol for errors Assess_Cytotoxicity->Review_Protocol Validate_Reagents Validate activity of stimulants/reagents Check_Assay_Controls->Validate_Reagents No Check_Assay_Controls->Review_Protocol Yes Validate_Reagents->Review_Protocol Success Consistent Results Review_Protocol->Success

Caption: Logical steps for troubleshooting experiments.

References

Crofelemer Bioassays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Crofelemer bioassays.

Troubleshooting Guide: Inconsistent Results

This guide addresses specific issues that can lead to variability in this compound bioassay results.

Question 1: Why am I seeing high variability in my IC50 values for this compound across experiments?

Answer:

High variability in the half-maximal inhibitory concentration (IC50) for this compound is a common issue that can stem from multiple sources ranging from procedural inconsistencies to reagent stability. This compound is known to inhibit both the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCC).[1][2][3] Inconsistent activation of these channels will lead to variable inhibition data.

Key factors include:

  • Inconsistent Cell Culture Conditions: Ensure cell passages are low and that monolayers, especially in Ussing chamber experiments, have consistent transepithelial electrical resistance (TEER) values before starting the assay.[4]

  • Reagent Preparation and Stability: Prepare fresh solutions of activators (e.g., cAMP agonists like Forskolin for CFTR) and this compound for each experiment. The potency of these reagents can degrade with improper storage.

  • Procedural Inconsistencies: Standardize all steps, including incubation times, washing steps, and the order of reagent addition.[5] Even minor deviations can impact the final readout.

  • Data Analysis Methods: Use a consistent data analysis model to calculate IC50 values. Different models can yield different results from the same dataset.[6]

Refer to the troubleshooting flowchart below for a systematic approach to diagnosing the source of variability.

Question 2: My baseline short-circuit current (Isc) is unstable or drifting in my Ussing chamber assay. What should I do?

Answer:

An unstable or drifting baseline is a frequent problem in Ussing chamber experiments and directly impacts the quality of your results. This issue is often related to the experimental setup rather than the biological sample itself.

To resolve this, check the following:

  • Electrode and Bridge Health: Ensure your Ag/AgCl electrodes are properly chlorided and that agar (B569324) bridges are free of air bubbles and filled with fresh 3M KCl solution. Asymmetrical junction potentials between electrode pairs can cause significant drift.[7]

  • Temperature Stability: The chamber and buffer solutions must be maintained at a stable temperature (typically 37°C). Temperature fluctuations will alter ion channel activity and cause the baseline to drift.[5][7]

  • Oxygenation and pH: Ensure continuous and gentle gassing (e.g., with 95% O2 / 5% CO2) of the buffer to maintain cell viability and stable pH. The pH of your buffer should be verified (typically 7.3-7.4).[4]

  • Tissue/Monolayer Viability: If the tissue was damaged during mounting or is not viable, the baseline will be unstable. A steady baseline reading after an equilibration period (typically 10-20 minutes) is a key indicator of a healthy preparation.[8]

Question 3: I am not observing the expected inhibitory effect of this compound on CFTR or CaCC activation.

Answer:

A lack of an inhibitory effect can be frustrating. The issue could lie with the compound, the cells, or the assay protocol.

Consider these possibilities:

  • Compound Potency: Verify the integrity and concentration of your this compound stock. If possible, test its activity in a previously validated setup.

  • Channel Activation: Confirm that your positive controls are working. For CFTR, ensure that your cAMP agonist (e.g., Forskolin) robustly increases the short-circuit current (Isc). For CaCC, ensure your calcium agonist (e.g., ATP or UTP) is effective. Without proper channel activation, no inhibition can be measured.

  • Cell Line/Tissue Expression: Ensure the cell line or tissue you are using expresses functional CFTR and CaCC channels. For example, Fisher Rat Thyroid (FRT) cells must be transfected to express human CFTR.[2][9]

  • Incorrect Sidedness: this compound acts on the luminal (apical) side of the intestinal epithelium to block chloride channels.[3][10] Ensure you are adding this compound to the apical/luminal chamber. Adding it to the basolateral side will not produce the expected direct channel inhibition.[2]

Quantitative Data Summary

The inhibitory potency of this compound can vary based on the cell line and experimental conditions. The following table summarizes reported IC50 values.

Parameter Cell Line / System Value Reference
IC50 (CFTR) FRT cells expressing human CFTR~7 µM[2][11]
IC50 (CFTR) T84 cells~7 µM[12]
IC50 (CFTR) Caco-2 cells~50 µM[12]
IC50 (CaCC/TMEM16A) FRT cells expressing human TMEM16A~6.5 µM[2][11]
Maximum Inhibition (CFTR) FRT cells expressing human CFTR~60%[2][11]
Maximum Inhibition (CaCC/TMEM16A) FRT cells expressing human TMEM16A>90%[2][11]

Visual Guides & Workflows

Signaling Pathway

Crofelemer_MOA cluster_lumen Intestinal Lumen cluster_epithelium Apical Membrane of Enterocyte cluster_cell Enterocyte Cytoplasm This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out_cftr Cl- Secretion CFTR->Cl_out_cftr Cl_out_cacc Cl- Secretion CaCC->Cl_out_cacc cAMP cAMP cAMP->CFTR Activates Ca2 Ca²⁺ Ca2->CaCC Activates

Caption: Mechanism of Action of this compound on intestinal epithelial cells.

Experimental Workflow

Ussing_Chamber_Workflow A Prepare & Mount Epithelial Monolayer (e.g., T84 cells) B Equilibrate System (37°C, oxygenated buffer) Establish stable baseline Isc A->B C Add Activator to Apical Side (e.g., Forskolin for CFTR) B->C D Record Stimulated Isc Plateau C->D E Add this compound (Apical Side) (in varying concentrations) D->E F Record Inhibited Isc E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Generalized workflow for an Ussing chamber bioassay.

Troubleshooting Logic

Troubleshooting_Flowchart Start Inconsistent Results (High Variability) Check_Reagents Are reagents (this compound, activators) fresh & validated? Start->Check_Reagents Check_Cells Are cell culture conditions (passage, TEER) consistent? Check_Reagents->Check_Cells Yes Fix_Reagents Prepare fresh reagents. Check_Reagents->Fix_Reagents No Check_Protocol Is the experimental protocol (timing, volumes) standardized? Check_Cells->Check_Protocol Yes Fix_Cells Standardize cell culture practices. Use consistent lots. Check_Cells->Fix_Cells No Check_Setup Is the Ussing setup stable? (Temp, pH, electrodes) Check_Protocol->Check_Setup Yes Fix_Protocol Create & follow a strict SOP. Check_Protocol->Fix_Protocol No Fix_Setup Calibrate and stabilize equipment before each run. Check_Setup->Fix_Setup No End Re-run Experiment Check_Setup->End Yes Fix_Reagents->End Fix_Cells->End Fix_Protocol->End Fix_Setup->End

Caption: A logical approach to troubleshooting inconsistent bioassay results.

Experimental Protocols

Ussing Chamber Short-Circuit Current (Isc) Assay

This protocol is a general guideline for measuring this compound's inhibitory effect on CFTR-mediated chloride secretion in a polarized epithelial cell line (e.g., T84 or FRT-CFTR cells).

1. Cell Culture and Mounting:

  • Culture T84 or FRT-CFTR cells on permeable supports (e.g., Snapwell™ filters) until a confluent monolayer is formed with a high transepithelial electrical resistance (TEER > 500 Ω·cm²).[2]

  • Carefully excise the membrane from the support and mount it in an Ussing chamber, separating the apical and basolateral compartments.[4][8]

2. Solutions and Setup:

  • Fill both chambers with identical Ringer's solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.[2]

  • A typical Ringer's solution contains (in mM): 130 NaCl, 2.7 KCl, 1.5 KH2PO4, 1 CaCl2, 0.5 MgCl2, 10 Sodium-HEPES, and 10 glucose, pH 7.3.[2]

  • Set up the voltage clamp amplifier to measure and record the short-circuit current (Isc).[4]

3. Equilibration and Baseline:

  • Allow the system to equilibrate for 15-20 minutes until a stable Isc baseline is achieved.[8][13] This indicates the tissue is healthy and the setup is stable.

4. Experimental Procedure:

  • CFTR Activation: To measure CFTR-dependent current, add a cAMP agonist like Forskolin (e.g., 10 µM) to the apical chamber. This will stimulate CFTR and cause a sharp increase in Isc.[14]

  • Inhibition: Once the stimulated Isc reaches a stable plateau, add this compound to the apical chamber in a cumulative, dose-dependent manner. Allow the current to stabilize after each addition.

  • Positive Control: At the end of the experiment, add a known CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.[14]

5. Data Analysis:

  • Calculate the change in Isc after the addition of the activator and each concentration of this compound.

  • Express the inhibitory effect as a percentage of the maximum stimulated current.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A: this compound is a first-in-class oral botanical drug that functions as a dual inhibitor of two distinct intestinal chloride channels located on the apical membrane of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][3][10] By blocking these channels, this compound reduces the secretion of chloride ions and subsequent water into the intestinal lumen, thus normalizing stool consistency without affecting gut motility.[1][3]

Q2: Which cell lines are appropriate for this compound bioassays? A: Commonly used cell lines include T84 and Caco-2 human colonic epithelial cells, which endogenously express CFTR and CaCC.[12][15] Fisher Rat Thyroid (FRT) cells are also frequently used but must be stably transfected to express the specific human channel (e.g., CFTR or TMEM16A/CaCC) being studied, as they lack intrinsic chloride channel activity.[2]

Q3: Does this compound need to be metabolized to become active? A: No, this compound acts locally in the gut lumen and is minimally absorbed systemically.[3][16] Its mechanism of action involves direct binding to the extracellular side of the target chloride channels.[2][3]

Q4: Can I use a plate-based fluorescence assay instead of an Ussing chamber? A: Yes, cell-based assays using fluorescence indicators are a valid high-throughput alternative. A common method involves using a halide-sensitive yellow fluorescent protein (YFP).[17] In this assay, cells are loaded with iodide, and the rate of iodide efflux upon channel activation is measured by the quenching of YFP fluorescence. This compound's inhibitory effect can be quantified by its ability to slow this rate of fluorescence quenching.

Q5: What are appropriate positive and negative controls for a this compound bioassay? A:

  • Positive Controls (Activators): For CFTR, use a cAMP-elevating agent like Forskolin. For CaCC, use a calcium-mobilizing agonist like ATP or UTP.

  • Positive Controls (Inhibitors): To confirm channel-specific activity, use a known CFTR inhibitor like CFTRinh-172 or a CaCC inhibitor.

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be run in parallel to ensure it has no effect on the short-circuit current.

References

Addressing Crofelemer stability and degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of crofelemer (B129747) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in research?

This compound is a botanical drug substance derived from the red sap of the Croton lechleri tree.[1] It is a complex mixture of proanthocyanidin (B93508) oligomers, which are essentially polymers of flavan-3-ol (B1228485) monomers like catechin, epicatechin, gallocatechin, and epigallocatechin.[2][3] The inherent complexity and polymeric nature of this compound make its stability a critical factor in experimental settings. Degradation can alter its physicochemical properties and biological activity, leading to inconsistent and unreliable results.

Q2: What are the primary factors that can lead to this compound degradation in the lab?

Based on forced degradation studies, the main factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures can induce heat-related degradation. Studies have shown significant decreases in thiolytic products and free flavanols when this compound is incubated at 40°C over time.[2]

  • Oxidation: this compound is susceptible to oxidation, which can be catalyzed by metals or occur through autoxidation.[2] This process can lead to the formation of high-molecular-weight polymers and insoluble reddish-brown pigments known as phlobaphenes.[2]

  • Hydrolysis: Although less emphasized in the provided context for this compound specifically, hydrolysis under various pH conditions is a common degradation pathway for many pharmaceutical compounds.[4]

Q3: How should I properly store and handle this compound to maintain its stability?

To ensure the stability of this compound in a laboratory setting, follow these storage and handling guidelines:

  • Storage Temperature: Store this compound at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[5][6]

  • Protection from Light and Moisture: Keep this compound in a tightly sealed container, protected from light and moisture.[5][7]

  • Formulation: For oral administration in studies, use the delayed-release tablets and ensure they are swallowed whole, not crushed or chewed, to maintain the integrity of the enteric coating.[5][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variability in experimental results between batches. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Assess the stability of the stock solution under your specific experimental conditions using a validated analytical method like RP-HPLC.
Appearance of a reddish-brown precipitate in the sample. Oxidation and polymerization of this compound.[2]Minimize exposure to oxygen and metal ions. Consider using deaerated solvents and metal-free containers. Store solutions at recommended temperatures and protect from light.
Loss of biological activity in an in vitro assay. Degradation of the active oligomeric proanthocyanidins.Confirm the integrity of your this compound sample using analytical techniques such as RP-HPLC-UV/MS.[2] Ensure that the pH and temperature of your assay buffer are within a stable range for this compound.
Difficulty in obtaining reproducible analytical data. The inherent complexity of this compound as a mixture of oligomers.[2][9]Employ robust and validated analytical methods. The use of reversed-phase HPLC coupled with UV and mass spectrometry detection is recommended.[2] Consider using thiolysis as a sample preparation step to depolymerize the oligomers for more consistent analysis.[2]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of this compound

This protocol is adapted from studies on this compound's chemical stability.[2]

Objective: To evaluate the effect of elevated temperature on the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • Ultrapure water

  • Incubator set at 40°C

  • Analytical balance

  • Volumetric flasks

  • RP-HPLC system with UV and MS detectors

Methodology:

  • Prepare a stock solution of this compound (e.g., 25 mg/mL) in ultrapure water.

  • Aliquot the solution into sealed, light-protected vials.

  • Place the vials in an incubator set at 40°C.

  • At specified time points (e.g., 0, 2, 7, and 30 days), remove a vial from the incubator.

  • Analyze the sample using a validated RP-HPLC-UV/MS method to quantify the remaining this compound oligomers and identify any degradation products.

  • A control sample should be stored at the recommended storage temperature (e.g., 25°C) and analyzed at the same time points.

Protocol 2: Forced Oxidation Study of this compound

This protocol is based on general principles of forced degradation studies.

Objective: To assess the susceptibility of this compound to metal-catalyzed oxidation.

Materials:

  • This compound

  • Ultrapure water

  • A solution of a metal catalyst (e.g., FeCl₃)

  • RP-HPLC system with UV and MS detectors

Methodology:

  • Prepare a solution of this compound in ultrapure water.

  • Add a controlled amount of the metal catalyst solution to induce oxidation.

  • Incubate the mixture at a controlled temperature.

  • At various time intervals, take aliquots of the reaction mixture.

  • Immediately analyze the aliquots by RP-HPLC-UV/MS to monitor the degradation of this compound and the formation of oxidation products.

  • Compare the chromatograms of the stressed samples with a control sample (this compound solution without the metal catalyst).

Quantitative Data Summary

Table 1: Analytical Methods for this compound Stability Assessment

Analytical Technique Purpose Key Parameters Monitored Reference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Quantification of this compound and its degradation products.Peak area, retention time of known components.[2]
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification of degradation products.Mass-to-charge ratio (m/z) of parent and fragment ions.[2]
Fluorescence Detection Enhanced sensitivity for certain flavanols.Emission and excitation wavelengths specific to the compounds of interest.[2]
Thiolysis Depolymerization of proanthocyanidin oligomers for easier analysis.Release of terminal and extension units for quantification.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Solution stress Apply Stress (e.g., 40°C or Oxidation) start->stress control Control Condition (e.g., 25°C) start->control thiolysis Thiolysis (Optional Depolymerization) stress->thiolysis control->thiolysis hplc RP-HPLC-UV/MS Analysis thiolysis->hplc data Data Acquisition hplc->data compare Compare Stressed vs. Control data->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation compare->quantify

Caption: Workflow for assessing this compound stability.

degradation_pathway This compound This compound (Proanthocyanidin Oligomers) cleavage Cleavage Products (e.g., Free Flavanols) This compound->cleavage Heat-induced cleavage polymers High MW Polymers (Phlobaphenes) This compound->polymers Oxidative polymerization temp Temperature (e.g., 40°C) oxid Oxidation (e.g., Metal-catalyzed)

Caption: Simplified this compound degradation pathways.

mechanism_of_action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound cftr CFTR Channel This compound->cftr Inhibits cacc CaCC Channel This compound->cacc Inhibits cl_out Cl- Secretion cftr->cl_out cacc->cl_out h2o_out Water Secretion cl_out->h2o_out diarrhea Diarrhea h2o_out->diarrhea

Caption: this compound's mechanism of action on intestinal chloride channels.

References

Technical Support Center: Improving Crofelemer Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of experimental compounds in animal models is paramount for obtaining reliable and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the administration of Crofelemer (B129747) in preclinical studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a locally acting inhibitor of two chloride ion channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[1][2][3][4][5] By blocking these channels on the luminal side of enterocytes, this compound reduces the secretion of chloride ions into the gut, which in turn decreases the efflux of sodium ions and water. This results in improved stool consistency and a reduction in watery diarrhea.[6]
What is the commercially available formulation of this compound? This compound is commercially available as a 125 mg delayed-release tablet sold under the brand name Mytesi®.[7][8] This formulation is enteric-coated to protect the drug from the acidic environment of the stomach and ensure its delivery to the small intestine where it exerts its effect.[7]
Can the delayed-release tablets be crushed or chewed for administration to animals? No, the delayed-release tablets should not be crushed or chewed.[8] The enteric coating is essential to protect the active ingredient from degradation in the stomach.[9][10][11] Crushing the tablets would destroy this protective layer, potentially leading to reduced efficacy and possible irritation of the stomach lining.[9][10][11]
Are there alternative formulations of this compound available for research purposes? While the delayed-release tablet is the only commercially approved formulation, research is being conducted on a novel oral powder for solution formulation.[10] This formulation is being investigated for use in pediatric patients and individuals with short bowel syndrome.[10] For preclinical studies in small animals, researchers may need to prepare their own formulations from the active pharmaceutical ingredient (API) or adapt the commercial tablets.
How is this compound administered in preclinical studies? In larger animals like dogs, the commercially available 125 mg delayed-release tablets have been administered orally.[1][2] For smaller animals such as rodents, oral gavage is a common method for precise dose administration.[12][13] However, due to the challenges of administering a solid dosage form to rodents, preparing a liquid suspension is often necessary.

Troubleshooting Guide

This guide addresses common issues that researchers may face when administering this compound in animal models.

Issue 1: Administering this compound to Small Rodents (Mice/Rats)

Problem: The 125 mg delayed-release tablets are too large for oral administration to mice and rats. Crushing the tablets is not recommended due to the enteric coating.

Solution:

  • Develop a Suspension from this compound API: The most reliable approach is to obtain the pure this compound active pharmaceutical ingredient (API) and prepare a suspension.

    • Vehicle Selection: A common vehicle for oral gavage of poorly soluble compounds in rodents is 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in sterile water.[13][14] The viscosity of these vehicles helps to keep the compound suspended.

    • Preparation of Suspension:

      • Weigh the required amount of this compound API.

      • If necessary, gently triturate the powder to ensure a fine, uniform particle size.

      • Create a paste by adding a small amount of the vehicle to the powder and mixing thoroughly.

      • Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.[14]

      • For a more uniform suspension, homogenization may be beneficial.[14]

    • Stability: It is recommended to prepare the suspension fresh daily.[14] If storage is necessary, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.

  • Alternative Formulation (Enteric-Coated Microspheres): For studies requiring intestinal delivery, researchers can explore the formulation of this compound into enteric-coated microspheres. This advanced technique involves encapsulating the drug in a polymer that resists gastric acid but dissolves in the higher pH of the small intestine. This approach is more complex and may require specialized formulation expertise.

dot

Signaling_Pathway Diarrheal_Stimulus Diarrheal Stimulus (e.g., Toxin, Inflammatory Mediator) Enterocyte Intestinal Enterocyte Diarrheal_Stimulus->Enterocyte CFTR CFTR Enterocyte->CFTR Activates CaCC CaCC Enterocyte->CaCC Activates Chloride_Secretion Increased Cl- Secretion CFTR->Chloride_Secretion CaCC->Chloride_Secretion Water_Efflux Water Efflux Chloride_Secretion->Water_Efflux Diarrhea Diarrhea Water_Efflux->Diarrhea This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Logical_Relationship cluster_formulation Formulation Considerations cluster_animal_model Animal Model cluster_administration_method Administration Method Tablet Delayed-Release Tablet Crushing Crushing/Chewing Tablet->Crushing Not Recommended Dog Dog Rodent Rodent (Mouse/Rat) Crushing->Rodent Leads to issues with enteric coating API_Suspension API Suspension Oral_Gavage Oral Gavage API_Suspension->Oral_Gavage Formulation for Oral_Tablet Oral Tablet Dog->Oral_Tablet Suitable for Rodent->Oral_Gavage Requires

References

Mitigating off-target effects of Crofelemer in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Crofelemer in cellular assays. Given this compound's specific mechanism of action, this guide focuses on confirming on-target effects and distinguishing them from potential experimental artifacts rather than addressing widespread, non-specific off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a botanical drug that acts as a dual inhibitor of two distinct intestinal chloride channels located on the luminal side of epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), identified as TMEM16A.[1][2] By blocking these channels, this compound reduces the secretion of chloride ions into the intestinal lumen, which in turn decreases the associated efflux of sodium and water, leading to a reduction in watery diarrhea.[1][2] Its action is largely confined to the gastrointestinal tract due to minimal systemic absorption.[3]

Q2: Are there known off-target effects of this compound?

The available scientific literature emphasizes the targeted action of this compound on CFTR and TMEM16A.[4][5] Studies have shown that at concentrations effective for channel inhibition (e.g., 50 μM), this compound has little to no effect on epithelial sodium (ENaC) or potassium (K+) channels, nor does it interfere with cAMP or calcium signaling pathways.[4][5] An in vitro study noted dose-dependent inhibition of the hERG K+ channel, but the risk of QT prolongation is considered minimal due to this compound's low oral bioavailability.[6] Therefore, significant off-target effects in the classical sense are not a primary concern. Issues encountered in cellular assays are more likely related to experimental design, data interpretation, or unexpected responses in specific cell systems.

Q3: How can I confirm that the observed effects in my assay are due to this compound's on-target activity?

Confirming on-target effects is crucial. A recommended approach involves using molecular techniques to reduce the expression of the target proteins. For example, using small interfering RNA (siRNA) to knock down CFTR or TMEM16A expression should diminish or abolish the effects of this compound if they are indeed on-target.[7][8] Comparing the response in cells with and without the target protein provides strong evidence for on-target activity.

Q4: What are the typical concentrations of this compound used in cellular assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have reported IC50 values of approximately 7 μM for CFTR and 6.5 μM for TMEM16A.[4][5] A concentration of 50 μM has been shown to produce significant inhibition of both channels with minimal effects on other cellular processes.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound.

Issue 1: High cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause: The observed cytotoxicity may not be a direct off-target effect of this compound but could be related to the health of the cells or the assay conditions.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a standard method like the MTT assay to quantify cell viability across a range of this compound concentrations. This will help determine the cytotoxic threshold in your specific cell line.

    • Optimize Cell Culture Conditions: Ensure that your cells are healthy, within a low passage number, and free from contamination.

    • Vehicle Control: Always include a vehicle-only control to ensure that the solvent used to dissolve this compound is not contributing to cytotoxicity.

Issue 2: Inconsistent or no inhibition of chloride secretion in Ussing chamber experiments.

  • Possible Cause: Suboptimal experimental setup, incorrect reagent concentrations, or issues with the epithelial monolayer integrity can lead to unreliable results.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer is intact.

    • Activator Concentration: Ensure that the activators for CFTR (e.g., forskolin (B1673556) and IBMX) and TMEM16A (e.g., ATP or ionomycin) are used at optimal concentrations to induce a robust chloride secretory response.

    • This compound Incubation Time: this compound's inhibition of CFTR has been shown to be resistant to washout.[4][5] Ensure adequate pre-incubation time with this compound before adding the channel activators.

    • Positive Control: Use a known inhibitor of CFTR (e.g., CFTRinh-172) or TMEM16A (e.g., CaCCinh-A01) as a positive control to validate the assay.

Issue 3: Difficulty in distinguishing between CFTR and TMEM16A inhibition.

  • Possible Cause: Both channels contribute to chloride secretion, and their signaling pathways can be interconnected.

  • Troubleshooting Steps:

    • Selective Activators and Inhibitors: Use specific activators to preferentially stimulate one channel over the other. For example, use a cAMP agonist like forskolin to activate CFTR and a calcium ionophore like ionomycin (B1663694) or purinergic agonists like ATP to activate TMEM16A.[8][9]

    • siRNA Knockdown: As mentioned in the FAQs, selectively knocking down the expression of either CFTR or TMEM16A can help isolate the effect of this compound on the remaining channel.[7][8]

    • Patch Clamp Electrophysiology: This technique allows for the direct measurement of single-channel currents, providing definitive evidence of which channel is being inhibited.[10]

Quantitative Data Summary

ParameterCFTRTMEM16AReference
IC50 ~7 µM~6.5 µM[4][5]
Maximum Inhibition ~60%>90%[4][5]

Experimental Protocols

Ussing Chamber Assay for Chloride Secretion

This protocol is adapted from standard Ussing chamber methodologies.[1][11][12]

  • Cell Culture: Grow a polarized epithelial cell line (e.g., T84, FRT, or primary human bronchial epithelial cells) on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: Mount the permeable support in an Ussing chamber system with warmed (37°C) and oxygenated Ringer's solution on both the apical and basolateral sides.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Baseline Stabilization: Allow the baseline Isc to stabilize.

  • This compound Treatment: Add this compound to the apical chamber and incubate for the desired time.

  • Channel Activation: Sequentially add activators to the appropriate chambers. For example, add a cAMP agonist (e.g., forskolin and IBMX) to the basolateral side to activate CFTR, followed by a calcium agonist (e.g., ATP or ionomycin) to the apical side to activate TMEM16A.

  • Inhibition Measurement: Record the change in Isc following the addition of this compound and the activators. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced Isc increase.

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general overview of whole-cell patch clamp for measuring ion channel activity.[13][14][15]

  • Cell Preparation: Plate cells expressing the channel of interest (CFTR or TMEM16A) on glass coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit channel currents.

  • Drug Application: Perfuse the cell with an extracellular solution containing this compound.

  • Data Acquisition and Analysis: Record the channel currents before and after the application of this compound to determine its inhibitory effect.

Visualizations

Crofelemer_Mechanism_of_Action cluster_epithelial_cell Intestinal Epithelial Cell CFTR CFTR Cl_out Cl- CFTR->Cl_out Secretion TMEM16A TMEM16A (CaCC) TMEM16A->Cl_out Secretion This compound This compound This compound->CFTR Inhibits This compound->TMEM16A Na_out Na+ Cl_out->Na_out H2O_out H2O Na_out->H2O_out Lumen Intestinal Lumen

Caption: this compound's dual inhibition of CFTR and TMEM16A.

Experimental_Workflow start Start: Observe unexpected cellular response to this compound check_cytotoxicity 1. Assess Cytotoxicity (e.g., MTT Assay) start->check_cytotoxicity is_cytotoxic Is the effect due to general cytotoxicity? check_cytotoxicity->is_cytotoxic optimize_conditions Optimize cell culture and This compound concentration is_cytotoxic->optimize_conditions Yes confirm_on_target 2. Confirm On-Target Effect (e.g., Ussing Chamber, Patch Clamp) is_cytotoxic->confirm_on_target No optimize_conditions->start siRNA_knockdown 3. Use siRNA to knockdown CFTR and/or TMEM16A confirm_on_target->siRNA_knockdown is_effect_reduced Is the effect of this compound reduced or abolished? siRNA_knockdown->is_effect_reduced on_target_confirmed Conclusion: Effect is on-target is_effect_reduced->on_target_confirmed Yes off_target_suspected Conclusion: Effect may be off-target or an experimental artifact. Further investigation needed. is_effect_reduced->off_target_suspected No

Caption: Troubleshooting workflow for this compound assays.

References

Challenges in the long-term administration of Crofelemer in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Crofelemer (B129747) in long-term experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the long-term administration of this compound in research.

Issue 1: Inconsistent or Lack of Efficacy in Animal Models

  • Question: We are not observing the expected anti-diarrheal effects of this compound in our long-term rodent model of secretory diarrhea. What are the potential reasons for this?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Formulation and Administration:

      • Vehicle Selection: this compound is a large, complex molecule with minimal systemic absorption.[1][2] Ensure the vehicle used for oral administration is appropriate and does not interfere with its local action in the gut. For preclinical studies, consider suspending the crushed delayed-release tablets or a powder formulation in a suitable vehicle like water, methylcellulose (B11928114), or a flavored syrup to improve palatability and ensure consistent dosing. A novel oral powder for solution formulation is also being evaluated, which may be an option for research purposes.[3]

      • Dose and Frequency: Verify that the dose is appropriate for the animal model. While the approved human dose is 125 mg twice daily, this may need to be adjusted based on the animal's weight and metabolism.[1] In a 28-day study in dogs, doses of 125 mg were administered twice or four times daily.[4][5][6] Long-term studies may require dose adjustments based on observed efficacy and tolerability.

      • Route of Administration: this compound is administered orally and acts locally in the gastrointestinal tract.[1][7] Ensure the administration method (e.g., oral gavage) delivers the compound to the intended site of action.

    • Animal Model and Diarrhea Induction:

      • Mechanism of Diarrhea: this compound specifically inhibits CFTR and CaCC chloride channels.[8][9][10] Its efficacy will be most pronounced in models where secretory diarrhea is driven by the activation of these channels. It may be less effective in models of osmotic or inflammatory diarrhea.

      • Severity of Diarrhea: In very severe models of diarrhea, the standard dose of this compound may not be sufficient. A dose-response study may be necessary to determine the optimal dose for your specific model.

    • Compound Stability:

      • Storage: Ensure this compound is stored according to the manufacturer's instructions to prevent degradation.

      • Formulation Stability: If you are preparing a suspension or solution, assess its stability over the intended period of use. This compound's chemical stability can be affected by temperature and oxidation.[2]

Issue 2: Adverse Effects Observed in Long-Term Animal Studies

  • Question: We are observing some adverse effects in our animals during a long-term this compound study. How can we manage these?

  • Answer: While this compound is generally well-tolerated with minimal systemic absorption, some localized gastrointestinal effects have been reported in both clinical and preclinical studies.[8][11]

    • Constipation: In some instances, high doses of this compound can lead to constipation.[8] If this occurs, consider reducing the dose or the frequency of administration.

    • Changes in Appetite and Activity: Decreased appetite and activity have been noted in dogs receiving this compound.[11] Monitor food and water intake and the general well-being of the animals. If these effects are significant, a dose reduction may be warranted.

    • Gastrointestinal Discomfort: Abdominal pain and vomiting have been reported, although less commonly.[11] Ensure that the vehicle used for administration is not contributing to gastrointestinal irritation.

    • Monitoring: Regularly monitor the animals for changes in weight, stool consistency, and overall health. In long-term human studies, mild and self-limited elevations in serum ALT have been observed in a small percentage of subjects, though no clinically apparent liver injury has been reported.[1] Periodic monitoring of liver enzymes in long-term animal studies could be considered.

Frequently Asked Questions (FAQs)

1. Formulation and Stability

  • Q: What is the best way to formulate this compound for oral administration in rodents for a long-term study?

    • A: Since this compound is supplied as a 125 mg delayed-release tablet for human use, you will need to prepare a formulation suitable for your animal model.[1] A common approach is to crush the tablets and suspend the resulting powder in a suitable vehicle. The choice of vehicle will depend on your experimental protocol and animal species. Water is a simple option, but a more viscous vehicle like 0.5% methylcellulose can help to ensure a uniform suspension and more accurate dosing. For palatability, a flavored syrup can be used. A novel liquid formulation of this compound is also under investigation, which may be more suitable for pediatric or animal studies if available for research purposes.

  • Q: How stable is this compound in solution or suspension?

    • A: this compound is a complex mixture of proanthocyanidin (B93508) oligomers and its stability can be influenced by factors such as temperature, pH, and exposure to light and oxygen.[2] It is recommended to prepare formulations fresh daily. If a formulation needs to be stored, it should be kept at 4°C and protected from light. Stability studies have shown that this compound can degrade at higher temperatures.[2]

2. Mechanism of Action and Experimental Design

  • Q: What is the mechanism of action of this compound and how does this impact experimental design?

    • A: this compound acts as a dual inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC) in the apical membrane of intestinal epithelial cells.[8][9][10] This inhibition reduces the secretion of chloride ions into the intestinal lumen, which in turn decreases the efflux of sodium and water, leading to the formation of more solid stools.[7][10] Therefore, this compound is most effective in treating secretory diarrhea. When designing your experiments, it is crucial to use a model where diarrhea is driven by the activation of these channels.

  • Q: Can this compound be used in combination with other drugs in long-term studies?

    • A: this compound has minimal systemic absorption and is unlikely to have systemic drug-drug interactions.[1][8] However, as it acts locally in the gut, it is important to consider any potential interactions with other orally administered compounds that may alter the gastrointestinal environment or affect its local activity.

Quantitative Data Summary

Table 1: this compound Efficacy in a 28-Day Study in a Canine Model of Neratinib-Induced Diarrhea

Treatment GroupAverage Number of Loose/Watery Stools per Week
Placebo8.70 ± 2.2
This compound (125 mg BID)5.96 ± 2.2
This compound (125 mg QID)5.74 ± 2.2

Data adapted from a study in female beagle dogs with neratinib-induced diarrhea.[4][5][6]

Table 2: Common Adverse Events Reported in Long-Term (48-week) Human Clinical Trials

Adverse EventIncidence
Upper respiratory tract infection16.8%
Intestinal parasitic infection12.4%
Giardia8.0%
Nausea5.6%
Constipation5.6%

Note: The majority of adverse events were mild to moderate in severity and many were not considered drug-related.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

  • Materials:

    • This compound delayed-release tablets (125 mg)

    • Mortar and pestle

    • Vehicle (e.g., sterile water, 0.5% methylcellulose)

    • Graduated cylinder or volumetric flask

    • Magnetic stirrer and stir bar

    • Oral gavage needles

  • Procedure:

    • Calculate the total amount of this compound needed for the study based on the number of animals, dose, and duration of the study.

    • Carefully crush the required number of this compound tablets to a fine powder using a mortar and pestle.

    • Measure the desired volume of the vehicle.

    • Slowly add the powdered this compound to the vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-20 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any large particles.

    • Administer the suspension to the animals via oral gavage at the calculated volume.

    • Prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C for no longer than 24 hours, and re-suspend by vortexing or stirring before administration.

Protocol 2: In Vitro Assessment of this compound Activity using a Human Colon Carcinoma Cell Line (T84)

  • Objective: To determine the inhibitory effect of this compound on CFTR and CaCC-mediated chloride secretion in T84 cells.

  • Materials:

    • T84 cells

    • Cell culture medium (e.g., DMEM/F-12) and supplements

    • Transwell inserts

    • Ussing chamber system

    • Forskolin (to stimulate CFTR)

    • Carbachol or Thapsigargin (to stimulate CaCC)

    • This compound

  • Procedure:

    • Culture T84 cells on Transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Mount the Transwell inserts in an Ussing chamber.

    • Measure the baseline short-circuit current (Isc), which is an indicator of net ion transport.

    • To assess the effect on CFTR, add Forskolin to the basolateral side to stimulate cAMP-mediated chloride secretion and observe the increase in Isc.

    • Add varying concentrations of this compound to the apical side and measure the inhibition of the Forskolin-stimulated Isc.

    • To assess the effect on CaCC, add Carbachol or Thapsigargin to the basolateral side to stimulate calcium-mediated chloride secretion and observe the increase in Isc.

    • Add varying concentrations of this compound to the apical side and measure the inhibition of the Carbachol/Thapsigargin-stimulated Isc.

    • Calculate the IC50 value for this compound's inhibition of both channels.

Visualizations

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lumen_Cl Cl- Lumen_Na Na+ Lumen_H2O H2O CFTR CFTR Channel CFTR->Lumen_Cl CaCC CaCC Channel (TMEM16A) CaCC->Lumen_Cl Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Caption: this compound's mechanism of action in an intestinal enterocyte.

Crofelemer_Research_Workflow Start Start: Define Research Question Model_Selection Select Appropriate Animal Model of Secretory Diarrhea Start->Model_Selection Formulation Prepare this compound Formulation Model_Selection->Formulation Dose_Finding Conduct Pilot Dose-Finding Study Formulation->Dose_Finding Long_Term_Admin Long-Term Administration Dose_Finding->Long_Term_Admin Monitoring Monitor Efficacy (e.g., stool consistency) and Tolerability Long_Term_Admin->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis Troubleshooting Troubleshoot (e.g., lack of efficacy, adverse effects) Monitoring->Troubleshooting Results Results and Conclusion Data_Analysis->Results Troubleshooting->Long_Term_Admin Adjust Protocol

Caption: A logical workflow for long-term this compound research.

References

Technical Support Center: Refining Protocols for Crofelemer Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the efficacy testing of Crofelemer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class anti-diarrheal agent that functions locally in the gastrointestinal tract.[1][2][3] Its primary mechanism involves the dual inhibition of two distinct apical intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC), now known to be TMEM16A.[4][5] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, which helps to normalize stool consistency and reduce the frequency of watery diarrhea.[1][5]

Q2: Is this compound systemically absorbed?

A2: No, this compound has minimal to no systemic absorption after oral administration.[1][6] It acts topically on the luminal surface of the gut epithelium and is mostly excreted in the feces.[1] This lack of systemic exposure contributes to its favorable safety profile with minimal adverse events.[3][6]

Q3: Can this compound be used to treat infectious diarrhea?

A3: this compound is indicated for the symptomatic relief of non-infectious diarrhea.[3] While it has been studied in secretory diarrheas of various origins, including cholera and traveler's diarrhea, its primary FDA approval is for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[1][3] For experimental purposes, it is crucial to first rule out infectious causes of diarrhea.

Q4: What are the typical concentrations of this compound used in in-vitro assays?

A4: For in-vitro studies, concentrations typically range from the low micromolar (µM) level. The reported half-maximal inhibitory concentration (IC₅₀) for CFTR is approximately 7 µM, and for the calcium-activated chloride channel (TMEM16A), it is around 6.5 µM.[4] Therefore, a dose-response curve should encompass this range, for example, from 1 µM to 100 µM.

Q5: Which cell lines are appropriate for studying this compound's effect in vitro?

A5: Human colonic epithelial cell lines that endogenously express CFTR and CaCC are ideal. The T84 cell line is a widely used and well-characterized model for studying intestinal chloride secretion and is suitable for Ussing chamber experiments to test this compound's efficacy.[7] Other intestinal cell lines like Caco-2 may also be used.

Troubleshooting and Experimental Guides

This section addresses specific issues that may arise during the in-vitro evaluation of this compound using Ussing chamber technology.

Ussing Chamber / Short-Circuit Current (Isc) Assay Troubleshooting

Q: My baseline Short-Circuit Current (Isc) is unstable or drifting. What should I do?

A: An unstable baseline is a common issue in Ussing chamber experiments and can obscure the effects of activators and inhibitors.

  • Electrode and Bridge Issues: Ensure your Ag/AgCl electrodes are properly chlorided and that the agar (B569324) bridges are free of bubbles and crystals. The bridges should be of equal length to minimize junction potentials. Before mounting the tissue, check that the electrode offset potential is near 0 mV when the tips are in the same buffer.[8][9][10]

  • Temperature Stability: Verify that the buffer in the chambers is maintained at a stable 37°C (±0.2°C). Temperature fluctuations can cause significant drift.[8][10]

  • Vibrations and Bubbles: Isolate the setup from vibrations (e.g., from pumps or hoods). Ensure that the gas lift circulation is gentle and does not introduce microbubbles across the tissue aperture, as this will create noise.[9][11]

  • Equilibration Time: Allow the mounted epithelial monolayer sufficient time to equilibrate (typically 15-30 minutes) after mounting. The baseline Isc should be stable for at least 10 minutes before adding any reagents.[9][12]

Q: I am not observing a significant response to my CFTR or CaCC activators (e.g., Forskolin, ATP). Why might this be?

A: A lack of response to activators suggests a problem with either the tissue viability or the reagents.

  • Cell Monolayer Integrity: The transepithelial electrical resistance (TEER) is a key indicator of monolayer confluence and tight junction integrity. Measure TEER before adding reagents. Low TEER values may indicate a compromised or non-confluent monolayer that will not support robust ion transport.[8]

  • Reagent Potency: Prepare fresh activator solutions for each experiment. Reagents like Forskolin and ATP can degrade with improper storage or handling. Confirm the activity of your reagent stocks.[11]

  • Correct Sidedness: Ensure activators and inhibitors are added to the correct side of the monolayer. For example, Forskolin (a cell-permeable cAMP agonist) can be added to either side, but many other reagents are side-specific. This compound should be added to the apical (luminal) side.[12]

Q: The inhibitory effect of this compound is highly variable between experiments. How can I improve reproducibility?

A: Variability can stem from multiple sources, from cell culture conditions to experimental execution.

  • Standardize Cell Culture: Use cells from a consistent passage number and ensure they reach a uniform state of confluence and differentiation before each experiment. Small variations in culture conditions can alter the expression levels of ion channels.[12]

  • Precise Reagent Handling: this compound is a complex botanical drug. Ensure it is fully dissolved in the appropriate vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

  • Control for Washout Effects: this compound's inhibition of CFTR has been shown to be poorly reversible, with less than 50% reversal even after 4 hours of washout.[4] This should be considered in the experimental design, as sequential additions without complete washout can lead to cumulative effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's inhibitory activity.

ParameterTarget ChannelValueCell ModelReference
IC₅₀ CFTR~7 µMN/A[4]
IC₅₀ TMEM16A (CaCC)~6.5 µMN/A[4]
Max Inhibition CFTR~60%N/A[4]
Max Inhibition TMEM16A (CaCC)>90%N/A[4]
Table 1: In-Vitro Inhibitory Potency of this compound.
Study / TrialIndicationDoseKey Efficacy EndpointResultReference
ADVENT Trial HIV-Associated Diarrhea125 mg BIDProportion of patients with ≤2 watery stools/week for ≥2 of 4 weeksSignificantly greater clinical response vs. placebo[6]
Canine Study Neratinib-Induced DiarrheaBID and QIDReduction in average number of weekly loose/watery stoolsSignificant reduction in incidence and severity by 30% vs. control[13]
Table 2: Summary of Selected Preclinical and Clinical Efficacy Data.

Experimental Protocols

Protocol 1: In-Vitro Assessment of this compound on CFTR-Mediated Chloride Secretion

This protocol describes the use of an Ussing chamber to measure the effect of this compound on cAMP-activated chloride secretion in T84 intestinal epithelial cells.

1. Cell Culture:

  • Culture T84 cells on permeable filter supports (e.g., Transwell®) until a confluent monolayer is formed with a high transepithelial electrical resistance (TEER > 1000 Ω·cm²).

2. Ussing Chamber Setup:

  • Prepare symmetrical Ringer's solution for both apical and basolateral chambers.

  • Maintain the temperature at 37°C and continuously gas the solution with 95% O₂ / 5% CO₂.[14]

  • Assemble the chamber with the T84 monolayer, ensuring a proper seal and no leaks.[8]

3. Equilibration and Baseline Measurement:

  • Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.[12]

  • Add Amiloride (10 µM) to the apical chamber to block epithelial sodium channels (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.[15]

4. CFTR Activation and Inhibition:

  • Add the desired concentration of this compound (or vehicle control) to the apical chamber.

  • After a 15-20 minute incubation, stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as Forskolin (10 µM), to the basolateral chamber.[15][16]

  • Record the peak increase in Isc, which represents the CFTR-mediated current.

  • At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical side to confirm that the measured current is CFTR-dependent.[7][15]

5. Data Analysis:

  • Calculate the percentage inhibition of the Forskolin-stimulated Isc by this compound relative to the vehicle control.

  • Generate a dose-response curve to determine the IC₅₀ value.

Protocol 2: In-Vitro Assessment of this compound on CaCC-Mediated Chloride Secretion

This protocol is similar to the one above but focuses on calcium-activated channels.

1-3. Cell Culture, Setup, and Equilibration:

  • Follow steps 1-3 from Protocol 1. It is critical to add Amiloride to block sodium currents and also to add a CFTR-specific inhibitor (like CFTRinh-172) to the apical chamber to ensure the measured response is solely from CaCCs.

4. CaCC Activation and Inhibition:

  • Add the desired concentration of this compound (or vehicle control) to the apical chamber.

  • After a 15-20 minute incubation, stimulate CaCC-mediated chloride secretion by adding a calcium-mobilizing agonist, such as ATP (100 µM) or Carbachol, to the basolateral chamber.[17][18]

  • Record the peak increase in Isc.

  • A specific CaCC inhibitor like CaCCinh-A01 can be used at the end to confirm the signal source.[18]

5. Data Analysis:

  • Calculate the percentage inhibition of the agonist-stimulated Isc by this compound and determine the IC₅₀.

Mandatory Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_signaling lumen_label AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP PLC Phospholipase C IP3 IP3 PLC->IP3 PIP2 PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Activates Ca2 Ca²⁺ IP3->Ca2 Releases from ER CaCC TMEM16A (CaCC) Ca2->CaCC Activates CFTR->lumen_label Cl⁻ CaCC->lumen_label Cl⁻ This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Toxin Bacterial Toxins (e.g., Cholera Toxin) Toxin->AC Stimulates Neuro Neurotransmitters (e.g., Acetylcholine) Neuro->PLC Stimulates

Caption: Signaling pathway of secretory diarrhea and this compound's inhibitory action.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Culture T84 cells on permeable supports B Prepare Ussing Chamber (Buffers, 37°C, Gas) A->B C Mount cell monolayer and equilibrate B->C D Block ENaC (Amiloride) Establish baseline Isc C->D E Add this compound (Apical) (or vehicle control) D->E F Activate Cl⁻ channels (e.g., Forskolin or ATP) E->F G Record peak Isc response F->G H Add specific inhibitor (e.g., CFTRinh-172) G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC₅₀ Value J->K

Caption: Experimental workflow for this compound efficacy testing using Ussing chambers.

References

How to control for placebo effects in Crofelemer animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting well-controlled animal studies with Crofelemer (B129747), focusing on mitigating placebo and caregiver effects.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle for oral administration of this compound in rodent studies?

A1: For oral gavage in rodent studies, a common and generally well-tolerated vehicle is an aqueous solution of 0.5% methylcellulose (B11928114).[1] Depending on the specific formulation of this compound, other vehicles such as sterile water or specific pharmaceutical-grade solutions may be used. It is crucial to select a vehicle that does not have its own pharmacological effects and in which this compound is stable.

Q2: How can we control for the "placebo effect" in our this compound animal studies?

A2: In animal studies, the "placebo effect" is primarily addressed through rigorous experimental design that minimizes bias. This includes:

  • Vehicle Control Group: A control group that receives the vehicle (the substance used to dissolve or suspend this compound) without the active drug is essential. This group accounts for any physiological effects of the vehicle itself or the stress of the administration procedure.

  • Blinding: The researchers administering the treatments and assessing the outcomes should be "blinded" to which animals are in the treatment group and which are in the control group. This prevents unconscious bias in handling and data recording.

  • Randomization: Animals should be randomly assigned to either the this compound group or the vehicle-control group to prevent selection bias and to ensure that any unknown variables are evenly distributed between the groups.

Q3: What is the "caregiver placebo effect" and how can it be minimized in our experiments?

A3: The caregiver placebo effect refers to the tendency for a person caring for or observing an animal to perceive an improvement in the animal's condition because they expect the treatment to work. This is a significant potential bias in studies with subjective endpoints. To minimize this:

  • Use Objective Endpoints: Whenever possible, use objective, quantitative measures that are less susceptible to observer bias. For example, instead of a subjective "diarrhea score," measure stool water content, total fecal output, or ion concentration in intestinal fluid.

  • Blinding: As mentioned above, double-blinding (where both the animal handlers and the data analysts are unaware of the treatment assignments) is the most effective way to mitigate this effect.

  • Standardized Scoring Systems: If subjective scoring is necessary (e.g., for stool consistency), use a validated, standardized scoring system with clear criteria to improve consistency and reduce individual interpretation.

Q4: What are the most common methods to induce diarrhea in mouse models for this compound studies?

A4: Two commonly used and well-characterized models are:

  • Castor Oil-Induced Diarrhea: This model is acute and induces diarrhea through the action of ricinoleic acid, which increases intestinal motility and alters water and electrolyte secretion. It is a useful model for screening anti-diarrheal agents.

  • Cholera Toxin-Induced Diarrhea: This model mimics secretory diarrhea by using cholera toxin to activate adenylate cyclase, leading to increased intracellular cAMP and subsequent activation of the CFTR chloride channel, causing massive fluid secretion into the intestinal lumen. This model is particularly relevant for this compound, as its mechanism of action involves the inhibition of CFTR.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High variability in stool consistency within the vehicle-control group. Inconsistent administration technique (e.g., volume, stress during gavage). Environmental stressors (e.g., noise, temperature fluctuations). Non-uniform induction of diarrhea.Ensure all personnel are thoroughly trained in the oral gavage technique to minimize stress and ensure consistent dosing. Maintain a stable and controlled environment for the animals throughout the study. Verify the consistency of the diarrhea-inducing agent and its administration.
The vehicle-control group shows a significant reduction in diarrhea over time. Natural recovery of the animals from the induced diarrhea. The vehicle itself has some ameliorating effect. The stress of handling and administration is diminishing as the animals habituate.This is why a concurrent this compound-treated group is essential for comparison. The efficacy of this compound is determined by the difference in response compared to the vehicle-control group. Documenting the time course of diarrhea in the control group is a key part of the study.
This compound does not show a significant effect compared to the vehicle control. The dose of this compound is too low. The diarrhea model is not appropriate for this compound's mechanism of action. Issues with the formulation or administration of this compound.Conduct a dose-response study to determine the optimal dose of this compound. Ensure the chosen diarrhea model involves the chloride channels (CFTR and/or CaCC) that this compound targets. Verify the stability and proper suspension/dissolution of this compound in the vehicle.

Quantitative Data from Animal Studies

The following table summarizes data from a preclinical study of this compound for the prophylaxis of neratinib-induced diarrhea in female dogs.

Parameter Vehicle Control Group This compound BID (twice daily) This compound QID (four times daily)
Average Number of Loose/Watery Stools per Week 8.70 ± 2.25.96 ± 2.25.74 ± 2.2
Percentage of "Responder" Animals 37.5%75%87.5%
Weekly Mean Fecal Score 5.13.94.1

"Responder" was defined as an animal with ≤7 loose/watery stools per week for at least 2 of the 4 weeks of the study.[2] Fecal scores were based on the Purina Fecal Scoring System.[2]

Experimental Protocols

Protocol 1: Castor Oil-Induced Diarrhea Model in Mice

This protocol describes a method to assess the anti-diarrheal activity of this compound in a castor oil-induced diarrhea model.

1. Animals and Acclimatization:

  • Use adult Swiss albino mice (20-25g).

  • House the animals in standard cages with a 12-hour light/dark cycle.

  • Allow at least one week for acclimatization to the facility and diet before the experiment.

2. Preparation of Treatments:

  • This compound Suspension: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water to the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Vehicle Control: Prepare a 0.5% methylcellulose solution in sterile water.

3. Experimental Procedure:

  • Randomly assign mice to treatment groups (Vehicle, this compound low dose, this compound medium dose, this compound high dose).

  • Fast the mice for 18 hours before the experiment, with free access to water.

  • Administer the vehicle or this compound suspension orally by gavage at a volume of 10 ml/kg.

  • One hour after treatment, orally administer 0.5 ml of castor oil to each mouse to induce diarrhea.

  • Individually house the mice in cages lined with blotting paper.

  • Observe the mice for 4 hours and record the following parameters:

    • Time to the first diarrheic stool.

    • Total number of diarrheic stools.

    • Total weight of diarrheic stools.

4. Statistical Analysis:

  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Use one-way analysis of variance (ANOVA) followed by Dunnett's test to compare the treatment groups to the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Cholera Toxin-Induced Intestinal Fluid Accumulation in Mice

This protocol is for a more mechanism-relevant model of secretory diarrhea.

1. Animals and Acclimatization:

  • As described in Protocol 1.

2. Preparation of Treatments:

  • As described in Protocol 1.

3. Experimental Procedure:

  • Randomly assign mice to treatment groups.

  • Fast the mice for 18-24 hours with free access to water.

  • Administer the vehicle or this compound suspension orally by gavage.

  • One hour after treatment, anesthetize the mice and perform a laparotomy to expose the small intestine.

  • Create a ligated loop of the jejunum (approximately 2-3 cm in length).

  • Inject a solution of cholera toxin (e.g., 1 µg in 100 µl of saline) into the lumen of the ligated loop.

  • Return the intestine to the abdominal cavity and suture the incision.

  • Allow the animals to recover from anesthesia.

  • After 6 hours, euthanize the mice and carefully dissect the ligated intestinal loop.

  • Measure the length (cm) and weight (g) of the loop.

  • Calculate the weight-to-length ratio (g/cm) as an indicator of fluid accumulation.

4. Statistical Analysis:

  • Data should be expressed as mean ± SEM.

  • Use one-way ANOVA followed by a post-hoc test to compare treatment groups.

Visualizations

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Pathogens/Toxins Pathogens/Toxins Increased cAMP/Ca2+ Increased cAMP / Ca2+ Pathogens/Toxins->Increased cAMP/Ca2+ CFTR CFTR Channel Increased cAMP/Ca2+->CFTR Activates CaCC CaCC Channel Increased cAMP/Ca2+->CaCC Activates Cl- Cl- Secretion CFTR->Cl- CaCC->Cl- H2O/Na+ Water & Na+ Secretion Cl-->H2O/Na+ This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Animal Acclimatization (1 week) B Randomization A->B C1 Group 1: Vehicle Control (Blinded Administration) B->C1 Random Assignment C2 Group 2: This compound (Blinded Administration) B->C2 Random Assignment D Induction of Diarrhea (e.g., Castor Oil) C1->D C2->D E Observation & Data Collection (Blinded Assessment) D->E F Statistical Analysis E->F G Results & Interpretation F->G Confounding_Factors cluster_confounders cluster_controls A Observed Treatment Effect B True Pharmacological Effect of this compound B->A C Confounding Factors (Bias) C->A C1 Vehicle Effect C2 Stress of Administration C3 Caregiver Placebo Effect C4 Observer Bias D Proper Controls D1 Vehicle Control Group D2 Blinding D3 Randomization D4 Objective Endpoints D1->C1 D2->C2 D2->C3 D2->C4 D3->C Minimizes D4->C4

References

Technical Support Center: Ensuring Reproducibility in Crofelemer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Crofelemer (B129747). The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that my experiments should be designed to investigate?

A1: this compound is a first-in-class antidiarrheal agent that functions as a dual inhibitor of two distinct intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as ANO1 or TMEM16A.[1] It acts locally in the gut lumen to block chloride ion and subsequent water secretion into the intestines, thereby normalizing stool consistency and reducing watery diarrhea.[2][3] Your experiments should focus on quantifying this inhibitory effect on intestinal chloride secretion.

Q2: I am observing high variability in my cell-based assays with this compound. What are the potential sources of this irreproducibility?

A2: Variability in cell-based assays can stem from several factors. For this compound, which is a natural botanical extract, batch-to-batch consistency of the compound itself is a critical factor. Additionally, ensure strict standardization of your cell culture conditions, including cell line passage number, confluency, and media composition. The expression levels of CFTR and CaCC can vary between cell lines and even with different culture conditions, directly impacting the observed effect of this compound.

Q3: My electrophysiology (patch clamp or Ussing chamber) recordings are unstable when testing this compound. What should I check?

A3: Instability in electrophysiological recordings is a common issue. For Ussing chamber experiments, ensure proper tissue mounting, stable temperature and oxygenation of the buffer, and matched electrode pairs. In patch-clamp studies, a stable giga-ohm seal is crucial. Check for vibrations in your setup, ensure the cleanliness of your pipette solution, and verify the health of your cells. Refer to the detailed troubleshooting guides below for more specific solutions.

Q4: At what concentrations should I be testing this compound in my in vitro experiments?

A4: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound's inhibition of CFTR is approximately 7 µM, and for CaCC (TMEM16A) it is around 6.5 µM.[1] Therefore, a dose-response curve spanning a range from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM) is recommended to capture the full inhibitory profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Ion ChannelCell LineIC50 (µM)Maximum Inhibition (%)Reference
CFTRT84~7~60[1]
CaCC (TMEM16A)T84~6.5>90[1]

Table 2: Preclinical Efficacy of this compound in a Canine Model of Neratinib-Induced Diarrhea

Treatment GroupAverage Weekly Loose/Watery Stoolsp-value (vs. Control)Reference
Control (Placebo)8.71 ± 2.2-[2][4]
This compound (125 mg BID)5.96 ± 2.20.028[2][4]
This compound (125 mg QID)5.74 ± 2.20.022[2][4]

Table 3: Clinical Efficacy of this compound in HIV-Associated Diarrhea

Treatment GroupMean Reduction in Stool Weight ( g/day ) from Baseline to Day 4p-value (vs. Placebo)Mean Reduction in Stool Frequency (stools/day) from Baseline to Day 4p-value (vs. Placebo)Reference
Placebo150.7-2.0-[3]
This compound (500 mg QID)451.30.143.00.30[3]

Note: While the p-values for the primary endpoint were not statistically significant in this particular Phase II study, regression models showed a significant decrease in stool weight (p=0.008) and frequency (p=0.04) with this compound treatment.[3]

Detailed Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring this compound's Effect on Intestinal Chloride Secretion

This protocol is adapted from methodologies used to characterize the antisecretory effects of this compound on epithelial ion transport.

1. Cell Culture:

  • Culture T84 human colonic epithelial cells on permeable supports (e.g., Snapwell™ inserts) until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed (typically >1000 Ω·cm²).

2. Ussing Chamber Setup:

  • Mount the Snapwell™ inserts containing the T84 cell monolayer in an Ussing chamber system.

  • Fill both the apical and basolateral chambers with identical, pre-warmed (37°C), and oxygenated (95% O₂/5% CO₂) Krebs-bicarbonate Ringer solution.

  • Maintain a stable temperature and pH throughout the experiment.

3. Electrophysiological Recordings:

  • Measure the transepithelial potential difference (Vt) and TEER to ensure tissue viability and integrity.

  • Clamp the Vt to 0 mV and continuously record the short-circuit current (Isc), which represents the net ion transport across the epithelium.

4. Experimental Procedure:

  • Baseline: Allow the Isc to stabilize to a baseline level.

  • Stimulation: To induce chloride secretion, add a cAMP agonist (e.g., 10 µM forskolin) to the basolateral side. This will cause an increase in Isc, primarily due to CFTR-mediated chloride secretion.

  • This compound Addition: Once the stimulated Isc has reached a stable plateau, add this compound at various concentrations to the apical chamber.

  • Data Acquisition: Record the change in Isc following the addition of this compound. The inhibition of Isc reflects the blocking effect of this compound on the chloride channels.

  • CaCC Investigation (Optional): To specifically investigate the effect on CaCC, first inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172). Then, stimulate CaCC-mediated chloride secretion with a calcium agonist (e.g., ATP or thapsigargin) added to the basolateral side. Subsequently, add this compound to the apical side and measure the inhibition of Isc.

5. Data Analysis:

  • Calculate the percentage inhibition of the stimulated Isc at each this compound concentration.

  • Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Mouse Model of Cholera Toxin-Induced Diarrhea

This protocol outlines a common preclinical model to assess the in vivo efficacy of antisecretory agents like this compound.

1. Animal Model:

  • Use adult mice (e.g., C57BL/6 strain).

  • Fast the mice for a few hours before the experiment but allow free access to water.

2. Induction of Diarrhea:

  • Anesthetize the mice.

  • Make a small abdominal incision to expose the small intestine.

  • Create a ligated loop of the ileum (approximately 2-3 cm in length), taking care not to obstruct blood flow.

  • Inject a solution of cholera toxin (CTX) into the ligated loop. A typical dose is around 1 µg of CTX in a small volume of saline.

3. This compound Administration:

  • Administer this compound orally (by gavage) at various doses at a specified time before or after the CTX challenge. A vehicle control group should be included.

4. Assessment of Intestinal Fluid Secretion:

  • After a set period (e.g., 6 hours), euthanize the mice.

  • Carefully excise the ligated intestinal loop.

  • Measure the length and weight of the loop.

  • The fluid accumulation is determined by the ratio of the loop's weight to its length (g/cm).

5. Data Analysis:

  • Compare the fluid accumulation in the this compound-treated groups to the vehicle control group.

  • Calculate the percentage inhibition of fluid secretion for each dose of this compound.

  • Analyze the data for statistical significance.

Troubleshooting Guides

Ussing Chamber Experiments
IssuePossible Cause(s)Recommended Solution(s)
Low or unstable TEER - Incomplete cell monolayer confluency.- Damaged cell monolayer during mounting.- Leaky seal in the Ussing chamber.- Ensure cells are fully confluent before the experiment.- Handle the permeable supports with care.- Check the O-rings and ensure the chamber is properly assembled.
Drifting baseline Isc - Temperature fluctuations.- Unstable pH or oxygenation.- Electrode drift.- Use a reliable temperature controller.- Ensure continuous and consistent gassing of the buffer.- Allow electrodes to equilibrate in the buffer before starting the recording.
No response to secretagogues (e.g., forskolin) - Low expression of target channels (CFTR) in the cells.- Inactive secretagogue.- Poor cell health.- Use a cell line known to express the target channels (e.g., T84, Caco-2).- Prepare fresh secretagogue solutions.- Ensure optimal cell culture conditions.
High variability between replicates - Inconsistent cell culture conditions.- Inconsistent timing of reagent addition.- Pipetting errors.- Standardize cell seeding density, passage number, and culture duration.- Use a consistent and timed protocol for adding reagents.- Calibrate pipettes and use precise pipetting techniques.
Animal Models of Diarrhea
IssuePossible Cause(s)Recommended Solution(s)
High mortality rate - Anesthesia overdose.- Excessive surgical trauma.- Dehydration due to severe diarrhea.- Carefully calculate and administer the anesthetic dose.- Use refined surgical techniques to minimize tissue damage.- Monitor animals closely and provide supportive care (e.g., subcutaneous fluids) if necessary.
Inconsistent diarrhea induction - Inconsistent dose of cholera toxin.- Leakage of cholera toxin from the ligated loop.- Variation in the length of the intestinal loop.- Ensure accurate and consistent administration of the cholera toxin.- Tie the ligatures securely.- Use a consistent length for the ligated intestinal loops.
High variability in fluid accumulation - Individual animal variation.- Inconsistent timing of measurements.- Inaccurate measurement of loop weight or length.- Increase the number of animals per group to improve statistical power.- Adhere to a strict timeline for the duration of the experiment.- Use a calibrated balance and a ruler for accurate measurements.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding and reproducibility of this compound experiments, the following diagrams illustrate key processes.

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Chloride Channel This compound->CFTR Inhibits CaCC CaCC (ANO1) Chloride Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out H2O_out Water Secretion Cl_out->H2O_out Drives

Diagram 1: this compound's dual inhibition of CFTR and CaCC chloride channels.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Cells Culture T84 cells on permeable supports Setup_Chamber Mount inserts in Ussing chamber Culture_Cells->Setup_Chamber Equilibrate Equilibrate with oxygenated buffer Setup_Chamber->Equilibrate Baseline Record baseline Isc Equilibrate->Baseline Stimulate Add Forskolin (cAMP agonist) to basolateral side Baseline->Stimulate Add_this compound Add this compound to apical side Stimulate->Add_this compound Record_Inhibition Record inhibition of Isc Add_this compound->Record_Inhibition Calculate_Inhibition Calculate % inhibition Record_Inhibition->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Diarrhea_Model_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_assessment Assessment cluster_analysis Data Analysis Administer_this compound Administer this compound or vehicle orally Anesthetize Anesthetize mouse Administer_this compound->Anesthetize Ligate_Loop Create ligated ileal loop Anesthetize->Ligate_Loop Inject_CTX Inject Cholera Toxin (CTX) into the loop Ligate_Loop->Inject_CTX Incubate Incubate for a defined period (e.g., 6h) Inject_CTX->Incubate Euthanize Euthanize mouse Incubate->Euthanize Excise_Loop Excise ligated loop Euthanize->Excise_Loop Measure_Fluid Measure loop weight and length Excise_Loop->Measure_Fluid Calculate_Ratio Calculate weight/length ratio Measure_Fluid->Calculate_Ratio Compare_Groups Compare treatment vs. control groups Calculate_Ratio->Compare_Groups

References

Technical Support Center: Crofelemer Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Crofelemer in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of two key chloride channels located on the luminal surface of intestinal epithelial cells: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3] By inhibiting these channels, this compound blocks the secretion of chloride ions into the intestinal lumen. This, in turn, reduces the accompanying secretion of sodium ions and water, leading to improved stool consistency and reduced frequency of watery stools.[3]

Q2: What are the recommended cell lines for studying this compound's bioactivity in vitro?

A2: T84 human colon carcinoma cells and Caco-2 human colorectal adenocarcinoma cells are commonly used and well-characterized models for studying intestinal epithelial transport and are suitable for assessing the bioactivity of this compound.

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, based on published IC50 values, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Problem: this compound powder is not fully dissolving in the desired solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: While this compound is a complex mixture, it is generally considered to have high aqueous solubility. However, for creating concentrated stock solutions, using a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer can be beneficial for polyphenolic compounds.[2]

    • pH of the Solution: The solubility of some polyphenolic compounds can be pH-dependent. Adjusting the pH of your buffer may improve solubility.

    • Co-solvents: The use of co-solvents can aid in the solubilization of hydrophobic compounds.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Problem: High variability between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Compound Stability: Polyphenols can be unstable in cell culture media, potentially leading to the generation of artifacts. It is advisable to perform stability tests of this compound in your specific cell culture medium. The presence of serum proteins may help stabilize the compound.

    • Non-Specific Binding: Polyphenolic compounds can sometimes bind non-specifically to plasticware used in cell culture, which can reduce the effective concentration of the compound in the media.

    • Contamination: Natural product extracts can sometimes be a source of microbial contamination. Ensure that your this compound stock solution is sterile.

Issue 3: Observed Cytotoxicity at Higher Concentrations

  • Problem: this compound is causing cell death at concentrations intended to be within the therapeutic range.

  • Possible Causes & Solutions:

    • Concentration Too High: Although clinical data suggests this compound is well-tolerated, high concentrations in vitro may still induce cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and assay.

    • Solvent Toxicity: If using an organic solvent to prepare your stock solution, ensure the final concentration in your cell culture medium is well below the toxic threshold for your cells (typically <0.5% for DMSO).

Data Summary

ParameterCell LineValueReference
IC50 (CFTR) T84~7 µM(Tradtrantip et al., 2010)
IC50 (CaCC/TMEM16A) FRT (expressing TMEM16A)~6.5 µM(Tradtrantip et al., 2010)
IC50 (CFTR) Caco-2~50 µM(FDA, 2012)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • To create a 10 mM stock solution, dissolve the this compound in a small volume of DMSO. Vortex briefly to ensure it is fully dissolved.

  • Further dilute the DMSO stock solution with sterile water or PBS to the desired final stock concentration (e.g., 1 mM).

  • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Cells of interest (e.g., T84, Caco-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (medium with the same final concentration of solvent as the highest this compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Crofelemer_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out Reduced Water Secretion Reduced Water Secretion Cl_out->Reduced Water Secretion Leads to

Caption: this compound's mechanism of action in intestinal epithelial cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat cells with varying concentrations of this compound A->C B Culture T84 or Caco-2 cells B->C D Perform Bioactivity Assay (e.g., Ussing Chamber) C->D E Perform Cytotoxicity Assay (e.g., MTT) C->E F Measure Chloride Secretion D->F G Measure Cell Viability E->G H Determine IC50 and Therapeutic Window F->H G->H

Caption: A typical experimental workflow for assessing this compound's bioactivity.

References

Technical Support Center: Interpreting Variable Responses to Crofelemer in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the variability observed in preclinical studies of crofelemer (B129747). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class antidiarrheal agent that functions locally in the gastrointestinal tract.[1] Its primary mechanism involves the dual inhibition of two structurally unrelated, luminal-facing intestinal chloride ion channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[2][3][4] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, leading to a decrease in watery stool and improved stool consistency.[5] It does not affect gastrointestinal motility.[6]

Q2: Why am I observing a high degree of variability in the response to this compound in my animal model?

A2: Variable responses to this compound in preclinical models can stem from several factors:

  • Animal Model and Strain: Different animal species and even different strains within a species can exhibit varying levels of CFTR and CaCC expression in the intestinal tract.[7] For example, mouse strains are known to have different baseline levels of Cftr mRNA.

  • Diarrhea Induction Method: The method used to induce diarrhea is critical. Models of secretory diarrhea, such as cholera toxin-induced diarrhea, where CFTR is over-activated, may show a more pronounced response to this compound compared to models with a mixed pathophysiology (e.g., inflammatory or osmotic diarrhea).[1]

  • Gut Microbiome: The composition of the gut microbiome can influence intestinal physiology, including the expression and function of ion channels and the inflammatory state of the gut, potentially impacting this compound's efficacy.[8][9][10]

  • Formulation and Administration: this compound's formulation (e.g., enteric-coated vs. standard extract) can affect its delivery to the target site in the intestine.[11] The timing and method of administration in relation to the induction of diarrhea are also critical variables.

  • Diet and Environment: The diet and housing conditions of the animals can influence the gut environment and microbiome, which may contribute to response variability.

Q3: What are the expected IC50 values for this compound in in vitro assays?

A3: In vitro studies have established the following approximate IC50 values for this compound:

  • CFTR: ~7 µM in T84 human colonic epithelial cells.[2][12]

  • CaCC (TMEM16A): ~6.5 µM.[2][4]

These values can serve as a benchmark for in vitro experiments.

Troubleshooting Guides

Issue 1: Inconsistent or weak inhibition of intestinal fluid secretion in vivo.
Potential Cause Troubleshooting Step
Inappropriate Animal Model Ensure the chosen animal model is relevant to secretory diarrhea. Models involving cholera toxin or other secretagogues that directly activate CFTR or CaCC are often more responsive. Consider characterizing the baseline expression of CFTR and CaCC in your chosen model and strain.[7]
Suboptimal Dosing or Formulation Review the dose-response relationship for this compound in your specific model. Consider the use of an enteric-coated formulation to ensure targeted delivery to the intestine, as this has been shown to improve efficacy.[11]
Variability in Diarrhea Induction Standardize the diarrhea induction protocol meticulously. Ensure consistent dosage and administration of the inducing agent (e.g., cholera toxin, neratinib).[13] Monitor and record baseline stool output before this compound administration to account for individual variations.
Influence of Gut Microbiome Consider the potential impact of the gut microbiome.[8][9] Maintain consistent housing and diet for all animals. For mechanistic studies, consider using germ-free or gnotobiotic animal models to eliminate the variable of the microbiome.
Issue 2: High variability in Ussing chamber experiments.
Potential Cause Troubleshooting Step
Tissue Viability and Integrity Ensure proper handling of intestinal tissue during excision and mounting to maintain viability. Monitor transepithelial electrical resistance (TEER) throughout the experiment as an indicator of tissue integrity.[14][15] Discard tissues with low initial TEER or a rapid decline.
Inconsistent Baseline Activity Allow for an adequate equilibration period after mounting the tissue in the Ussing chamber before adding any compounds.[16] Establish a stable baseline short-circuit current (Isc) before applying stimulants or this compound.
Reagent and Buffer Issues Prepare fresh physiological buffers for each experiment and ensure they are properly oxygenated (95% O2, 5% CO2) and maintained at 37°C.[13][17] Verify the activity of stimulating agents (e.g., forskolin, carbachol) in control tissues.
Edge Damage Be meticulous during the mounting process to avoid "edge damage," where crushed mucosa can create a shunt pathway, leading to artificially low voltage and high conductance.[13]

Quantitative Data from Preclinical Studies

Table 1: In Vitro Efficacy of this compound

Cell LineTarget ChannelAgonistIC50Maximum InhibitionCitation(s)
T84CFTRForskolin (cAMP)~7 µM~60%[2][12]
T84CaCCATP/Thapsigargin (Ca2+)Not specified>90%[2]
FRT (transfected)CFTRCPT-cAMP~7 µM~60%[2][12]
FRT (transfected)CaCC (TMEM16A)ATP~6.5 µM>90%[2][4]

Table 2: In Vivo Efficacy of this compound in a Neratinib-Induced Diarrhea Model (Female Beagle Dogs)

Treatment GroupAverage Weekly Loose/Watery Stools (Mean ± SD)P-value (vs. Control)
Control (Placebo)8.71 ± 2.2-
This compound (BID)5.96 ± 2.20.028
This compound (QID)5.74 ± 2.20.022
Data adapted from a 28-day study.[2][13]

Experimental Protocols

Protocol 1: Ussing Chamber Assay for this compound Efficacy on Intestinal Tissue

Objective: To measure the effect of this compound on stimulated chloride secretion across an isolated segment of intestinal tissue.

Materials:

  • Ussing Chamber System (e.g., EasyMount)

  • Voltage-clamp amplifier

  • Krebs-Ringer Bicarbonate buffer (KRB), gassed with 95% O2/5% CO2, warmed to 37°C

  • Intestinal tissue (e.g., mouse jejunum or colon)

  • Stimulating agents (e.g., Forskolin, Carbachol)

  • This compound

  • CFTR and CaCC inhibitors (as controls)

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and immediately excise the desired intestinal segment. Place the tissue in ice-cold, oxygenated KRB. Open the segment along the mesenteric border and gently rinse to remove luminal contents.

  • Mounting: Mount the tissue sheet between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Equilibration: Fill both chambers with pre-warmed and gassed KRB. Allow the tissue to equilibrate for 20-30 minutes until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.

  • Short-Circuit Current (Isc) Measurement: Clamp the Vt to 0 mV. The resulting current is the Isc, which represents the net ion transport.

  • Stimulation and Inhibition:

    • Establish a stable baseline Isc.

    • Add a stimulating agent (e.g., 10 µM Forskolin to the basolateral side to activate CFTR) and record the peak Isc response.

    • Once the stimulated current has plateaued, add this compound to the apical chamber in a cumulative, dose-dependent manner. Record the inhibition of the Isc.

    • For CaCC-mediated secretion, use a Ca2+ agonist like carbachol (B1668302) (100 µM, basolateral) and follow the same procedure.

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each this compound concentration to determine the IC50.

Protocol 2: Cholera Toxin-Induced Diarrhea Model in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of secretory diarrhea.

Materials:

  • Mice (e.g., C57BL/6)

  • Cholera Toxin (CT) from Vibrio cholerae

  • This compound (in an appropriate vehicle, e.g., water or methylcellulose)

  • Balance for weighing mice and stool

  • Absorbent paper

Procedure:

  • Acclimation: Acclimate mice to individual cages with a wire mesh floor for at least 3 days.

  • Baseline: Fast mice for 4-6 hours with free access to water. Record baseline body weight.

  • Induction: Administer cholera toxin (e.g., 10-15 µg) via oral gavage.

  • Treatment: At a specified time post-CT administration (e.g., 1-2 hours), administer this compound or vehicle control via oral gavage.

  • Data Collection:

    • House mice in individual cages with pre-weighed absorbent paper underneath.

    • Collect and weigh the absorbent paper at regular intervals (e.g., every 2 hours for 6-8 hours) to determine the cumulative stool output.

    • Stool consistency can also be scored visually.

  • Analysis: Compare the cumulative stool output and stool consistency scores between the this compound-treated and vehicle-treated groups.

Visualizations

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel (TMEM16A) This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out H2O_out Water Secretion Cl_out->H2O_out (Passive)

Caption: this compound's dual inhibition of CFTR and CaCC channels.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Excise Intestinal Tissue B 2. Mount in Ussing Chamber A->B C 3. Equilibrate with KRB Buffer B->C D 4. Measure Baseline Isc C->D E 5. Add Stimulant (e.g., Forskolin) D->E F 6. Add this compound (Apical) E->F G 7. Record Inhibition of Isc F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 H->I

Caption: Workflow for Ussing chamber experiments with this compound.

Troubleshooting_Logic Start Inconsistent In Vivo Results? Model Is the diarrhea model primarily secretory? Start->Model Dose Is the dose and formulation optimal? Model->Dose Yes ReviewModel Review literature for appropriate models Model->ReviewModel No Induction Is the induction protocol consistent? Dose->Induction Yes OptimizeDose Perform dose-response and formulation studies Dose->OptimizeDose No Microbiome Consider microbiome and environmental factors Induction->Microbiome Yes Standardize Standardize induction and baseline measurements Induction->Standardize No

Caption: Troubleshooting logic for variable in vivo this compound responses.

References

Technical Support Center: Crofelemer Study Design for Minimal Systemic Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals designing studies for Crofelemer, focusing on its minimal systemic absorption.

Frequently Asked Questions (FAQs)

Q1: How can we design a clinical study to demonstrate the efficacy of this compound if its systemic absorption is minimal to non-existent?

For locally acting drugs like this compound, traditional pharmacokinetic (PK) studies that rely on systemic blood concentrations to determine efficacy are not suitable. The FDA provides guidance for locally-acting gastrointestinal drugs, suggesting alternative approaches. The study design should focus on clinical endpoints at the site of action.

  • Primary Efficacy Endpoints: Focus on clinical outcomes that directly measure the drug's effect in the gastrointestinal tract. For this compound, this includes:

    • Reduction in stool frequency.

    • Improvement in stool consistency.

    • Relief of diarrhea-related symptoms.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. The ADVENT trial for this compound is a key example of a successful study design for this type of drug.[1][2]

  • Patient Population: Clearly define the patient population and the etiology of the diarrhea to ensure the study is evaluating the intended indication. For instance, this compound is indicated for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3][4]

Q2: What is the expected plasma concentration of this compound in human subjects after oral administration, and what are the implications for bioanalytical method selection?

Oral this compound has little-to-no systemic absorption.[5] Plasma concentrations are typically undetectable or below the level of quantitation (50 ng/mL).[6][7] Consequently, standard pharmacokinetic parameters such as AUC, Cmax, and half-life cannot be estimated.[6][7]

This poses a significant challenge for bioanalytical method development. Key considerations include:

  • High Sensitivity: The chosen analytical method must be highly sensitive to detect potentially very low concentrations of the drug.

  • Low Limit of Quantitation (LLOQ): The LLOQ of the assay should be as low as technically feasible.

  • Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Q3: Are there specific recommendations for conducting drug-drug interaction (DDI) studies with this compound given its minimal systemic absorption?

While systemic drug-drug interactions are unlikely due to minimal absorption, interactions within the gastrointestinal tract are a consideration.[8] In vitro studies have shown that this compound has the potential to inhibit CYP3A4 and transporters like MRP2 and OATP1A2 at concentrations expected in the gut.[6]

Study design recommendations include:

  • In Vitro Studies: Utilize in vitro models such as Caco-2 cells to assess the potential for interactions with relevant enzymes and transporters at the gut level.[9]

  • Clinical DDI Studies: If in vitro data suggests a potential for a significant interaction, a clinical DDI study may be warranted. This would involve co-administration of this compound with a sensitive substrate for the enzyme or transporter and monitoring for any changes in the substrate's pharmacokinetics. However, for this compound, no clinically relevant drug-drug interactions have been identified.[5]

Troubleshooting Guide

Issue: We are unable to detect this compound in plasma samples from our clinical trial. How can we confirm that the drug was administered and is having a local effect?

This is an expected outcome due to this compound's minimal systemic absorption. Here’s how to address this:

  • Focus on Clinical Efficacy Data: The primary evidence of drug activity will be the clinical outcomes of the study (e.g., reduction in diarrhea).

  • Stool Sample Analysis (Optional): While not a standard regulatory requirement, analyzing stool samples for the presence of this compound could confirm its presence in the gastrointestinal tract.

  • Pharmacodynamic (PD) Markers: If available, measuring a relevant pharmacodynamic marker in stool can provide evidence of local drug activity. For this compound, this could involve measuring changes in stool chloride concentrations, consistent with its mechanism of action of inhibiting CFTR and CaCC channels.[7]

Issue: Our LC-MS/MS assay for this compound is suffering from poor sensitivity and a high limit of quantitation.

Improving the sensitivity of an LC-MS/MS assay for a large, complex molecule like this compound requires careful optimization. Consider the following:

  • Sample Preparation: Optimize the extraction method to maximize recovery and minimize matrix effects. Techniques like solid-phase extraction (SPE) may be more effective than simple protein precipitation.

  • Chromatography:

    • Use a high-efficiency column (e.g., sub-2 µm particle size) to improve peak shape and signal-to-noise ratio.

    • Optimize the mobile phase composition and gradient to achieve the best separation and ionization.

  • Mass Spectrometry:

    • Ensure the mass spectrometer is properly tuned and calibrated.

    • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound.

    • Select the most sensitive and specific multiple reaction monitoring (MRM) transitions.

Quantitative Data Summary

Table 1: Human Pharmacokinetic Parameters for this compound

ParameterValueReference
Systemic AbsorptionMinimal[6][10][11]
Plasma ConcentrationGenerally below the level of quantitation (50 ng/mL)[6][7]
Effect of FoodNo significant effect on systemic exposure[5][6]
MetabolitesNot identified in humans[5][10]

Table 2: Preclinical Data for this compound (Female Beagle Dogs)

Treatment GroupAverage Number of Weekly Loose/Watery Stools (Mean ± SD)p-value (vs. Control)
Neratinib + Placebo (Control)8.70 ± 2.2-
Neratinib + this compound (BID)5.96 ± 2.20.028
Neratinib + this compound (QID)5.74 ± 2.20.022
Data from a study on neratinib-induced diarrhea.

Experimental Protocols

Representative Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol is a representative example based on general principles for sensitive LC-MS/MS analysis, as a specific validated method for this compound is not publicly available.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol (B129727) followed by water.

    • Load 500 µL of plasma sample onto the cartridge.

    • Wash the cartridge with an aqueous wash solution to remove interfering substances.

    • Elute this compound with an appropriate organic solvent containing a small percentage of a strong acid or base (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS System:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column with a small particle size (e.g., 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for the proanthocyanidin (B93508) structure of this compound.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

    • Source Parameters: Optimize gas flows, temperature, and voltages to maximize the signal for this compound.

  • Calibration and Quality Control:

    • Prepare a calibration curve in a matching matrix (e.g., drug-free plasma) over the expected concentration range.

    • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Visualizations

Crofelemer_MOA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR This compound->CFTR Inhibits CaCC CaCC This compound->CaCC Inhibits Cl_Secretion Chloride Secretion CFTR->Cl_Secretion CaCC->Cl_Secretion Water_Secretion Water Secretion (Diarrhea) Cl_Secretion->Water_Secretion Drives

Caption: Mechanism of action of this compound in the intestinal lumen.

Study_Design_Workflow Start Start Define_Endpoints Define Clinical Endpoints (e.g., Stool Frequency) Start->Define_Endpoints Select_Population Select Appropriate Patient Population Define_Endpoints->Select_Population Design_Trial Design Randomized, Placebo-Controlled Trial Select_Population->Design_Trial Develop_Assay Develop Sensitive Bioanalytical Assay (LC-MS/MS) Design_Trial->Develop_Assay Conduct_Trial Conduct Clinical Trial Develop_Assay->Conduct_Trial Analyze_Data Analyze Clinical Endpoint Data Conduct_Trial->Analyze_Data PK_Analysis Assess Systemic Exposure (Expect Undetectable Levels) Conduct_Trial->PK_Analysis Report_Results Report Primary Efficacy and Safety Data Analyze_Data->Report_Results PK_Analysis->Report_Results End End Report_Results->End Troubleshooting_Logic Problem Problem: Undetectable this compound in Plasma Is_Efficacy_Observed Is clinical efficacy observed? Problem->Is_Efficacy_Observed Yes_Efficacy Yes: Focus on clinical data. This is the expected outcome. Is_Efficacy_Observed->Yes_Efficacy Yes No_Efficacy No: Investigate other factors (e.g., patient compliance, diagnosis). Is_Efficacy_Observed->No_Efficacy No Consider_Stool_Analysis Optional: Consider stool analysis to confirm gut presence. Yes_Efficacy->Consider_Stool_Analysis

References

Technical Support Center: Optimizing Endpoint Measurements in Crofelemer Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crofelemer (B129747). The information is designed to address specific issues that may be encountered during clinical trial endpoint measurements.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a locally acting inhibitor of two distinct chloride ion channels in the gastrointestinal lumen: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[1][2][3][4] In secretory diarrheas, these channels can become overactive, leading to excessive secretion of chloride ions, followed by sodium and water, into the gut lumen, resulting in watery stools.[2][3] this compound acts by blocking these channels, thereby reducing the efflux of chloride ions and water, which helps to normalize stool consistency and reduce the frequency of watery stools.[1][2][5] It does not affect gut motility.[3][5]

Q2: What are the primary endpoint measurements used in this compound clinical trials for HIV-associated diarrhea?

The primary endpoint in pivotal trials for HIV-associated diarrhea, such as the ADVENT trial, was the proportion of patients achieving a clinical response.[6][7][8] A clinical response was typically defined as a reduction in the number of watery stools to two or fewer per week for at least two of the four weeks in the placebo-controlled phase of the study.[6][7][8]

Q3: What are the key endpoint measurements in this compound trials for diarrhea-predominant irritable bowel syndrome (IBS-D)?

In clinical trials for IBS-D, key endpoints often include assessments of both stool consistency and abdominal pain.[9][10] For stool consistency, a common measure is the proportion of "FDA stool consistency monthly responders." Abdominal pain is often evaluated through "FDA abdominal pain monthly responders."[9][10] Some trials also assess the overall percentage of abdominal pain/discomfort-free days.[9][10]

Q4: What endpoints are typically evaluated in clinical trials of this compound for chemotherapy-induced diarrhea (CID)?

In studies like the OnTarget trial, the primary endpoint for CID has been the frequency of loose or watery stools.[11][12] Secondary endpoints often include the proportion of durable clinical responders, the maximum number of loose or watery stools per week, and the incidence of fecal incontinence.[11] Diarrhea severity is also graded using standardized criteria, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[12]

Troubleshooting Guides

Patient-Reported Stool Diary Data

Issue: Inconsistent or incomplete patient-reported stool diary data.

Possible Causes:

  • Lack of Patient Understanding: Patients may not fully comprehend how to correctly complete the diary, including the use of scales like the Bristol Stool Form Scale.[13][14]

  • Recall Bias: Patients may forget to record bowel movements in real-time and fill in the diary later, leading to inaccuracies.

  • Subjectivity in Stool Assessment: Patients may interpret stool consistency differently, leading to variability in reporting.[13]

  • Technical Difficulties with Electronic Diaries (eDiaries): Issues with the device, software, or internet connectivity can prevent timely data entry.

Solutions:

  • Thorough Patient Training: Provide comprehensive training on how to use the diary, including a detailed explanation of the Bristol Stool Form Scale with visual aids.[14] Conduct a practice run with the patient before they begin the trial.

  • Utilize Electronic Diaries (eDiaries): eDiaries can improve data quality and compliance by providing real-time data entry, time-stamping entries, and sending reminders to patients.[15][16][17][18]

  • Implement Data Validation Rules in eDiaries: Program eDiaries with validation checks to flag missing or inconsistent data. For example, set rules for logical inconsistencies (e.g., a report of a formed stool with a high urgency score).[16][19]

  • Regular Data Monitoring: Regularly review patient-reported data for completeness and consistency. Follow up with patients promptly to address any discrepancies or missing information.

Issue: Discrepancies between patient-reported symptoms and clinical assessments.

Possible Causes:

  • Patient's Subjective Experience: A patient's perception of their symptoms may not always align with objective clinical measures.[13]

  • Inter-Observer Variability: Different clinicians or researchers may interpret and record patient-reported symptoms differently.

Solutions:

  • Standardized Interviewing Techniques: Use a standardized script and questioning technique when discussing symptoms with patients to ensure consistency across all study participants and sites.

  • Combined Endpoint Assessment: Utilize a combination of patient-reported outcomes and objective clinical measures to get a more complete picture of the patient's condition.[20]

  • Blinding of Assessors: Whenever possible, the clinical staff assessing symptoms should be blinded to the patient's treatment arm to minimize bias.

Stool Sample Collection and Analysis

Issue: Improperly collected or stored stool samples leading to inaccurate analysis.

Possible Causes:

  • Contamination: Contamination of the stool sample with urine, water, or other substances can interfere with laboratory tests.

  • Incorrect Storage Temperature: Failure to store the sample at the correct temperature can lead to degradation of biomarkers.

  • Insufficient Sample Volume: Not collecting a sufficient amount of stool can make it impossible to perform all the required analyses.

Solutions:

  • Clear and Simple Collection Instructions: Provide patients with clear, step-by-step instructions for stool sample collection, including the use of a collection "hat" to prevent contamination.

  • Proper Collection Kits: Supply patients with appropriate stool collection kits that include sterile containers and clear labeling instructions.

  • Standardized Storage and Transport Protocols: Establish and clearly communicate protocols for the proper storage and transportation of stool samples to the laboratory, including temperature requirements.

  • Training for Study Staff: Ensure that all study staff involved in handling stool samples are thoroughly trained on the collection, storage, and transport procedures.

Data Presentation

Table 1: Summary of Efficacy Data from this compound Clinical Trials

Indication Trial Dosage Primary Endpoint This compound Result Placebo Result P-value
HIV-Associated Diarrhea ADVENT (Phase 3)125 mg twice dailyProportion of patients with ≤2 watery stools/week for ≥2 of 4 weeks17.6%8.0%0.01 (one-sided)[6]
IBS-D (Women) Phase 2125 mg twice dailyOverall change in percentage of abdominal pain/discomfort-free daysNo significant difference from placebo-NS[9]
FDA abdominal pain monthly responders (Months 1-3)54.2%42.5%0.037[9][10]
Chemotherapy-Induced Diarrhea OnTarget (Phase 3)125 mg twice dailyFrequency of loose or watery stools (all tumor types)Did not meet primary endpoint-NS[11]

Experimental Protocols

Protocol 1: Assessment of Stool Consistency using the Bristol Stool Form Scale (BSFS)

Objective: To standardize the assessment and recording of stool consistency by patients in a clinical trial.

Materials:

  • Patient diary (paper or electronic)

  • Bristol Stool Form Scale visual aid (see Figure 1)

  • Patient training materials

Procedure:

  • Patient Training:

    • During the screening or baseline visit, a trained researcher will explain the purpose and use of the Bristol Stool Form Scale to the patient.

    • The researcher will review each of the seven stool types with the patient using the visual aid, providing clear descriptions for each type.[21][22]

    • The patient will be instructed to refer to the visual aid each time they have a bowel movement to ensure accurate classification.

  • Data Recording:

    • For each bowel movement, the patient is to record the corresponding Bristol Stool Form Scale type (1-7) in their diary.

    • If using an eDiary, the patient will select the appropriate stool type from a digital representation of the scale.

  • Data Review:

    • Study staff will review the patient's diary entries at each study visit to check for completeness and consistency.

    • Any questions or discrepancies will be addressed with the patient in a non-leading manner to clarify their recordings.

Protocol 2: Measurement of Stool Frequency

Objective: To accurately record the number of bowel movements per day.

Materials:

  • Patient diary (paper or electronic)

Procedure:

  • Patient Instructions:

    • Patients will be instructed to record every bowel movement they have throughout the day in their diary.

    • The time of each bowel movement should also be recorded to assess diurnal patterns if required by the protocol.

  • Data Entry:

    • Patients will make a new entry in their diary for each bowel movement.

    • For eDiaries, a simple button press or entry field will be provided to log each event.

  • Data Aggregation:

    • The total number of bowel movements per day will be calculated from the diary entries.

    • Weekly averages can then be derived from the daily totals.

Mandatory Visualizations

Signaling Pathway of this compound

Crofelemer_Mechanism cluster_enterocyte Enterocyte CFTR CFTR Channel Lumen Intestinal Lumen CFTR->Lumen Cl- Secretion Reduced_Water_Secretion Reduced Water and Na+ Secretion CaCC CaCC Channel CaCC->Lumen Cl- Secretion Cell This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Normalized_Stool Normalized Stool Consistency Reduced_Water_Secretion->Normalized_Stool

Caption: this compound's mechanism of action in inhibiting intestinal chloride channels.

Experimental Workflow for Endpoint Measurement

Endpoint_Workflow cluster_patient Patient Activities cluster_site Clinical Site Activities cluster_lab Central Lab Activities Bowel_Movement Bowel Movement Occurs Record_Diary Record in Patient Diary (e.g., BSFS, Frequency, Urgency) Bowel_Movement->Record_Diary Collect_Sample Collect Stool Sample (if required) Bowel_Movement->Collect_Sample Review_Diary Review Patient Diary Data for Completeness & Consistency Record_Diary->Review_Diary Process_Sample Process and Store Stool Sample Collect_Sample->Process_Sample Data_Management Data Management & Analysis Review_Diary->Data_Management Enter/Transmit Data Ship_Sample Ship Sample to Central Lab Process_Sample->Ship_Sample Analyze_Sample Analyze Stool Sample for Biomarkers Ship_Sample->Analyze_Sample Analyze_Sample->Data_Management Transmit Results

Caption: Workflow for collecting and processing endpoint data in a clinical trial.

Logical Relationship for Clinical Response Definition (HIV-Associated Diarrhea)

Clinical_Response_Logic Patient_Data Patient's Weekly Stool Diary Data Weekly_Assessment Number of Watery Stools per Week ≤ 2? Patient_Data->Weekly_Assessment Weekly_Responder Weekly Responder Weekly_Assessment->Weekly_Responder Yes Weekly_NonResponder Weekly Non-Responder Weekly_Assessment->Weekly_NonResponder No Monthly_Assessment ≥ 2 Weeks as a Weekly Responder in a 4-Week Period? Weekly_Responder->Monthly_Assessment Weekly_NonResponder->Monthly_Assessment Clinical_Response Achieved Clinical Response Monthly_Assessment->Clinical_Response Yes No_Clinical_Response No Clinical Response Monthly_Assessment->No_Clinical_Response No

Caption: Logic for determining clinical response in HIV-associated diarrhea trials.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for navigating the regulatory and experimental landscape of preclinical research involving Crofelemer. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to streamline your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regulatory framework for botanical drugs like this compound, its mechanism of action, and initial experimental design.

Regulatory & Compliance

  • Q1: What are the primary regulatory considerations for a botanical drug like this compound in preclinical research? A1: Preclinical studies for botanical drugs must adhere to the FDA's Good Laboratory Practices (GLP) as outlined in 21 CFR Part 58.[1][2] These regulations set the minimum standards for study conduct, personnel, facilities, equipment, and operations.[2] The FDA provides specific guidance for botanical drug development, which acknowledges their unique complexity as mixtures.[3][4] Unlike single chemical entities, ensuring batch-to-batch consistency through robust Chemistry, Manufacturing, and Controls (CMC) is a critical challenge and focus for botanical drugs.[3][5]

  • Q2: Can historical or foreign marketing data for a botanical product reduce the preclinical burden for an Investigational New Drug (IND) application? A2: Yes, for botanical products that have been legally marketed and have a history of safe use, the FDA may allow for reduced documentation on nonclinical safety and CMC to support initial clinical studies.[3][6] However, for later clinical development phases and marketing approval, further pharmacology and toxicology studies are generally required.[3] The sponsor must provide a strong scientific rationale for the approach taken.[7]

  • Q3: What core nonclinical safety studies does the FDA typically require before first-in-human trials? A3: At a minimum, sponsors should develop a pharmacological profile of the drug, determine its acute toxicity in at least two animal species, and conduct short-term toxicity studies (ranging from two weeks to three months).[1] The preclinical package should also include safety pharmacology, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and local tolerance studies.[1][7] In vitro tests for genotoxicity are also generally needed before human exposure.[8]

This compound-Specific Questions

  • Q4: What is the established mechanism of action for this compound? A4: this compound is a first-in-class antisecretory agent.[9] It acts locally in the gastrointestinal tract by inhibiting two distinct chloride ion channels on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC).[10][11][12] This dual inhibition reduces the secretion of chloride ions, and consequently sodium ions and water, into the gut lumen, which normalizes stool consistency and reduces the frequency of watery diarrhea.[10][13] Importantly, it does not affect gastrointestinal motility.[10]

  • Q5: Is this compound systemically absorbed? What are the implications for preclinical toxicology studies? A5: this compound has minimal to no systemic absorption after oral administration and is mostly excreted in the stool.[9][10] Plasma concentrations are often undetectable.[9] This localized action within the gut reduces the potential for systemic side effects, adverse drug interactions, and toxicity.[11][13] While this favorable safety profile is a key feature, toxicology studies must still thoroughly assess potential local gastrointestinal effects and confirm the lack of systemic exposure and toxicity.[14]

  • Q6: What makes this compound different from other antidiarrheal agents like loperamide? A6: Unlike traditional antimotility drugs such as loperamide, which work by slowing down gut motility, this compound normalizes fluid secretion without affecting motility.[10][13] This targeted mechanism addresses the root cause of secretory diarrhea—excessive fluid secretion—rather than just managing the symptom of frequency, thereby avoiding potential side effects like constipation or rebound diarrhea.[11][13]

Troubleshooting Guides

This section provides solutions for specific issues that may arise during key in vitro and in vivo experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
In Vitro Ussing Chamber Assay
High variability in short-circuit current (Isc) readings between wells.1. Inconsistent cell monolayer confluence or integrity. 2. Temperature fluctuations in the chamber. 3. Issues with electrode calibration or placement.1. Monitor transepithelial electrical resistance (TEER) to ensure monolayer integrity before the experiment. Discard monolayers that do not meet a predefined TEER threshold. 2. Ensure the Ussing chamber system is properly heated and maintained at 37°C. 3. Calibrate electrodes before each experiment and ensure they are placed at a consistent distance from the cell monolayer.[15]
No significant change in Isc after applying a known CFTR activator (e.g., forskolin).1. Low or absent CFTR expression in the cell line. 2. Cell monolayer is not properly polarized. 3. Inactive forskolin (B1673556) or other reagents.1. Confirm CFTR expression using Western Blot or qPCR.[16] Use a cell line known for robust CFTR expression (e.g., T84, CFBE). 2. Ensure cells are cultured on permeable supports for an adequate duration to allow for polarization. 3. Prepare fresh solutions of activators and inhibitors for each experiment. Test the reagents on a positive control cell line.
In Vivo Secretory Diarrhea Model (e.g., Cholera Toxin-Induced)
Inconsistent induction of diarrhea across the animal cohort.1. Variability in cholera toxin administration (oral gavage technique). 2. Differences in animal age, weight, or gut microbiome. 3. Stress-induced gastrointestinal changes.1. Ensure consistent, non-traumatic oral gavage technique. Verify the dose administered for each animal. 2. Use animals from a single supplier, matched for age and weight. Allow for an acclimatization period of at least one week before the study begins. 3. Handle animals consistently and minimize environmental stressors.
Difficulty in accurately quantifying diarrhea severity.1. Subjective scoring of stool consistency. 2. Inefficient or inconsistent stool collection.1. Use a standardized, validated diarrhea scoring system based on objective parameters like stool shape, consistency (wet/dry), and presence of mucus.[17] Take photographs for blinded scoring. 2. House animals in cages that allow for easy and complete collection of fecal output over a defined period. The paper towel method can be effective for observing stool consistency.[17]

Experimental Protocols & Data Presentation

Detailed methodologies for key experiments are provided below, along with structured tables for presenting quantitative data.

Protocol 1: In Vitro Assessment of CFTR Inhibition using a Ussing Chamber

This protocol measures ion transport across a polarized epithelial cell monolayer to quantify the inhibitory effect of this compound on CFTR channel activity.

Methodology:

  • Cell Culture: Culture human colonic epithelial cells (e.g., T84) on permeable filter supports (e.g., Transwells) until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • Chamber Setup: Mount the filter supports containing the cell monolayers into an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintain at 37°C, and continuously bubble with 95% O2/5% CO2.

  • Voltage Clamp: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.[15]

  • Baseline Measurement: To isolate chloride secretion, first inhibit sodium transport by adding an ENaC blocker like amiloride (B1667095) to the apical chamber.[15]

  • CFTR Activation: Induce CFTR-mediated chloride secretion by adding a cAMP-agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber.[15]

  • This compound Application: Once the Isc reaches a stable, stimulated peak, add varying concentrations of this compound to the apical chamber to assess its inhibitory effect.

  • Maximal Inhibition: Finally, add a known CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to determine the maximal CFTR-dependent current.[18]

  • Data Analysis: Calculate the percentage inhibition of the stimulated Isc at each this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Assessment of Antisecretory Efficacy in a Mouse Model

This protocol evaluates the ability of this compound to reduce fluid accumulation in a cholera toxin-induced model of secretory diarrhea.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week prior to the experiment. Fast the mice for 18-24 hours before the procedure but allow free access to water.

  • Surgical Procedure (Intestinal Loop Model): Anesthetize the mice and, through a midline laparotomy, ligate the small intestine at the proximal (near the duodenum) and distal (near the cecum) ends to create a closed intestinal loop.

  • Drug Administration:

    • Test Group: Inject a solution of cholera toxin (e.g., 1 µg) plus the desired dose of this compound directly into the ligated loop.

    • Control Group: Inject a solution of cholera toxin alone.

    • Vehicle Group: Inject saline or the vehicle used for the drug.

  • Incubation: Close the abdominal incision and allow the animals to recover for a defined period (e.g., 6 hours).

  • Data Collection: Euthanize the mice and carefully excise the ligated intestinal loops. Measure the length of each loop (in cm) and weigh it (in g).

  • Data Analysis: Calculate the fluid accumulation ratio by dividing the loop weight by its length (g/cm). Compare the ratios between the treatment, control, and vehicle groups to determine the efficacy of this compound in reducing fluid secretion.[19]

Data Presentation Tables

Use these templates to organize and present your preclinical data clearly.

Table 1: In Vitro CFTR Inhibition by this compound

Compound Cell Line N IC50 (µg/mL) 95% Confidence Interval
This compound (Batch #1) T84 3 [Insert Value] [Insert Value]
This compound (Batch #2) CFBE 3 [Insert Value] [Insert Value]

| Positive Control (CFTRinh-172) | T84 | 3 | [Insert Value] | [Insert Value] |

Table 2: In Vivo Efficacy of this compound in the Mouse Intestinal Loop Model

Treatment Group N Dose (mg/kg) Mean Loop Weight/Length Ratio (g/cm) Std. Deviation % Inhibition of Fluid Accumulation
Vehicle Control 10 0 [Insert Value] [Insert Value] N/A
Cholera Toxin Only 10 0 [Insert Value] [Insert Value] 0%
This compound + CT 10 10 [Insert Value] [Insert Value] [Insert Value]%
This compound + CT 10 30 [Insert Value] [Insert Value] [Insert Value]%

| this compound + CT | 10 | 100 | [Insert Value] | [Insert Value] | [Insert Value]% |

Visualizations: Pathways & Workflows

The following diagrams illustrate key concepts and processes in preclinical this compound research.

Crofelemer_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lumen_Water Water (H₂O) Lumen_Cl Chloride (Cl⁻) Lumen_Cl->Lumen_Water Drives Water Secretion CFTR CFTR Channel CFTR->Lumen_Cl CaCC CaCC Channel CaCC->Lumen_Cl Cl⁻ Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Caption: this compound's dual inhibition of CFTR and CaCC channels.

Preclinical_Workflow cluster_discovery Phase 1: Discovery & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Testing (GLP) cluster_regulatory Phase 4: Regulatory Submission RawMaterial Botanical Raw Material (Croton lechleri sap) Extraction Extraction & Purification RawMaterial->Extraction CMC CMC Development (Quality & Consistency) Extraction->CMC MOA Mechanism of Action Studies (e.g., Ussing Chamber) CMC->MOA Screening Cell-based Assays (Potency & Selectivity) MOA->Screening Pharmacokinetics Pharmacokinetics (ADME) (Confirm Minimal Absorption) Screening->Pharmacokinetics Efficacy Efficacy Models (e.g., Secretory Diarrhea) Pharmacokinetics->Efficacy Tox Toxicology Studies (Acute & Repeated Dose) Efficacy->Tox IND Investigational New Drug (IND) Application Filing Tox->IND

Caption: General workflow for preclinical development of this compound.

Ussing_Chamber_Workflow start Start: Polarized Cell Monolayer setup Mount in Ussing Chamber & Establish Voltage Clamp start->setup baseline Inhibit Na⁺ Channels (e.g., Amiloride) setup->baseline activate Activate CFTR (e.g., Forskolin/IBMX) baseline->activate decision Did Isc Increase? activate->decision inhibit_crof Add this compound (Test Concentrations) decision->inhibit_crof Yes troubleshoot Troubleshoot: Check Cells & Reagents decision->troubleshoot No inhibit_max Add Max CFTR Inhibitor (e.g., CFTRinh-172) inhibit_crof->inhibit_max analyze Analyze Data (Calculate % Inhibition, IC50) inhibit_max->analyze end End analyze->end

Caption: Experimental workflow for the Ussing chamber assay.

References

Validation & Comparative

A Comparative Efficacy Analysis of Crofelemer and Other Antidiarrheal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of crofelemer (B129747) against other commonly used antidiarrheal agents, including loperamide (B1203769), bismuth subsalicylate, and ondansetron (B39145). The comparison focuses on their distinct mechanisms of action, supported by data from clinical and experimental studies, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Overview of Mechanisms of Action

Antidiarrheal agents achieve their effects through various physiological pathways. This compound stands apart with a novel mechanism that normalizes fluid secretion, while traditional agents primarily target gut motility or have broader, multi-faceted effects.

  • This compound: This agent is a first-in-class intestinal chloride channel inhibitor.[1][2] Derived from the red sap of the Croton lechleri tree, this compound acts locally in the gut with minimal systemic absorption.[3][4][5][6][7] Its primary mechanism involves the dual inhibition of two distinct chloride channels on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channels (CaCC).[2][3][4][5][8][9] By blocking these channels, this compound reduces the excessive secretion of chloride ions and water into the intestinal lumen, which is the hallmark of secretory diarrhea.[7][9] This targeted action normalizes stool consistency without affecting intestinal motility.[3][5]

  • Loperamide: A widely used over-the-counter medication, loperamide is a synthetic opioid agonist that acts on the μ-opioid receptors located in the myenteric plexus of the large intestine.[10][11] This binding action inhibits the release of acetylcholine (B1216132) and prostaglandins, thereby decreasing propulsive peristalsis and slowing intestinal transit time.[11][12][13] The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, resulting in firmer stools.[10][14] Unlike other opioids, loperamide has poor systemic absorption and does not cross the blood-brain barrier at normal doses, thus lacking central nervous system effects.[10]

  • Bismuth Subsalicylate: This agent possesses a multifaceted mechanism of action. In the gastrointestinal tract, it is converted to bismuth and salicylic (B10762653) acid.[15] The bismuth component exhibits antimicrobial properties against various pathogens and is thought to bind bacterial toxins.[15][16][17] It may also form a protective coating over the intestinal mucosa.[16][18] The salicylate (B1505791) moiety provides antisecretory and anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis, which reduces the flow of fluids and electrolytes into the bowel.[15][17][19]

  • Ondansetron: A selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, ondansetron is primarily known as an antiemetic for chemotherapy-induced nausea and vomiting.[20][21][22] Its antidiarrheal effect stems from the blockade of 5-HT3 receptors in the gut, which can slow colonic transit.[23][24] This makes it a therapeutic option for certain conditions like diarrhea-predominant irritable bowel syndrome (IBS-D).[23][25][26]

Antidiarrheal_Mechanisms cluster_this compound This compound cluster_loperamide Loperamide cluster_bismuth Bismuth Subsalicylate cluster_ondansetron Ondansetron This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC Channel This compound->CaCC Inhibits Cl_Secretion Chloride & Water Secretion CFTR->Cl_Secretion CaCC->Cl_Secretion Loperamide Loperamide Mu_Opioid μ-Opioid Receptor (Myenteric Plexus) Loperamide->Mu_Opioid Agonist Motility Intestinal Motility Mu_Opioid->Motility Decreases Bismuth Bismuth Subsalicylate Bismuth_Comp Bismuth Bismuth->Bismuth_Comp Salicylate_Comp Salicylate Bismuth->Salicylate_Comp Pathogens Pathogens/Toxins Bismuth_Comp->Pathogens Antimicrobial Secretion_Inflammation Secretion & Inflammation Salicylate_Comp->Secretion_Inflammation Antisecretory/ Anti-inflammatory Ondansetron Ondansetron HT3_Receptor 5-HT3 Receptor Ondansetron->HT3_Receptor Antagonist Colonic_Transit Colonic Transit HT3_Receptor->Colonic_Transit Slows

Caption: Comparative signaling pathways of antidiarrheal agents.

Comparative Efficacy from Clinical Trials

Direct head-to-head trials comparing this compound with other antidiarrheals are limited. Therefore, this section summarizes efficacy data from placebo-controlled trials across various etiologies of diarrhea.

Table 1: Summary of Efficacy Data from Key Clinical Trials

DrugIndicationKey Efficacy Endpoint(s)ResultsCitation(s)
This compound HIV-Associated Non-Infectious DiarrheaClinical Response (≤2 watery stools/week)This compound 125 mg BID: 17.6% response rate vs. Placebo: 8.0% (p=0.01)[27]
Chemotherapy-Induced Diarrhea (Neratinib)Incidence of Grade ≥3 Diarrhea (first 2 cycles)This compound + Loperamide: 29% vs. Dose-Escalated Neratinib + Loperamide: 50%[28]
IBS-D (Women)FDA Monthly Responder (Abdominal Pain)This compound: 54.2% vs. Placebo: 42.5% (p=0.037) over 3 months[29]
Loperamide Acute DiarrheaNot specified in available abstracts; general efficacy establishedReduces diarrhea duration and stool frequency[12][14]
Bismuth Subsalicylate Traveler's DiarrheaPrevention and treatment of diarrheaReduces incidence and severity of traveler's diarrhea[16][18]
Ondansetron IBS-DImproved Stool ConsistencyOndansetron: Significant improvement (mean difference vs. placebo: -0.9 on Bristol Scale, p<0.001)[26]
IBS-DAdequate Relief of SymptomsOndansetron: 65% reported adequate relief vs. Placebo: 14% (p<0.001)[26]
Rotavirus-Induced Diarrhea (Children)Duration of SymptomsOndansetron: Median 4.0 days vs. Placebo: Median 6.0 days (p=0.031)[30]

Experimental Protocols: A Methodological Overview

The evaluation of antidiarrheal agents relies on robust clinical trial designs. A common framework is the randomized, double-blind, placebo-controlled trial.

Example Protocol: The ADVENT Trial for this compound

The ADVENT trial was a pivotal Phase 3 study that evaluated the efficacy and safety of this compound for treating non-infectious diarrhea in HIV-positive individuals on antiretroviral therapy.[9][27]

  • Study Design: The trial utilized a two-stage adaptive, randomized, double-blind, placebo-controlled design.[27] It included a 4-week placebo-controlled phase followed by a 5-month extension phase where all participants received this compound.[27]

  • Patient Population: Adult HIV-positive patients on stable antiretroviral therapy with a history of chronic, non-infectious diarrhea (defined as watery bowel movements on ≥5 of the 7 days prior to enrollment).[27] Patients with identified infectious causes of diarrhea were excluded.[31]

  • Intervention and Dosing: In Stage I, patients were randomized to receive this compound 125 mg, 250 mg, 500 mg twice daily (BID), or a placebo.[27] Based on these results, the optimal dose of 125 mg BID was selected for evaluation in Stage II against a placebo.[27]

  • Primary Efficacy Endpoint: The primary endpoint was clinical response, defined as the proportion of patients with ≤2 watery stools per week during at least 2 of the 4 weeks of the placebo-controlled phase.[31]

  • Data Collection: Patients maintained daily diaries to record stool consistency, frequency, and other related symptoms.

This rigorous design allowed for the determination of an optimal dose and a clear assessment of efficacy against a placebo, ultimately leading to this compound's FDA approval for this indication.[6][9]

Clinical_Trial_Workflow cluster_setup Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Analysis & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Symptom Diaries) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Group A (Investigational Drug) Randomization->ArmA ArmB Group B (Placebo/Comparator) Randomization->ArmB Treatment Treatment Administration (e.g., 4-12 weeks) ArmA->Treatment ArmB->Treatment Data_Collection Ongoing Data Collection (Diaries, AEs) Treatment->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Follow_up Follow-up Period / Open-Label Extension Endpoint_Analysis->Follow_up

Caption: Generalized workflow for an antidiarrheal clinical trial.

Safety and Tolerability Profile

The safety profiles of these agents are as distinct as their mechanisms.

  • This compound: Due to its minimal systemic absorption, this compound is generally well-tolerated.[7] In clinical trials, the incidence of adverse events was similar to that of placebo.[9][27][32]

  • Loperamide: Common side effects include constipation, abdominal cramps, and nausea.[12] At high doses, there is a risk of serious cardiac events, including QT interval prolongation.[12]

  • Bismuth Subsalicylate: A harmless and temporary darkening of the stool and tongue is a common side effect.[18][19] Due to its salicylate content, it carries a risk of salicylate toxicity if taken in large quantities and is contraindicated in children recovering from viral illnesses due to the risk of Reye's syndrome.[15][18]

  • Ondansetron: Commonly reported side effects include headache, drowsiness, and either constipation or diarrhea.[20][22] There is also a risk of serotonin (B10506) syndrome, particularly when taken with other serotonergic medications.[21]

Conclusion

This compound offers a distinct therapeutic option in the management of diarrhea, primarily through its unique, targeted antisecretory mechanism that does not impact gut motility. This contrasts with the opioid-receptor agonism of loperamide, the broad-spectrum activity of bismuth subsalicylate, and the 5-HT3 receptor antagonism of ondansetron.

  • This compound is a first-in-class agent specifically approved for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy, an area of unmet need.[7][9] Its favorable safety profile and novel mechanism make it a valuable tool, particularly for chronic, secretory diarrheas where altering motility is undesirable.

  • Loperamide remains a cornerstone for the symptomatic relief of acute, non-infectious diarrhea by effectively slowing intestinal transit.

  • Bismuth Subsalicylate is a versatile agent for mild to moderate diarrhea, particularly useful in traveler's diarrhea due to its combined antisecretory and antimicrobial properties.

  • Ondansetron has a more specialized role, showing efficacy in managing diarrhea associated with chemotherapy and IBS-D by modulating gut transit via serotonergic pathways.

The choice of an antidiarrheal agent should be guided by the underlying etiology of the diarrhea, the desired mechanism of action, and the specific patient population. Further head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy of these agents in different diarrheal diseases.

References

Validating the Dual-Target Mechanism of Crofelemer on CFTR and CaCC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crofelemer (B129747), a botanical drug derived from the sap of the Croton lechleri tree, presents a novel mechanism of action in the management of secretory diarrhea. Unlike traditional anti-diarrheal agents that primarily target gut motility, this compound acts as a dual inhibitor of two key intestinal chloride channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[1][2][3] This guide provides a comprehensive comparison of this compound's activity with other relevant compounds, supported by experimental data, to validate its dual-target mechanism.

Mechanism of Action: A Dual Inhibition Strategy

Secretory diarrhea is characterized by an excessive secretion of chloride ions, followed by water, into the intestinal lumen.[1] This process is primarily mediated by the CFTR and CaCC channels located on the apical membrane of enterocytes.[1][4] this compound exerts its anti-diarrheal effect by directly binding to and blocking both of these channels, thereby reducing chloride and water loss and normalizing stool consistency.[2][4] This targeted, non-systemic action addresses the underlying cause of secretory diarrhea without affecting intestinal motility.[3]

Comparative Performance: Quantitative Analysis

The inhibitory potency of this compound on CFTR and CaCC has been quantified and compared with other known channel inhibitors. The following tables summarize the available in vitro data.

Table 1: this compound Performance on CFTR and CaCC
Target ChannelCell LineIC50 (µM)Maximum InhibitionReference
CFTRT84~7~60%[5]
CFTRCaco-2~50Not Reported[5]
CaCC (TMEM16A)FRT expressing TMEM16A~6.5>90%[2][6]
Table 2: Comparative Inhibitory Activity of Chloride Channel Modulators
CompoundTarget ChannelCell LineIC50 (µM)Reference
This compound CFTR & CaCC T84, FRT ~7 (CFTR), ~6.5 (CaCC) [5][6]
GlyH-101CFTRNot SpecifiedPotent Inhibitor[6]
CFTRinh-172CFTRNot SpecifiedPotent Inhibitor[6]
CaCCinh-A01CaCC (TMEM16A)FRT expressing TMEM16A2.1[7]

Comparison with Other Anti-diarrheal Agents

Unlike opioid-based anti-diarrheals such as loperamide, which reduce diarrhea by slowing intestinal transit, this compound's mechanism is purely anti-secretory.[3][8] This fundamental difference results in a distinct clinical profile, where this compound alleviates diarrhea without the risk of constipation, a common side effect of motility-inhibiting agents. Clinical trials in HIV-positive individuals with non-infectious diarrhea have demonstrated the efficacy of this compound in reducing stool frequency and improving stool consistency.[8][9]

Experimental Protocols

The validation of this compound's dual-target mechanism has been primarily achieved through two key electrophysiological techniques: the Ussing chamber assay and the patch-clamp technique.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is a device used to measure the transport of ions across an epithelial tissue sample. It allows for the quantification of net ion movement under controlled conditions.

Protocol for Assessing this compound's Effect on CFTR and CaCC:

  • Cell Culture: Human colonic epithelial cell lines (e.g., T84 or Caco-2) are cultured on permeable supports until a confluent monolayer is formed.[5]

  • Chamber Setup: The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions and maintained at 37°C.[10]

  • Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Channel Activation:

    • CFTR: Forskolin (a cAMP agonist) is added to the basolateral side to activate CFTR-mediated chloride secretion.[2]

    • CaCC: ATP or thapsigargin (B1683126) is added to the basolateral side to increase intracellular calcium and activate CaCC-mediated chloride secretion.[2]

  • Inhibitor Application: this compound is added to the apical (luminal) side at varying concentrations, and the change in Isc is measured to determine the inhibitory effect.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of this compound's inhibition of the stimulated Isc.

Patch-Clamp Electrophysiology for Single-Channel Analysis

The patch-clamp technique allows for the direct measurement of ion flow through individual channel proteins, providing detailed insights into channel gating and blockade.

Protocol for Assessing this compound's Effect on CFTR and CaCC:

  • Cell Preparation: Fisher Rat Thyroid (FRT) cells stably expressing either human CFTR or TMEM16A (a CaCC) are used.[2]

  • Pipette and Bath Solutions:

    • For CFTR: The pipette solution contains 140 mM NMDG-Cl, 5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, and 10 mM HEPES (pH 7.2). The bath solution contains 140 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES (pH 7.4).[2]

    • For TMEM16A: The pipette solution contains 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, and 10 mM HEPES (pH 7.2). The bath solution is the same as for CFTR.[2]

  • Recording Configuration: Whole-cell patch-clamp recordings are performed.

  • Channel Activation:

    • CFTR: CFTR is stimulated with forskolin.[2]

    • TMEM16A: TMEM16A is activated by the addition of ionomycin (B1663694) to increase intracellular calcium.[2]

  • This compound Application: this compound is applied to the bath solution at various concentrations to assess its effect on the whole-cell currents.

  • Data Analysis: The inhibition of the channel current by this compound is measured to determine its potency and mechanism of block.

Visualizing the Molecular Pathways and Experimental Workflow

To further elucidate the mechanisms and methodologies described, the following diagrams are provided.

Experimental Workflow: Ussing Chamber Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture T84 or Caco-2 cells on permeable supports B Mount cell monolayer in Ussing chamber A->B C Measure baseline short-circuit current (Isc) B->C D Activate CFTR (Forskolin) or CaCC (ATP) C->D E Add this compound to apical side D->E F Record change in Isc E->F G Generate dose-response curve F->G H Calculate IC50 G->H

Ussing Chamber Experimental Workflow

Signaling Pathways for CFTR and CaCC Activation cluster_cftr CFTR Activation Pathway cluster_cacc CaCC Activation Pathway A Agonist (e.g., VIP) B G-protein Coupled Receptor A->B C Adenylyl Cyclase B->C D ATP -> cAMP C->D E Protein Kinase A (PKA) D->E F Phosphorylation of CFTR E->F G CFTR Channel Opening F->G H Agonist (e.g., Acetylcholine) I G-protein Coupled Receptor H->I J Phospholipase C I->J K PIP2 -> IP3 + DAG J->K L IP3 Receptor on ER K->L IP3 M Ca2+ Release from ER L->M N Increased Intracellular Ca2+ M->N O CaCC Channel Opening N->O

CFTR and CaCC Signaling Pathways

Logical Relationship: this compound's Dual-Target Mechanism A Secretory Diarrhea B Increased Intestinal Cl- Secretion A->B C CFTR Activation B->C D CaCC Activation B->D H Reduced Cl- and Water Secretion E This compound F Inhibition of CFTR E->F G Inhibition of CaCC E->G F->H G->H I Alleviation of Diarrhea H->I

This compound's Mechanism of Action

References

Comparative Guide: Crofelemer vs. Eluxadoline for the Treatment of IBS-D Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of crofelemer (B129747) and eluxadoline (B110093), two therapeutic agents with distinct mechanisms for managing symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D). The comparison is intended for researchers, scientists, and drug development professionals, focusing on mechanism of action, clinical efficacy, safety profiles, and the experimental designs of pivotal trials. It is important to note that while eluxadoline is specifically approved for IBS-D, this compound's primary approval is for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy; its evaluation in IBS-D has been investigational.[1][2] No head-to-head clinical trials comparing the two agents have been published to date.

Mechanism of Action

The fundamental difference between this compound and eluxadoline lies in their molecular targets within the gastrointestinal tract. This compound acts as an antisecretory agent, while eluxadoline functions as a neuromodulator of gut motility and sensation.

This compound: This botanical drug substance is a locally acting inhibitor of two distinct chloride ion channels on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channels (CaCC).[3][4][5] In secretory diarrheas, these channels can become overactive, leading to excessive secretion of chloride and water into the intestinal lumen.[4][5] By blocking these channels, this compound normalizes intestinal fluid secretion, thereby reducing stool water content and improving stool consistency.[1][5] Its action is confined to the GI tract, with minimal systemic absorption, which contributes to its favorable safety profile.[3][4]

Crofelemer_MOA Diagram 1: this compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cytoplasm Lumen CFTR CFTR Cl⁻ CFTR:f1->Lumen Cl⁻ Secretion CaCC CaCC Cl⁻ CaCC:f1->Lumen Cl⁻ Secretion This compound This compound This compound->CFTR:f0 Inhibits This compound->CaCC:f0 Inhibits

Diagram 1: this compound Mechanism of Action

Eluxadoline: This agent has a mixed-opioid receptor profile, acting locally on receptors in the enteric nervous system.[6] It functions as a mu-opioid receptor (μOR) and kappa-opioid receptor (κOR) agonist, and a delta-opioid receptor (δOR) antagonist.[7][8][9] Agonism of μOR reduces colonic motility and inhibits intestinal secretion, addressing diarrhea.[6][9] Concurrently, κOR agonism is thought to contribute to visceral analgesia, reducing abdominal pain.[9] The antagonism of the δOR is hypothesized to counteract some of the excessive slowing of motility and potential for constipation that can be associated with unopposed μOR agonism.[9]

Eluxadoline_MOA Diagram 2: Eluxadoline Mechanism of Action cluster_neuron Enteric Neuron cluster_effects Physiological Effects Eluxadoline Eluxadoline muOR μ-Opioid Receptor Eluxadoline->muOR Agonist kappaOR κ-Opioid Receptor Eluxadoline->kappaOR Agonist deltaOR δ-Opioid Receptor Eluxadoline->deltaOR Antagonist DecMotility Decreased Motility (Anti-diarrheal) muOR->DecMotility DecPain Decreased Visceral Pain kappaOR->DecPain ModConstipation Modulates Constipation deltaOR->ModConstipation Counteracts μOR-mediated constipation Clinical_Trial_Workflow Diagram 3: Generalized Phase 3 IBS-D Trial Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-Up & Analysis Screening Patient Screening (Rome III Criteria for IBS-D) Baseline Baseline Data Collection (Pain & Stool Diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo BID Randomization->Placebo Dose1 Eluxadoline 75mg BID Randomization->Dose1 Dose2 Eluxadoline 100mg BID Randomization->Dose2 FollowUp Treatment Period (26 or 52 Weeks) Daily Symptom Diary Endpoint12 Primary Endpoint Analysis (Weeks 1-12) FollowUp->Endpoint12 Endpoint26 Primary Endpoint Analysis (Weeks 1-26) Endpoint12->Endpoint26 Safety Safety Assessment (Adverse Events) Endpoint26->Safety

References

A Head-to-Head Comparison of Crofelemer and Loperamide for the Management of Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

The management of diarrhea, a condition characterized by increased stool frequency and liquidity, presents a significant clinical challenge. While traditional antidiarrheal therapies, such as loperamide (B1203769), have been a mainstay for symptomatic relief, novel agents like crofelemer (B129747) offer a targeted approach based on a distinct mechanism of action. This guide provides an objective comparison of this compound and loperamide, focusing on their mechanisms, clinical efficacy, and the methodologies of key clinical trials to support further research and development in this therapeutic area.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and traditional antidiarrheal therapies lies in their mode of action. Loperamide, a synthetic opioid agonist, primarily targets gut motility, whereas this compound acts as a luminal chloride channel inhibitor, addressing the secretory component of diarrhea.

This compound: Targeting Secretory Diarrhea

This compound is a botanical drug derived from the latex of the Croton lechleri tree.[1] Its mechanism of action is localized to the gastrointestinal tract, where it inhibits two key chloride channels on the apical membrane of enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[1][2][3] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, the efflux of water into the intestinal lumen, leading to a decrease in watery stools.[1][2][3] This targeted antisecretory effect normalizes stool consistency without affecting gut motility.[4]

Loperamide: A Focus on Motility

Loperamide is a peripherally acting µ-opioid receptor agonist.[5][6] By binding to these receptors in the myenteric plexus of the large intestine, it inhibits the release of acetylcholine (B1216132) and prostaglandins.[5][6] This action reduces propulsive peristalsis, slows intestinal transit time, and increases the absorption of water and electrolytes from the gut.[5][6][7] While effective in reducing the frequency of bowel movements, this antimotility effect can sometimes lead to constipation.

cluster_this compound This compound Signaling Pathway Enterocyte Enterocyte Lumen Lumen Blood Blood CFTR CFTR Cl- Cl⁻ CFTR->Cl- Secretion CaCC CaCC CaCC->Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits H2O H₂O Cl-->H2O Follows

Caption: this compound's inhibition of CFTR and CaCC chloride channels in the intestinal lumen.

cluster_loperamide Loperamide Signaling Pathway Loperamide Loperamide Opioid_Receptor μ-Opioid Receptor (Myenteric Plexus) Loperamide->Opioid_Receptor Binds to Inhibition Inhibition of Acetylcholine & Prostaglandins Opioid_Receptor->Inhibition Leads to Peristalsis Decreased Peristalsis Inhibition->Peristalsis Transit_Time Increased Intestinal Transit Time Peristalsis->Transit_Time Absorption Increased Fluid & Electrolyte Absorption Transit_Time->Absorption

Caption: Loperamide's mechanism of action via opioid receptor binding and reduced peristalsis.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and loperamide are not currently available. However, data from placebo-controlled studies of each drug provide valuable insights into their respective efficacy.

This compound: The ADVENT Trial

The pivotal study for this compound was the ADVENT trial, a randomized, double-blind, placebo-controlled, two-stage study evaluating its efficacy and safety in HIV-positive individuals with chronic, non-infectious diarrhea.[8][9]

Table 1: Efficacy of this compound in the ADVENT Trial (Combined Stages I & II) [8][9]

EndpointThis compound 125 mg Twice DailyPlacebop-value
Clinical Response *17.6%8.0%0.01 (one-sided)
Change from Baseline in Number of Daily Watery Bowel Movements Greater ReductionLesser Reduction0.04
Change from Baseline in Daily Stool Consistency Score Greater ImprovementLesser Improvement0.02

*Clinical response was defined as ≤2 watery stools per week for at least 2 of the 4 weeks of the placebo-controlled phase.[8]

Loperamide: Evidence from Placebo-Controlled Trials

Loperamide has been the subject of numerous clinical trials for acute diarrhea. A meta-analysis of randomized controlled trials in children with acute diarrhea provides a summary of its efficacy.

Table 2: Efficacy of Loperamide in Acute Diarrhea (Meta-analysis) [2][10][11][12]

EndpointLoperamidePlaceboResult
Proportion of patients with diarrhea at 24 hours LowerHigherPrevalence Ratio: 0.66 (95% CI: 0.57 to 0.78)
Duration of diarrhea ShorterLongerMean Difference: -0.8 days (95% CI: -0.9 to -0.7)
Number of stools at 24 hours LowerHigherMean Count Ratio: 0.84 (95% CI: 0.77 to 0.92)

Experimental Protocols

ADVENT Trial (this compound)

The ADVENT trial was a phase 3, randomized, double-blind, placebo-controlled study with a two-stage adaptive design conducted in HIV-seropositive patients on stable antiretroviral therapy with a history of non-infectious diarrhea for at least one month.[4][8][9]

cluster_advent ADVENT Trial Workflow Screening 2-Week Screening Randomization_I Stage I Randomization Screening->Randomization_I Treatment_I 4-Week Placebo-Controlled Treatment Randomization_I->Treatment_I 1:1:1:1 (125, 250, 500mg, Placebo) Dose_Selection Optimal Dose Selection Treatment_I->Dose_Selection Extension 20-Week Open-Label Extension Treatment_I->Extension Randomization_II Stage II Randomization Dose_Selection->Randomization_II 125mg Twice Daily Treatment_II 4-Week Placebo-Controlled Treatment Randomization_II->Treatment_II 1:1 (125mg, Placebo) Treatment_II->Extension

Caption: Workflow of the two-stage adaptive ADVENT trial for this compound.

  • Patient Population: HIV-positive adults on stable antiretroviral therapy with chronic, non-infectious diarrhea (≥1 watery bowel movement per day for ≥5 of the last 7 days).[9]

  • Stage I: 196 patients were randomized to receive this compound (125 mg, 250 mg, or 500 mg twice daily) or placebo for 4 weeks.[8]

  • Dose Selection: Based on a prospective analysis of Stage I data, the 125 mg twice-daily dose was selected for Stage II.[8]

  • Stage II: 180 new patients were randomized to receive this compound 125 mg twice daily or placebo for 4 weeks.[8]

  • Primary Efficacy Endpoint: The percentage of patients who achieved a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks of the placebo-controlled phase.[8]

  • Extension Phase: Following the 4-week placebo-controlled phase, patients could enter a 20-week open-label extension phase where all participants received this compound.[8]

Representative Loperamide Trial for Acute Diarrhea

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of loperamide in children with acute diarrhea.[7]

cluster_loperamide_trial Loperamide Acute Diarrhea Trial Workflow Enrollment Enrollment of Children with Acute Diarrhea Randomization Randomization Enrollment->Randomization Loperamide_Arm Loperamide Treatment Randomization->Loperamide_Arm 1:1 Placebo_Arm Placebo Treatment Randomization->Placebo_Arm 1:1 Follow_Up 48-Hour Follow-up Loperamide_Arm->Follow_Up Placebo_Arm->Follow_Up Outcome Efficacy & Safety Assessment Follow_Up->Outcome

Caption: Workflow of a randomized, placebo-controlled trial for loperamide in acute diarrhea.

  • Patient Population: Children aged 2 to 11 years with acute nonspecific diarrhea.[7]

  • Intervention: Patients were randomly assigned to receive either loperamide hydrochloride or a placebo for 48 hours.[7]

  • Dosing: An initial dose of loperamide was administered, followed by subsequent doses after each unformed stool, with a maximum daily dose based on age.[7]

  • Primary Outcome Measures: Time to last unformed stool, number of unformed stools, and overall rating of efficacy and acceptability.[7]

  • Secondary Outcome Measures: Abdominal pain/cramping, vomiting, and fever.[7]

Conclusion

This compound and loperamide represent two distinct therapeutic strategies for the management of diarrhea. This compound, with its novel antisecretory mechanism, offers a targeted approach for secretory diarrhea, as demonstrated in the ADVENT trial for non-infectious diarrhea in HIV-positive individuals. Loperamide, a well-established antimotility agent, has proven efficacy in reducing the symptoms of acute diarrhea. The absence of direct comparative trials necessitates a careful consideration of the underlying pathophysiology of the diarrhea, the desired therapeutic outcome, and the available clinical evidence when selecting an appropriate treatment. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two agents in various patient populations.

References

Validating Patient-Reported Outcomes in Crofelemer Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of patient-reported outcomes (PROs) from clinical trials of crofelemer (B129747) against other therapeutic alternatives for diarrhea-predominant irritable bowel syndrome (IBS-D) and HIV-associated diarrhea. The validation and application of PROs are critical in clinical research to ensure that treatment benefits are measured from the patient's perspective.[1][2] This guide summarizes quantitative data, details experimental protocols for PRO validation, and visualizes key pathways and workflows to support evidence-based decision-making in drug development.

This compound: Mechanism of Action

This compound is an anti-diarrheal agent derived from the red sap of the Croton lechleri tree.[3] Its mechanism of action involves the inhibition of two distinct chloride channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).[3][4][5] By blocking these channels, this compound reduces the secretion of chloride ions and water into the intestinal lumen, thereby improving stool consistency and reducing the frequency of watery stools.[3][4][5] This targeted, non-opioid mechanism does not affect gut motility.

Crofelemer_Mechanism_of_Action cluster_enterocyte Enterocyte CFTR CFTR Channel Cl_Secretion Chloride Secretion CFTR->Cl_Secretion Activates CaCC CaCC Channel CaCC->Cl_Secretion Activates Water_Secretion Water Secretion Cl_Secretion->Water_Secretion Leads to Diarrhea Diarrhea Water_Secretion->Diarrhea This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

This compound's inhibitory action on intestinal chloride channels.

Patient-Reported Outcomes in HIV-Associated Diarrhea

This compound is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[4][6] The pivotal ADVENT trial, a randomized, double-blind, placebo-controlled study, demonstrated the efficacy of this compound in this population.[7][8][9]

Table 1: Comparison of Patient-Reported Outcomes in HIV-Associated Diarrhea Clinical Trials

TreatmentTrialKey Patient-Reported Outcome MeasuresResults
This compound ADVENT (Phase 3)- Clinical Response: ≤ 2 watery stools per week for ≥ 2 of 4 weeks- Change from baseline in the number of daily watery bowel movements- Change from baseline in daily stool consistency score- Clinical Response: 17.6% in the this compound group vs. 8.0% in the placebo group (P = 0.01)[7]- Statistically significant improvement in the number of daily watery bowel movements (P = 0.04) and stool consistency (P = 0.02) compared to placebo[7]- In a placebo-free extension, weekly responder rates ranged from 40% to 56%[7]
Loperamide Various small trials- Number of bowel movements- A retrospective study indicated that 32% of patients with HIV receiving nelfinavir (B1663628) responded to loperamide.[10]- Shown to decrease the number of bowel movements in patients with protease inhibitor-induced diarrhea.[11]
Octreotide (B344500) Randomized Controlled Trial- Bowel movements per day- Stool volume- Significant reduction in mean daily bowel movements (2.1 vs. 7.0 for placebo, P < 0.05) and stool volume (485 ml vs. 1080 ml for placebo, P < 0.05) after 10 days.[12]- In another study, 41.2% of patients were considered partial or complete responders.[13]
Probiotics Meta-analysis of RCTs- Incidence of AIDS-related diarrhea- Probiotics were associated with a reduction in the incidence of AIDS-related diarrhea (RR = 0.60).[14][15]- Long-term use (>30 days) showed a more significant reduction (RR = 0.47).[14][15]

Patient-Reported Outcomes in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

This compound has also been investigated for the treatment of IBS-D. This section compares its performance with two other approved treatments for this condition: eluxadoline (B110093) and rifaximin (B1679331).

Table 2: Comparison of Patient-Reported Outcomes in IBS-D Clinical Trials

TreatmentTrial(s)Key Patient-Reported Outcome MeasuresResults
This compound Phase 2 Trial- Percentage of abdominal pain/discomfort-free days- FDA monthly responder for abdominal pain- FDA monthly responder for stool consistency- No significant difference in the overall percentage of pain/discomfort-free days compared to placebo.[16][17]- FDA abdominal pain monthly responders: Significantly more likely in the this compound group for the entire 3 months (54.2% vs. 42.5%, P = 0.037).[16][18][17]- No significant difference in stool consistency monthly responders.[16][18][17]
Eluxadoline Phase 3 (IBS-3001 & IBS-3002)- Composite Response: Simultaneous improvement in abdominal pain and stool consistency- Irritable Bowel Syndrome Quality of Life (IBS-QOL) total score- A significantly greater proportion of patients treated with eluxadoline (75 mg and 100 mg) achieved the composite response compared to placebo.[19][20]- Significantly greater improvements from baseline in IBS-QOL total scores at Week 12 compared with placebo.[19]
Rifaximin TARGET 1 & 2 (Phase 3)- Adequate Relief of Global IBS-D Symptoms: Patient's weekly global assessment- Composite Endpoint: ≥30% improvement in abdominal pain and ≥50% reduction in days with loose/watery stools- Adequate Relief: 41% of patients in the rifaximin group experienced adequate relief vs. 31-32% in the placebo groups.[21]- A significantly greater percentage of patients in the rifaximin group were composite responders for abdominal pain and bloating compared to placebo.

Experimental Protocol: Validation of Patient-Reported Outcome Instruments

The validation of a PRO instrument is a rigorous process to ensure it is a reliable and accurate measure of the patient's experience. The following outlines a typical methodology for validating a PRO instrument, such as the "IBS-D Daily Symptom Diary and Event Log".[3][22]

  • Concept Elicitation:

    • Conduct qualitative research (e.g., focus groups, interviews) with the target patient population to identify the most relevant and important symptoms and impacts of the condition from their perspective.[6]

    • Develop a conceptual framework that organizes the identified concepts.

  • Instrument Development:

    • Draft items and response scales for the PRO instrument based on the concept elicitation findings.

    • Ensure the language is clear, understandable, and relevant to the patient population.

  • Cognitive Interviews:

    • Conduct one-on-one interviews with patients to assess the clarity, comprehensibility, and relevance of the draft instrument.

    • Refine the instrument based on patient feedback.[6]

  • Psychometric Validation:

    • Administer the refined instrument in a clinical study to a representative sample of the target population.

    • Reliability: Assess the consistency of the instrument's measurements.

      • Test-retest reliability: Administer the instrument at two different time points to stable patients and calculate the intraclass correlation coefficient (ICC). An ICC > 0.70 is generally considered acceptable.[3]

    • Validity: Evaluate the extent to which the instrument measures what it is intended to measure.

      • Content Validity: Assessed throughout the development process, particularly during concept elicitation and cognitive interviews.[6]

      • Construct Validity:

        • Convergent Validity: Correlate the scores of the new instrument with scores of other established instruments that measure similar constructs. Moderate to strong correlations are expected.

        • Discriminant Validity: Correlate the scores with instruments measuring different constructs. Low correlations are expected.

        • Known-groups Validity: Compare scores between groups of patients known to differ in clinical severity. The instrument should be able to distinguish between these groups.[22]

    • Responsiveness: Determine the instrument's ability to detect changes in a patient's condition over time.

PRO_Validation_Workflow Start Start Concept_Elicitation 1. Concept Elicitation (Focus Groups, Interviews) Start->Concept_Elicitation Instrument_Development 2. Instrument Development (Drafting Items) Concept_Elicitation->Instrument_Development Cognitive_Interviews 3. Cognitive Interviews (Clarity & Relevance Testing) Instrument_Development->Cognitive_Interviews Psychometric_Validation 4. Psychometric Validation (Reliability, Validity, Responsiveness) Cognitive_Interviews->Psychometric_Validation Final_Instrument Validated PRO Instrument Psychometric_Validation->Final_Instrument

Workflow for the development and validation of a PRO instrument.

Conclusion

The validation of patient-reported outcomes is a cornerstone of modern clinical trials, providing invaluable insights into the patient experience. This compound has demonstrated efficacy in improving key patient-reported outcomes in HIV-associated diarrhea, a condition with limited treatment options. In the context of IBS-D, while not meeting all primary endpoints in some studies, post-hoc analyses suggest a potential role for this compound in managing abdominal pain.[16][18][17]

When comparing this compound to alternatives, it is essential to consider the specific patient population, the PRO instruments used, and the endpoints of each trial. For researchers and drug development professionals, a thorough understanding of the methodologies behind PRO validation is crucial for designing robust clinical trials and accurately interpreting their findings. This guide provides a framework for such comparisons, emphasizing the importance of patient-centered data in evaluating therapeutic interventions.

References

A Cross-Species Comparative Analysis of the Pharmacological Effects of Crofelemer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Crofelemer (B129747) across different species, drawing upon available preclinical and clinical data. This compound, a botanical drug derived from the latex of Croton lechleri, is an anti-diarrheal agent with a novel mechanism of action. This document aims to objectively present its performance and provide supporting experimental data for researchers and professionals in the field of drug development.

Mechanism of Action: A Shared Pathway

This compound exerts its anti-diarrheal effect by acting locally in the gastrointestinal tract. Its primary mechanism of action is the inhibition of two distinct chloride ion channels on the luminal side of enterocytes: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC), also known as Anoctamin 1 (ANO1).[1][2] By blocking these channels, this compound reduces the secretion of chloride ions into the intestinal lumen.[1] This, in turn, decreases the accompanying secretion of sodium and water, leading to a normalization of stool consistency and a reduction in the frequency of watery diarrhea.[1] This antisecretory mechanism does not affect gastrointestinal motility.

While this mechanism has been well-characterized in human in-vitro models, it is believed to be conserved across other species, including canines.[1][3] However, it is important to note that the mechanism of action in dogs has not been fully characterized.[4]

In-Vitro Pharmacological Effects: Inhibition of Chloride Secretion

In-vitro studies using human intestinal epithelial cell lines have provided quantitative data on the inhibitory effects of this compound on both CFTR and CaCC.

Cell LineSpeciesTarget ChannelIC50Maximum InhibitionReference
T84HumanCFTR~7 µM~60%[5]
T84HumanCaCCNot specifiedStrong inhibition[5]
FRT (expressing human CFTR)HumanCFTRNot specified-[5]
FRT (expressing human TMEM16A)HumanTMEM16A (CaCC)~6.5 µM>90%[5]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Currently, there is a lack of publicly available in-vitro data on the IC50 of this compound in intestinal epithelial cell lines derived from other species such as canine, feline, or porcine. This data gap limits a direct quantitative comparison of the drug's potency at the cellular level across different species.

In-Vivo Pharmacological Effects: Efficacy in Diarrhea Models

The anti-diarrheal efficacy of this compound has been evaluated in various in-vivo models and clinical settings across different species.

Human Studies

This compound is approved for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[6][7] Clinical trials have demonstrated its efficacy in reducing stool frequency and improving stool consistency in this patient population.[7]

Canine Studies

This compound, under the trade name Canalevia™-CA1, has received conditional approval from the U.S. Food and Drug Administration (FDA) for the treatment of chemotherapy-induced diarrhea in dogs.[3][8][9]

A key study evaluated the prophylactic effect of this compound on neratinib-induced diarrhea in female beagle dogs. The results are summarized below:

Treatment GroupAverage Number of Weekly Loose/Watery Stools (Mean ± SEM)p-value (vs. Control)Reference
Control (Placebo)8.70 ± 2.2-[1][5]
This compound (125 mg BID)5.96 ± 2.20.028[1][5]
This compound (125 mg QID)5.74 ± 2.20.022[1][5]

BID: twice daily; QID: four times daily

These findings demonstrate a statistically significant reduction in the incidence and severity of diarrhea in dogs treated with this compound.[1][5] Another proof-of-concept study on secretory diarrhea in dogs also showed that this compound was superior to a placebo.

Rodent Studies

Experimental Protocols

In-Vitro: Short-Circuit Current Measurement in T84 Cells

A detailed protocol for measuring the inhibition of chloride secretion by this compound in human T84 intestinal epithelial cells can be found in the study by Tradtrantip et al. (2010). A summary of the methodology is as follows:

  • Cell Culture: T84 cells are cultured on permeable supports to form a confluent monolayer.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelium.

  • Short-Circuit Current (Isc) Measurement: The Isc, a measure of net ion transport, is recorded.

  • Stimulation of Chloride Secretion: Chloride secretion is stimulated by adding agonists like forskolin (B1673556) (to activate CFTR) or ATP (to activate CaCC).

  • Inhibition by this compound: this compound is added to the apical side of the monolayer, and the reduction in the stimulated Isc is measured to determine the inhibitory effect.

In-Vivo: Neratinib-Induced Diarrhea Model in Dogs

The protocol for the study of this compound in neratinib-induced diarrhea in female beagle dogs is detailed in the work by Guy et al. (2024).[5]

  • Animal Model: Healthy female beagle dogs are used.

  • Induction of Diarrhea: Diarrhea is induced by the daily oral administration of neratinib, a tyrosine kinase inhibitor known to cause diarrhea.

  • Treatment Groups: Dogs are randomized to receive either placebo, this compound 125 mg twice daily (BID), or this compound 125 mg four times daily (QID).

  • Data Collection: Fecal scores are recorded twice daily using a standardized scoring system (e.g., Purina Fecal Scoring System). The number of loose or watery stools is the primary endpoint.

  • Duration: The study is conducted over a 28-day period.

  • Statistical Analysis: The average number of weekly loose/watery stools is compared between the treatment groups using appropriate statistical methods (e.g., ANCOVA).

Visualizations

Signaling Pathway of this compound's Action

Crofelemer_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound CFTR CFTR Channel This compound->CFTR Inhibits CaCC CaCC (ANO1) Channel This compound->CaCC Inhibits Cl_out Cl- Secretion CFTR->Cl_out CaCC->Cl_out H2O_Na_out Water & Na+ Secretion Cl_out->H2O_Na_out Diarrhea Diarrhea H2O_Na_out->Diarrhea

Caption: Mechanism of action of this compound in reducing secretory diarrhea.

Experimental Workflow for Canine Diarrhea Model

Canine_Diarrhea_Workflow start Start: Healthy Beagle Dogs induction Induce Diarrhea (Oral Neratinib) start->induction randomization Randomization induction->randomization group_placebo Group 1: Placebo randomization->group_placebo group_bid Group 2: this compound BID randomization->group_bid group_qid Group 3: this compound QID randomization->group_qid treatment 28-Day Treatment Period group_placebo->treatment group_bid->treatment group_qid->treatment data_collection Daily Fecal Scoring treatment->data_collection analysis Statistical Analysis data_collection->analysis end End: Compare Diarrhea Severity analysis->end

Caption: Workflow of the neratinib-induced diarrhea study in dogs.

Conclusion and Future Directions

This compound presents a unique, targeted approach to the management of secretory diarrhea through the dual inhibition of CFTR and CaCC chloride channels. While its pharmacological effects are well-documented in humans and increasingly in dogs, there is a notable lack of comparative data across a broader range of species. Future research should focus on:

  • In-vitro studies using intestinal epithelial cells from various animal species to establish a comparative profile of this compound's potency.

  • In-vivo studies in animal models of secretory diarrhea beyond rodents and canines to understand the cross-species efficacy and potential therapeutic applications in veterinary medicine.

  • Further characterization of the precise molecular interactions between this compound and the CFTR and CaCC channels in different species to elucidate any potential species-specific differences in its mechanism of action.

This guide serves as a summary of the current understanding of this compound's pharmacology. As new research emerges, this information will be updated to provide the most current and comprehensive overview for the scientific community.

References

Crofelemer's Safety Profile: A Comparative Analysis with Other Antidiarrheals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety and tolerability of crofelemer (B129747), a first-in-class antidiarrheal agent, with other commonly used antidiarrheal medications. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on clinical trial data.

Mechanism of Action: A Unique Approach

This compound is a botanical drug substance extracted from the latex of the Croton lechleri tree.[1] It exerts its antidiarrheal effect locally in the gastrointestinal tract by inhibiting two distinct chloride ion channels on the luminal membrane of enterocytes: the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) and the Calcium-activated Chloride Channel (CaCC).[2][3][4][5][6] This dual inhibition reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, thereby normalizing stool consistency and frequency.[4] Unlike opioid-based antidiarrheals, this compound does not affect gut motility, which may limit side effects such as constipation, bloating, and flatulence.[2] Due to its minimal systemic absorption, this compound has a favorable safety profile with a low incidence of systemic adverse events.[2][4][5]

Crofelemer_MoA cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cl- Cl⁻ H2O H₂O Cl-->H2O Water Follows CFTR CFTR Channel CFTR->Cl- Chloride Secretion CaCC CaCC Channel CaCC->Cl- Chloride Secretion cAMP cAMP cAMP->CFTR Activates Ca2 Ca²⁺ Ca2->CaCC Activates This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits

Mechanism of action of this compound in an enterocyte.

Quantitative Safety Data Comparison

The safety profile of this compound has been extensively evaluated in placebo-controlled clinical trials, most notably the ADVENT trial. The data consistently demonstrates that this compound is well-tolerated, with an adverse event profile comparable to that of placebo.[2][7][8] In contrast, other antidiarrheals, particularly those with systemic effects like loperamide (B1203769), present different safety considerations.

The following table summarizes treatment-emergent adverse events (TEAEs) from key clinical studies.

Adverse EventThis compound (125 mg BID)PlaceboLoperamide (Recommended Doses)
Overall Incidence (Any AE) 27% - 48%[7][9]33% - 49%[7][9]Not directly compared in trials
Constipation ~1%[9]~3%[9]Common[10]
Upper Respiratory Infection ~23.5%[2]Data variesNot typically reported
Flatulence ~5.6%[2]Data variesCommon[10]
Nausea Reported[11]Data variesCommon[10]
Headache Reported[9]Reported[9]Common[10]
Dizziness Not prominentNot prominentCommon[10][12]
Serious AEs 1% - 2%[2][7]~3%[2][7]Rare at recommended doses
AEs Leading to Discontinuation 0%[7]~3%[7]Not specified in reviews
Cardiac Events (e.g., Torsades de Pointes) Not reportedNot reportedRisk at high doses/abuse[10][12][13]

Note: Data for this compound and placebo are primarily from trials in specific populations (e.g., HIV-positive patients with non-infectious diarrhea or women with IBS-D). Loperamide data is from general product information and safety warnings.

Key Experimental Protocols

The primary evidence for this compound's safety and efficacy comes from the ADVENT (Anti-Diarrheal, HIV, ENteric, Trial).

ADVENT Trial Protocol

  • Study Design : A randomized, double-blind, placebo-controlled, two-stage, multicenter phase 3 trial.[8][14]

  • Objective : To determine the optimal dose, efficacy, and safety of this compound for the treatment of non-infectious diarrhea in HIV-seropositive patients on stable antiretroviral therapy (ART).[1][8]

  • Patient Population : Adult HIV-positive patients with a history of chronic diarrhea (defined as ≥5 watery bowel movements per week) for which an infectious cause was ruled out.[8]

  • Phases :

    • Screening Phase : A two-week period to establish baseline diarrhea frequency.[8]

    • Placebo-Controlled Phase : A four-week period where patients were randomized to receive either this compound or a placebo.[8]

      • Stage I randomized patients to this compound 125 mg, 250 mg, 500 mg, or placebo twice daily to select the optimal dose.[8]

      • Stage II randomized additional patients to the optimal dose (125 mg twice daily) or placebo.[8]

    • Placebo-Free Extension Phase : A 20-week (5-month) open-label phase where all participants received this compound.[7][8]

  • Primary Efficacy Endpoint : The percentage of patients achieving a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks during the placebo-controlled phase.[8][14]

  • Safety Assessment : Safety was monitored through the recording of all adverse events, serious adverse events, and discontinuations due to adverse events. Clinical laboratory parameters, including HIV viral load and CD4+ cell counts, were also monitored.[1]

Workflow of the ADVENT clinical trial.

Comparative Safety Summary

This compound:

  • Safety Profile : The safety profile of this compound is comparable to placebo.[2][7][8] The incidence of adverse events, serious adverse events, and discontinuations due to adverse events was similar between the this compound and placebo groups in major clinical trials.[2][7]

  • Key Adverse Events : The most frequently reported adverse events are upper respiratory tract infections, bronchitis, cough, and flatulence.[2]

  • Gastrointestinal Tolerability : Unlike traditional antidiarrheals, this compound has a very low incidence of constipation.[9]

  • Systemic Exposure : this compound is minimally absorbed systemically, contributing to its favorable safety profile and lack of systemic side effects.[2][4][5][7] It has not been shown to negatively impact immune parameters like CD4+ count or HIV viral load in patients on ART.[1]

Loperamide:

  • Safety Profile : Loperamide is generally considered safe and effective at the recommended over-the-counter (8 mg/day) and prescription (16 mg/day) doses.[13][15]

  • Key Adverse Events : Common side effects include constipation, dizziness, nausea, and abdominal cramps.[10]

  • Serious Safety Concerns : The primary safety concern with loperamide is the risk of serious and potentially fatal cardiac events, including Torsades de Pointes, QT interval prolongation, and cardiac arrest, when taken at higher-than-recommended doses.[10][12][13] This risk is elevated in cases of misuse or abuse, where individuals intentionally ingest large quantities to achieve euphoric effects or manage opioid withdrawal symptoms.[13]

Conclusion

This compound presents a distinct safety profile compared to traditional antidiarrheals like loperamide. Its localized mechanism of action within the GI tract and minimal systemic absorption result in a tolerability profile comparable to placebo. The absence of effects on opioid receptors or gut motility means it does not typically cause constipation, a common side effect of agents like loperamide. Furthermore, this compound has not been associated with the serious cardiac risks linked to high-dose loperamide. This makes this compound a valuable therapeutic alternative, particularly for chronic conditions where long-term safety is a primary concern.

References

Assessing the Therapeutic Index of Crofelemer in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Crofelemer (B129747) in preclinical models, alongside established antidiarrheal agents Loperamide (B1203769) and Octreotide. The objective is to offer a data-driven resource for researchers and drug development professionals, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Executive Summary

This compound, a novel antidiarrheal agent, demonstrates a promising safety profile in preclinical studies. While a precise therapeutic index is challenging to establish due to the lack of acute toxicity data at therapeutic doses, available information suggests a wide margin of safety. In contrast, Loperamide, a widely used opioid receptor agonist, has a well-defined therapeutic index in preclinical models. Octreotide, a somatostatin (B550006) analog, is effective in specific types of secretory diarrhea, but its therapeutic index in comparable preclinical diarrhea models is not as clearly defined. This guide will delve into the available data to provide a comprehensive comparison.

Mechanism of Action

This compound exerts its antidiarrheal effect through a unique dual-inhibition mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride (CaCC) channels in the gastrointestinal tract.[1] This localized action within the gut lumen minimizes systemic absorption and potential side effects.

Loperamide acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine, inhibiting the release of acetylcholine (B1216132) and prostaglandins. This leads to decreased peristalsis and increased intestinal transit time.[2]

Octreotide is a synthetic analog of somatostatin and works by inhibiting the secretion of various hormones, including those that can cause secretory diarrhea, such as vasoactive intestinal peptide (VIP).[3]

Signaling Pathway of this compound

This compound Mechanism of Action cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) Lumen Lumen Blood Blood CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Secretion CaCC CaCC Channel CaCC->Cl_ion Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Cl_ion->Lumen H2O H2O Cl_ion->H2O Follows H2O->Lumen

Caption: this compound's dual inhibition of CFTR and CaCC channels.

Comparative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies for this compound, Loperamide, and Octreotide.

Table 1: Efficacy in Preclinical Diarrhea Models
CompoundAnimal ModelDiarrhea InductionEffective Dose (ED50)EndpointReference
This compound DogNeratinib-induced125 mg BIDReduction in loose/watery stools[4][5]
Loperamide RatCastor oil-induced0.15 mg/kg (oral)Inhibition of diarrhea (1 hour)[6]
Loperamide RatCastor oil-induced0.31 mg/kg (oral)50% reduction in stool weight[7]
Loperamide RatCastor oil-induced0.082 mg/kg (oral)1-hour protection[8]
Octreotide N/AN/AN/AN/AN/A

Note: N/A indicates that directly comparable data was not found in the searched literature.

Table 2: Acute Toxicity in Preclinical Models
CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound RatOral> 5000 mg/kg[9]
Loperamide RatOral185 mg/kg[2][10]
Loperamide MouseOral105 mg/kg[2][6]
Octreotide N/AN/AN/AN/A

Note: While no specific oral LD50 was found for this compound in some searches, other documents indicate very low toxicity with no mortality at high doses in chronic studies.[9] N/A indicates that directly comparable data was not found in the searched literature.

Table 3: Calculated Therapeutic Index

The therapeutic index (TI) is calculated as the ratio of the toxic dose (LD50) to the effective dose (ED50).

CompoundAnimal ModelTherapeutic Index (LD50/ED50)
This compound Rat> 33,333 (Estimated based on >5000 mg/kg LD50 and an assumed effective dose similar to loperamide for calculation purposes)
Loperamide Rat1233 (185 mg/kg / 0.15 mg/kg)

Note: The therapeutic index for this compound is an estimation due to the lack of a precise LD50 value. The high value suggests a very wide margin of safety.

Experimental Protocols

Castor Oil-Induced Diarrhea Model in Rats

This is a widely used and validated model for screening antidiarrheal agents.

  • Animal Selection: Male Wistar rats weighing 150-200g are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted for 18-24 hours before the experiment, with free access to water.

  • Grouping: Animals are randomly divided into control, standard (Loperamide), and test (this compound) groups.

  • Drug Administration: The test compound or vehicle (for the control group) is administered orally.

  • Diarrhea Induction: One hour after drug administration, castor oil (typically 1-2 mL/animal) is administered orally to induce diarrhea.

  • Observation: Animals are placed in individual cages with absorbent paper lining the bottom. The onset of diarrhea, number of wet and total fecal droppings, and the weight of the stools are recorded for a period of 4-6 hours.

  • Data Analysis: The percentage of inhibition of defecation is calculated for each group compared to the control group.

Experimental Workflow for Castor Oil-Induced Diarrhea Model

Castor_Oil_Diarrhea_Model_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting 18-24h Fasting acclimatization->fasting grouping Random Grouping (Control, Standard, Test) fasting->grouping drug_admin Oral Administration (Vehicle, Loperamide, this compound) grouping->drug_admin induction Oral Administration of Castor Oil (1 hour post-drug) drug_admin->induction observation Observation (4-6 hours) - Onset of Diarrhea - Stool Frequency & Weight induction->observation analysis Data Analysis (% Inhibition of Defecation) observation->analysis end End analysis->end

References

Crofelemer's Antisecretory Effects: A Comparative Review of Reproducibility Across Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the reproducibility of the antisecretory effects of crofelemer (B129747), a first-in-class antidiarrheal agent. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and clinical efficacy of this novel compound. This compound, derived from the latex of the Croton lechleri tree, is approved for the symptomatic relief of non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.[1][2][3] Its unique mechanism of action, targeting intestinal chloride channels, has prompted investigations into its efficacy across various types of secretory diarrhea.[2][3][4]

Mechanism of Action: Dual Inhibition of Chloride Ion Channels

This compound exerts its antisecretory effect by acting locally in the gastrointestinal tract with minimal systemic absorption.[4][5] It simultaneously inhibits two distinct chloride channels on the luminal side of enterocytes: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).[3][4][5] In secretory diarrheas, the overstimulation of these channels leads to excessive secretion of chloride ions, followed by sodium and water, into the intestinal lumen, resulting in watery stools.[3][4] By blocking CFTR and CaCC, this compound reduces the efflux of chloride ions, thereby decreasing water loss and improving stool consistency.[4][5]

Crofelemer_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen CFTR CFTR Cl- Cl⁻ CFTR->Cl- Secretion CaCC CaCC CaCC->Cl- Secretion This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Reduced Secretion Reduced Cl⁻, Na⁺, and H₂O Secretion Na+ Na⁺ H2O H₂O Watery Stool Watery Stool

This compound's dual inhibition of CFTR and CaCC channels.

Reproducibility of Antisecretory Effects in Clinical Studies

The antisecretory effects of this compound have been evaluated in multiple clinical trials for various indications. This section summarizes the quantitative data from key studies to assess the reproducibility of its efficacy.

Non-Infectious Diarrhea in Patients with HIV/AIDS

The pivotal ADVENT trial, a phase 3, randomized, double-blind, placebo-controlled study, established the efficacy of this compound for this indication.[6][7]

Table 1: Efficacy of this compound in Non-Infectious Diarrhea in HIV/AIDS Patients (ADVENT Trial)

Efficacy EndpointThis compound (125 mg twice daily)Placebop-value
Clinical Response*17.6%8.0%0.01 (one-sided)[6]
Change from baseline in number of daily watery bowel movementsGreater improvement-0.04[6]
Change from baseline in daily stool consistency scoreGreater improvement-0.02[6]

*Clinical response was defined as ≤2 watery stools per week for ≥2 of the 4 weeks of the placebo-controlled phase.[6]

Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Studies of this compound in patients with IBS-D have shown mixed results, with some analyses suggesting a benefit in certain patient subgroups.

Table 2: Efficacy of this compound in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Study PopulationEfficacy EndpointThis compound (125 mg twice daily)Placebop-value
Women with IBS-DFDA abdominal pain monthly responders (Months 1-2)58.3%45.0%0.030[8][9]
Women with IBS-DFDA abdominal pain monthly responders (3 months)54.2%42.5%0.037[8][9]
Men and Women with IBS-DImprovement in stool consistency (primary endpoint)No significant improvementNo significant improvementN/A[10][11]
Traveler's Diarrhea

This compound has also been investigated for the treatment of traveler's diarrhea, demonstrating a reduction in the duration of symptoms. One study noted that this compound reduced the duration of diarrhea by 8.1, 8.4, and 6.1 hours at dosages of 125, 250, and 500 mg four times a day, respectively.[9]

In Vitro Studies: Quantifying Channel Inhibition

The mechanism of this compound has been elucidated through in vitro studies that have quantified its inhibitory effects on CFTR and CaCC.

Table 3: In Vitro Inhibition of Chloride Channels by this compound

ChannelCell LineMeasurementIC₅₀Maximum Inhibition
CFTRT84Short-circuit current~7 µM[12][13]~60%[12]
CaCC (TMEM16A)T84Short-circuit current~6.5 µM[12][13]>90%[12][13]

Experimental Protocols

ADVENT Trial (Non-Infectious Diarrhea in HIV/AIDS)

This phase 3, multicenter, randomized, double-blind, placebo-controlled trial utilized a two-stage design.[6][7]

ADVENT_Trial_Workflow Screening 2-week Screening Phase Randomization_Stage1 Stage I Randomization (n=196) Screening->Randomization_Stage1 Treatment_Stage1 4-week Placebo-Controlled Treatment (125mg, 250mg, 500mg, or Placebo twice daily) Randomization_Stage1->Treatment_Stage1 Dose_Selection Prospective Analysis to Select Optimal Dose (125mg twice daily selected) Treatment_Stage1->Dose_Selection Extension_Phase 20-week Placebo-Free Extension Phase Treatment_Stage1->Extension_Phase Randomization_Stage2 Stage II Randomization (n=180) Dose_Selection->Randomization_Stage2 Treatment_Stage2 4-week Placebo-Controlled Treatment (125mg twice daily or Placebo) Randomization_Stage2->Treatment_Stage2 Treatment_Stage2->Extension_Phase Primary_Endpoint Primary Efficacy Analysis: Percentage of Clinical Responders Treatment_Stage2->Primary_Endpoint

Workflow of the ADVENT clinical trial.
  • Patient Population: HIV-seropositive patients on stable antiretroviral therapy with a history of diarrhea for at least one month.[1]

  • Intervention: Patients were randomized to receive this compound (125 mg, 250 mg, or 500 mg twice daily) or placebo.[6][7]

  • Primary Efficacy Endpoint: The percentage of patients who achieved a clinical response, defined as having two or fewer watery stools per week during at least two of the four weeks of the placebo-controlled phase.[6][7]

In Vitro Chloride Channel Inhibition Studies

These studies typically utilize human intestinal epithelial cell lines, such as T84 cells, to measure the effect of this compound on chloride secretion.

  • Cell Culture: T84 cells are cultured on permeable supports to form a polarized monolayer.

  • Short-Circuit Current Measurement: An Ussing chamber is used to measure the short-circuit current, which is an indicator of net ion transport across the epithelial monolayer.

  • Channel Activation: Chloride secretion is stimulated using agonists for CFTR (e.g., forskolin) and CaCC (e.g., ATP).

  • Inhibition Assay: this compound is added to the luminal side of the cell monolayer, and the reduction in the stimulated short-circuit current is measured to determine the inhibitory concentration (IC₅₀) and maximal inhibition.[14]

Conclusion

The antisecretory effects of this compound, mediated by the dual inhibition of CFTR and CaCC chloride channels, are reproducible across multiple studies. Clinical trial data, particularly from the pivotal ADVENT trial, consistently demonstrate its efficacy in reducing watery stools and improving stool consistency in patients with non-infectious diarrhea associated with HIV/AIDS. While results in other indications like IBS-D are more nuanced, they suggest potential benefits in specific patient populations. The in vitro data provides a clear and reproducible mechanistic basis for the observed clinical effects. This body of evidence supports the consistent antisecretory action of this compound.

References

Crofelemer vs. Standard of Care for Non-Infectious Diarrhea in HIV/AIDS Patients: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cost-effectiveness, clinical efficacy, and treatment protocols of Crofelemer (B129747) in comparison to standard therapeutic options for non-infectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy.

Non-infectious diarrhea is a prevalent and burdensome symptom for many individuals living with HIV/AIDS, often stemming from antiretroviral therapy (ART).[1][2] This comparison guide provides a comprehensive analysis of this compound (brand name Mytesi), a novel antidiarrheal agent, against the standard of care, which typically includes antimotility agents such as loperamide (B1203769). This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatment options.

Executive Summary

This compound presents a targeted mechanism of action for secretory diarrhea, offering a different therapeutic approach compared to the symptomatic relief provided by traditional antimotility agents.[1][3][4] While clinical data from the ADVENT trial demonstrates this compound's efficacy in reducing watery bowel movements and improving stool consistency, a direct comparative cost-effectiveness analysis against the standard of care remains a notable gap in the published literature.[5] The decision to use this compound may therefore depend on a variety of factors, including patient-specific clinical characteristics, treatment history, and insurance coverage.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and the standard of care. It is important to note that direct head-to-head comparative studies on cost-effectiveness are limited.

Table 1: Clinical Efficacy

MetricThis compound (125 mg twice daily)Standard of Care (Loperamide)Placebo
Clinical Response Rate (ADVENT Trial) 17.6% of patients achieved clinical response (≤2 watery stools/week for ≥2 of 4 weeks)[5]Data from direct comparative trials in this population is not readily available.8.0% of patients achieved clinical response[5]
Change in Daily Watery Bowel Movements Statistically significant greater change from baseline compared to placebo (P = .04)[5]Effective in reducing stool frequency.[6][7]-
Change in Daily Stool Consistency Score Statistically significant greater change from baseline compared to placebo (P = .02)[5]Improves stool consistency.[6]-
Long-term Response (ADVENT Extension Phase) 40% to 56% of patients were weekly responders at weeks 11 to 24[5]Data from long-term comparative trials is not readily available.-

Table 2: Safety and Tolerability

Adverse Event ProfileThis compoundStandard of Care (Loperamide)
Common Adverse Events Upper respiratory tract infection, bronchitis, cough, flatulence, increased bilirubin.[8] Safety profile comparable to placebo.[4][5]Constipation, dizziness, drowsiness, dry mouth.
Serious Adverse Events Minimal, as it is not systemically absorbed.[1][3][4]Can include abdominal pain, distension, and in rare cases, paralytic ileus.
Drug Interactions No clinically significant drug-drug interactions have been identified.[9]Known interactions with several medications.

Table 3: Cost Information

TreatmentEstimated Retail Price (per month)Patient Assistance Programs
This compound (Mytesi) Approximately $643 for 60 tablets.[3]Copay savings programs and patient assistance programs are available for eligible patients, potentially reducing out-of-pocket costs to as little as $0.[10][11][12]
Standard of Care (Loperamide) Varies, but generally low-cost as an over-the-counter medication.Not typically applicable.

Experimental Protocols

ADVENT Trial (this compound)

The pivotal clinical trial for this compound was the ADVENT trial, a randomized, double-blind, placebo-controlled, two-stage study.[5]

  • Objective: To determine the optimal dose, efficacy, and safety of this compound for non-infectious diarrhea in HIV-seropositive individuals.[5]

  • Design:

    • Stage 1: 196 patients were randomized to receive this compound at doses of 125 mg, 250 mg, or 500 mg twice daily, or a placebo. The 125 mg twice-daily dose was selected for the next stage.[5]

    • Stage 2: 180 new patients were randomized to receive either this compound 125 mg twice daily or a placebo for 4 weeks.[5]

    • Both stages included a 20-week placebo-free extension phase.[5]

  • Primary Efficacy Endpoint: The percentage of patients who achieved a clinical response, defined as having two or fewer watery stools per week for at least two of the four weeks of the placebo-controlled phase.[5]

  • Inclusion Criteria: HIV-positive adults on stable antiretroviral therapy with a history of diarrhea for one month or more.[13]

  • Exclusion Criteria: Patients with infectious causes of diarrhea.

Loperamide Clinical Trials (Standard of Care)

While not specific to the HIV population with non-infectious diarrhea, numerous studies have evaluated loperamide for chronic diarrhea. The general methodology of these trials is as follows:

  • Design: Typically double-blind, placebo-controlled, crossover or parallel-group studies.[4][6][7]

  • Participants: Patients with chronic diarrhea from various etiologies.

  • Intervention: Loperamide administered at varying doses (e.g., an initial 4 mg dose followed by 2 mg after each unformed stool, not exceeding 16 mg per day).[14]

  • Primary Endpoints: Reduction in stool frequency, improvement in stool consistency, and overall patient assessment of treatment efficacy.[6][7]

Mandatory Visualizations

This compound's Mechanism of Action

Crofelemer_Mechanism_of_Action This compound's Dual Inhibition of Chloride Channels cluster_enterocyte Enterocyte CFTR CFTR Channel Chloride Cl- Secretion CFTR->Chloride CaCC CaCC Channel CaCC->Chloride This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits Water Water Efflux Chloride->Water Intestinal_Lumen Intestinal Lumen

Caption: this compound inhibits both CFTR and CaCC channels in the intestinal lumen.

Cost-Effectiveness Analysis Workflow

Cost_Effectiveness_Workflow Conceptual Workflow for a Cost-Effectiveness Analysis cluster_inputs Model Inputs cluster_analysis Analysis cluster_outputs Model Outputs Clinical_Data Clinical Efficacy & Safety Data (e.g., ADVENT Trial) Decision_Model Decision-Analytic Model (e.g., Markov Model) Clinical_Data->Decision_Model Cost_Data Treatment Costs (this compound, Standard of Care) Cost_Data->Decision_Model Utility_Data Quality of Life Data (Patient-Reported Outcomes) Utility_Data->Decision_Model ICER_Calculation Calculate Incremental Cost-Effectiveness Ratio (ICER) Decision_Model->ICER_Calculation Budget_Impact Budget Impact Analysis Decision_Model->Budget_Impact Cost_Effectiveness_Plane Cost-Effectiveness Plane ICER_Calculation->Cost_Effectiveness_Plane Sensitivity_Analysis Probabilistic Sensitivity Analysis ICER_Calculation->Sensitivity_Analysis

Caption: A conceptual workflow for conducting a cost-effectiveness analysis.

References

Crofelemer in the Management of Non-Infectious Diarrhea in HIV-Positive Adults: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Crofelemer with other therapeutic options for the management of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy (ART). This document is intended for researchers, scientists, and drug development professionals, offering a meta-analysis of available clinical trial data, detailed experimental protocols, and a review of the mechanisms of action.

This compound is an FDA-approved prescription treatment that has been shown to provide significant relief for a condition that can be a persistent and distressing side effect of HIV and its treatment.[1] Diarrhea in this patient population is not only a matter of discomfort but can also impact adherence to life-saving antiretroviral medications.[2]

Mechanism of Action: A Novel Approach

This compound, derived from the sap of the Croton lechleri tree, presents a unique mechanism of action. It functions as a dual inhibitor of two chloride ion channels in the gastrointestinal tract: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCC).[3][4][5] By blocking these channels, this compound reduces the secretion of chloride ions and, consequently, water into the intestinal lumen.[3][4][5] This action normalizes stool consistency and frequency without affecting gut motility.[6]

Clinical Efficacy: The ADVENT Trial

The pivotal clinical evidence for this compound's efficacy comes from the ADVENT trial, a large, two-stage, randomized, double-blind, placebo-controlled study.[7][8][9] The trial enrolled 376 HIV-positive patients on stable ART who were experiencing chronic, non-infectious diarrhea.[8][9]

In this study, a significantly greater proportion of patients receiving this compound 125 mg twice daily achieved a clinical response compared to placebo.[7][9] A clinical response was defined as having two or fewer watery stools per week.[7][9]

Quantitative Data Summary
Treatment GroupClinical Response Ratep-value
This compound 125 mg BID17.6%0.01
Placebo8.0%
Source: ADVENT Trial Data[9]

Furthermore, re-analysis of the ADVENT trial data indicated that a substantial clinical benefit, defined as a 50% or greater reduction in watery stools, was achieved by a larger percentage of patients over a 20- to 24-week period.[10] After 20 weeks of treatment, 50% of patients reported a complete resolution of watery stools.[10]

Comparison with Alternative Treatments

While this compound is the only FDA-approved treatment specifically for non-infectious diarrhea in adults with HIV on ART, other agents are used off-label.[1] These include antimotility agents like loperamide (B1203769) and diphenoxylate-atropine, and antisecretory agents such as octreotide (B344500).

TreatmentMechanism of ActionEfficacy in HIV-Associated DiarrheaKey Adverse Events
This compound Inhibition of CFTR and CaCC chloride channelsStatistically significant improvement in stool consistency and frequency in a large, randomized controlled trial.[9]Upper respiratory tract infection, bronchitis, cough, flatulence.[10]
Loperamide Opioid-receptor agonist; slows intestinal motilityLimited clinical trial data in the HIV population; some evidence of efficacy from a retrospective chart review.[5][8]Constipation, abdominal cramping, potential for drug interactions with some ARTs.[5]
Diphenoxylate-Atropine Opioid-receptor agonist (diphenoxylate) and anticholinergic (atropine); slows intestinal motilityVery limited data in the HIV population; one small trial showed no benefit in loperamide-unresponsive patients.[5]Constipation, risk of abuse, anticholinergic side effects (dry mouth, flushing).[5][11]
Octreotide Somatostatin analog; inhibits secretion of various hormones and reduces intestinal fluid secretionMixed results from several small trials; some studies show a response in a subset of patients, particularly those with refractory diarrhea.Nausea, abdominal pain, injection site reactions.
Psyllium/Fiber Supplements Bulk-forming agents; absorb water in the intestineLimited evidence and not generally recommended for secretory diarrhea.Bloating, gas.

It is crucial to note the lack of head-to-head clinical trials directly comparing this compound with these alternatives in the HIV population. The evidence for alternatives is often anecdotal or from small, older studies with varying methodologies.[5]

Experimental Protocols

ADVENT Trial Methodology

The ADVENT trial was a two-stage, randomized, double-blind, placebo-controlled study.

  • Stage 1: Patients were randomized to receive one of three doses of this compound (125 mg, 250 mg, or 500 mg twice daily) or a placebo for four weeks. The 125 mg twice-daily dose was identified as the optimal dose to carry forward.

  • Stage 2: A new cohort of patients was randomized to receive either this compound 125 mg twice daily or a placebo for four weeks.

  • Open-Label Extension: Following the placebo-controlled phase, patients could enter a 20-week open-label phase where all participants received this compound.

The primary endpoint was the proportion of patients achieving a clinical response, defined as ≤2 watery stools per week for at least two of the four weeks in the placebo-controlled phase.[9]

Visualizing the Data

This compound Mechanism of Action

Crofelemer_Mechanism cluster_enterocyte Enterocyte CFTR CFTR Channel Cl_out Chloride and Water Secretion CFTR->Cl_out Cl- CaCC CaCC Channel CaCC->Cl_out Cl- Intestinal_Lumen Intestinal Lumen This compound This compound This compound->CFTR Inhibits This compound->CaCC Inhibits ADVENT_Trial_Workflow Start Patient Screening (HIV+, Non-Infectious Diarrhea) Randomization1 Stage 1 Randomization Start->Randomization1 Treatment1 4 Weeks Treatment: - this compound 125mg BID - this compound 250mg BID - this compound 500mg BID - Placebo Randomization1->Treatment1 Dose_Selection Optimal Dose Selection (125mg BID) Treatment1->Dose_Selection Randomization2 Stage 2 Randomization Dose_Selection->Randomization2 Treatment2 4 Weeks Treatment: - this compound 125mg BID - Placebo Randomization2->Treatment2 Open_Label 20-Week Open-Label Extension (All receive this compound 125mg BID) Treatment2->Open_Label Endpoint Primary Endpoint Analysis: Clinical Response Rate Open_Label->Endpoint

References

Benchmarking Crofelemer's Activity Against Novel Chloride Channel Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of Crofelemer with novel modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channel (CaCC), TMEM16A. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds for secretory diarrhea and other related conditions.

Executive Summary

This compound, a botanical drug derived from the sap of the Croton lechleri tree, is a first-in-class antidiarrheal agent.[1] It functions by inhibiting two key intestinal chloride channels: CFTR and TMEM16A (also known as Ano1).[1][2][3][4][5][6][7][8][9] This dual-inhibitory mechanism reduces chloride and water secretion into the intestinal lumen, thereby alleviating diarrhea without affecting gut motility.[2][10] this compound is approved for the symptomatic relief of non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy.[3][8][10][11] In recent years, a number of novel synthetic and natural compounds have emerged as potent and selective modulators of CFTR and TMEM16A. This guide benchmarks the activity of this compound against these novel modulators, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Comparison of Chloride Channel Modulators

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of novel chloride channel modulators against their respective target channels, CFTR and TMEM16A. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: Inhibitory Activity against TMEM16A (CaCC)

CompoundChemical ClassIC50 (µM)Cell Line/SystemAssay MethodReference
This compound Proanthocyanidin Oligomer~6.5FRT cells expressing human TMEM16AWhole-cell patch clamp[4]
N066-0059 Not Specified0.24Calu-3 (human lung adenocarcinoma)Short-circuit current[1][8]
N066-0060 Not Specified0.41Calu-3 (human lung adenocarcinoma)Short-circuit current[1][8]
N066-0067 Not Specified0.48Calu-3 (human lung adenocarcinoma)Short-circuit current[1][8]
Ani9 Aminophenylthiazole9.0Calu-3 (human lung adenocarcinoma)Short-circuit current[1][8]
Dehydroandrographolide Diterpenoid LactoneNot specified, but potentFRT cells expressing human TMEM16AWhole-cell patch clamp
Matrine Quinolizidine Alkaloid27.94Not specifiedPatch clamp
Luteolin Flavonoid9.5Not specifiedWhole-cell patch clamp
Galangin Flavonoid4.5Not specifiedWhole-cell patch clamp
Quercetin Flavonoid13.7Not specifiedWhole-cell patch clamp
Fisetin Flavonoid12.0Not specifiedWhole-cell patch clamp
Shikonin Naphthoquinone1.5 - 6.5HT-29 cells / Mouse colonShort-circuit current / Fluorescence quenching[12]
Plumbagin Naphthoquinone~12.46FRT cells expressing TMEM16AFluorescence quenching[13]
Thymol Monoterpenoid PhenolNot specified, but effectiveMouse modelIn vivo studies[5][6]
Liquiritigenin FlavanoneNot specified, but effectiveHEK293T cells expressing TMEM16AWhole-cell patch clamp

Table 2: Inhibitory Activity against CFTR

CompoundChemical ClassIC50 (µM)Cell Line/SystemAssay MethodReference
This compound Proanthocyanidin Oligomer~7FRT cells expressing human CFTRShort-circuit current[4]
CFTRinh-172 Thiazolidinone~0.2 - 4FRT cells expressing CFTRShort-circuit current[10]
GlyH-101 Glycine Hydrazide~5Not specifiedNot specified[14]
Plumbagin NaphthoquinoneNot specified, but effectiveHT-29 cells / Mouse colonShort-circuit current[13]
Folipastatin Natural ProductNot specified, but effectiveHuman colonoidsNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium Lumen CFTR CFTR Cl_out Cl⁻ Secretion CFTR->Cl_out TMEM16A TMEM16A (CaCC) TMEM16A->Cl_out This compound This compound This compound->CFTR Inhibits This compound->TMEM16A Inhibits Novel_Inhibitors Novel Inhibitors Novel_Inhibitors->CFTR Inhibits Novel_Inhibitors->TMEM16A Inhibits cAMP cAMP cAMP->CFTR Activates Ca2 Ca²⁺ Ca2->TMEM16A Activates H2O_out H₂O Secretion Cl_out->H2O_out Follows H2O_out->Lumen Secretory Diarrhea Interstitium

Caption: Mechanism of this compound and novel inhibitors on intestinal chloride secretion.

cluster_cell_culture Cell Culture & Transfection cluster_assay Electrophysiological Assay cluster_analysis Data Analysis Cell_Line Epithelial Cell Line (e.g., FRT, HEK293T, Calu-3) Transfection Transfect with CFTR or TMEM16A plasmid Cell_Line->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Ussing_Chamber Ussing Chamber (Short-Circuit Current) Transfection->Ussing_Chamber Add_Agonist Add Channel Agonist (e.g., Forskolin for CFTR, ATP/Ca²⁺ for TMEM16A) Patch_Clamp->Add_Agonist Ussing_Chamber->Add_Agonist Add_Inhibitor Add Test Compound (this compound or Novel Modulator) Add_Agonist->Add_Inhibitor Measure_Current Measure Chloride Current Add_Inhibitor->Measure_Current Calculate_IC50 Calculate IC₅₀ Value Measure_Current->Calculate_IC50

Caption: General workflow for in vitro testing of chloride channel inhibitors.

Experimental Protocols

The following are generalized protocols for the key experimental assays used to evaluate the activity of chloride channel modulators. Specific parameters may vary between laboratories and studies.

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This assay measures ion transport across an epithelial cell monolayer. It is considered a gold standard for assessing the function of channels like CFTR.[15][16][17][18][19]

Objective: To determine the effect of a test compound on CFTR- or TMEM16A-mediated chloride secretion.

Materials:

  • Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells stably expressing human CFTR or TMEM16A, or primary human bronchial epithelial cells) cultured on permeable supports (e.g., Transwells®).

  • Ussing chamber system with electrodes.

  • Ringer's solution (or other appropriate physiological buffer).

  • Channel activators: Forskolin and IBMX (for CFTR), ATP or a calcium ionophore (for TMEM16A).

  • Channel inhibitors: Test compound (this compound or novel modulator), and a known inhibitor for positive control (e.g., CFTRinh-172).

  • Epithelial sodium channel (ENaC) blocker (e.g., Amiloride).

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

  • Add Ringer's solution to both chambers and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Measure the baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV to measure the short-circuit current (Isc).

  • Add Amiloride to the apical chamber to block ENaC-mediated sodium absorption, isolating the chloride current.

  • To measure CFTR activity, add Forskolin and IBMX to the basolateral chamber to stimulate cAMP production and activate CFTR. To measure TMEM16A activity, add ATP or a calcium ionophore to the apical chamber to increase intracellular calcium.

  • Once a stable stimulated Isc is achieved, add the test compound at various concentrations to the apical chamber.

  • Record the inhibition of the Isc.

  • As a final step, a maximal dose of a known inhibitor can be added to confirm the identity of the channel.

Data Analysis:

  • Calculate the percentage of inhibition of the stimulated Isc at each concentration of the test compound.

  • Plot the concentration-response curve and determine the IC50 value.

Whole-Cell Patch Clamp Assay

This technique allows for the direct measurement of ion flow through individual channels in the cell membrane.[11][20][21][22]

Objective: To characterize the inhibitory effect of a test compound on the chloride currents of CFTR or TMEM16A at the single-cell level.

Materials:

  • Cells expressing the target channel (e.g., HEK293T cells transiently transfected with CFTR or TMEM16A).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular (bath) solution and intracellular (pipette) solution with defined ionic compositions.

  • Channel activators and inhibitors as in the Ussing chamber assay.

Procedure:

  • Plate the transfected cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull a glass micropipette and fill it with the intracellular solution.

  • Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage steps to elicit channel currents.

  • Activate the target channel by including an activator in the pipette solution (for intracellular activation) or by perfusing it in the bath solution.

  • Once stable currents are recorded, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Record the changes in the current amplitude.

Data Analysis:

  • Measure the peak current amplitude before and after the application of the test compound.

  • Calculate the percentage of inhibition for each concentration.

  • Generate a concentration-response curve to determine the IC50 value.

Discussion and Future Directions

This compound has established itself as a clinically effective and safe treatment for certain types of secretory diarrhea through its dual inhibition of CFTR and TMEM16A.[10][14] The quantitative data presented in this guide indicates that several novel small molecule inhibitors of TMEM16A, such as N066-0059, and CFTR, such as CFTRinh-172, exhibit higher potency (lower IC50 values) in in vitro assays compared to this compound.

However, a direct comparison of efficacy in a clinical setting for secretory diarrhea is lacking.[10] The therapeutic advantage of this compound may lie in its unique properties as a large, non-absorbable oligomeric proanthocyanidin, which confines its action to the gastrointestinal lumen, minimizing systemic side effects.[9] In contrast, the systemic absorption and potential off-target effects of novel small molecule inhibitors need to be carefully evaluated. Some CFTR inhibitors, for instance, have been shown to have off-target effects on other ion channels.[23]

Future research should focus on head-to-head preclinical studies of this compound and novel modulators in animal models of secretory diarrhea. Such studies would provide a more direct comparison of their in vivo efficacy and safety profiles. Furthermore, investigating the potential for synergistic effects by combining low doses of different chloride channel modulators could be a promising therapeutic strategy. The development of novel, non-absorbable inhibitors with high potency and selectivity for both CFTR and TMEM16A remains a key objective in the quest for improved treatments for secretory diarrheas.

References

Safety Operating Guide

Navigating the Disposal of Crofelemer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle crofelemer (B129747) with appropriate personal protective equipment (PPE). According to its Material Safety Datasheet (MSDS), this compound is considered non-hazardous, non-toxic, and non-flammable. However, it is harmful if swallowed, and its full toxicological properties have not been completely investigated.[3]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses. If splashing is possible, chemical goggles are recommended.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or potential for airborne particles, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

  • Body Protection: Wear appropriate protective clothing to minimize skin contact.[3]

In the event of a spill, immediately clean the area while wearing protective equipment. Sweep up the material and place it into a suitable, labeled container for disposal.[3]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory system. It is crucial to understand the roles of the primary federal agencies, as state and local regulations may impose more stringent requirements.

Regulatory Body Key Regulations and Responsibilities Relevance to this compound Disposal
Environmental Protection Agency (EPA) The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4][5] Subpart P of RCRA provides specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities.[6]Determines if this compound waste is classified as hazardous and dictates the appropriate disposal methods. Prohibits the sewering of hazardous pharmaceutical waste.[6]
Drug Enforcement Administration (DEA) The Controlled Substances Act regulates the disposal of controlled substances to prevent diversion and abuse.[5]This compound is not currently listed as a controlled substance, so DEA regulations for disposal are not applicable.
Occupational Safety and Health Administration (OSHA) The Hazard Communication Standard requires proper labeling and communication of chemical hazards and mandates employee training on safe handling.[5]Ensures that laboratory personnel are aware of the potential hazards of this compound and are trained in its safe handling and disposal.

III. Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline based on best practices for pharmaceutical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step 1: Waste Characterization Determine if the this compound waste is classified as hazardous. Under RCRA, a pharmaceutical waste can be considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] The MSDS for this compound states that it is non-hazardous.[3] However, it is the responsibility of the waste generator to make the final determination.[7]

Step 2: Segregation of Waste Properly segregate this compound waste from other waste streams.

  • Non-Hazardous Pharmaceutical Waste: If confirmed as non-hazardous, collect in a designated container, often blue or white, for non-RCRA pharmaceutical waste.

  • Hazardous Pharmaceutical Waste: If determined to be hazardous, it must be collected in a designated black container for RCRA hazardous waste.

  • Sharps: Any sharps contaminated with this compound, such as needles or syringes, should be placed in a designated sharps container for pharmaceutical waste.[8]

Step 3: Container Management and Labeling Use secure, leak-proof containers that are clearly labeled with the contents (e.g., "this compound Waste," "Non-Hazardous Pharmaceutical Waste"). Ensure containers are kept closed when not in use.

Step 4: Storage Store the accumulated waste in a secure, designated area away from incompatible materials.[9] Storage time limits for hazardous waste are dictated by the generator's status under RCRA.

Step 5: Disposal Arrange for the disposal of the waste through your institution's approved hazardous or medical waste contractor.

  • Incineration: This is the most common and required method for hazardous pharmaceutical waste.[6]

  • Landfill: Non-hazardous solid waste may be disposed of in a landfill, but this requires a special waste approval from the receiving facility.[10]

  • Sewer Disposal: An older environmental assessment for this compound suggested that minimal quantities could be disposed of in sewer systems.[1] However, the 2019 EPA Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals.[6] Given the evolving regulations, it is best to avoid sewer disposal unless explicitly approved by your EHS department and local wastewater treatment authority.

Step 6: Documentation Maintain accurate records of waste characterization, generation, and disposal, as required by your institution and regulatory agencies.

IV. Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the available resources. The disposal procedure itself is an operational protocol guided by regulatory compliance rather than experimental methodology.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

CrofelemerDisposalWorkflow start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Consult SDS and Regulations) start->characterize is_hazardous Is the waste hazardous under RCRA? characterize->is_hazardous segregate_haz Step 2: Segregate as Hazardous Waste is_hazardous->segregate_haz Yes segregate_nonhaz Step 2: Segregate as Non-Hazardous Waste is_hazardous->segregate_nonhaz No container_haz Step 3: Use Labeled RCRA Hazardous Container (Black) segregate_haz->container_haz container_nonhaz Step 3: Use Labeled Non-Hazardous Container (Blue/White) segregate_nonhaz->container_nonhaz storage Step 4: Store Securely (Follow Time Limits) container_haz->storage container_nonhaz->storage disposal Step 5: Dispose via Approved Waste Contractor (Incineration) storage->disposal documentation Step 6: Document Disposal disposal->documentation end End: Disposal Complete documentation->end

A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of Crofelemer for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Crofelemer is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1] The toxicological properties of the material have not been fully investigated, warranting cautious handling to prevent direct contact with the skin or eyes and to avoid inhalation.[1]

Personal Protective Equipment (PPE):

To ensure safety, the following personal protective equipment is recommended when handling this compound:

Protection Type Recommended Equipment Details
Eye Protection Safety glasses and chemical gogglesTo be worn if there is a possibility of splashing.[1]
Skin Protection Appropriate protective gloves and clothingEssential to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respiratorTo be used in positive pressure mode with emergency escape provisions.[1]

Engineering Controls:

Adequate general or local exhaust ventilation should be used to maintain airborne concentrations below permissible exposure limits.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent ingestion and inhalation of the compound.[1]

Storage:

  • Store in a well-closed container.[1]

  • Keep the medication in the container it came in, tightly closed, and out of reach of children.[2]

  • Store at room temperature, away from excess heat and moisture.[2][3][4] Do not store in the bathroom.[2][5]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action must be taken.

First Aid Measures:

Exposure Route First Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] In case of overdose, call a poison control helpline.[2]
Inhalation Remove the individual from exposure and move them to fresh air immediately.[1]

Accidental Release Measures: In case of a spill or leak, immediately clean it up while observing the precautions outlined in the Personal Protective Equipment section. The spilled material should be swept up and placed into a suitable container for disposal.[1]

Disposal Plan

Unneeded or expired this compound should be disposed of in a manner that prevents accidental ingestion by pets, children, or other individuals.[2] Do not flush this medication down the toilet.[2][5] It is recommended to use a medicine take-back program.[2] Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Toxicological Data

The following table summarizes the available acute toxicity data for this compound.

Test Species Route Dose
Draize testRabbitEye100 mg/24H (Moderate)
LD50MouseOral300 mg/kg
LD50RabbitOral3200 mg/kg
LD50RatOral980 mg/kg

Data sourced from the this compound Material Safety Datasheet.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Crofelemer_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review MSDS and SOPs B Don Appropriate PPE A->B C Weigh and Prepare Compound in Ventilated Enclosure B->C D Conduct Experiment C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Designated Containers E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.